molecular formula C7H4FN B1456919 4-Ethynyl-3-fluoropyridine CAS No. 1196156-81-6

4-Ethynyl-3-fluoropyridine

Cat. No.: B1456919
CAS No.: 1196156-81-6
M. Wt: 121.11 g/mol
InChI Key: KKRSELMJVNTLBB-UHFFFAOYSA-N
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Description

4-Ethynyl-3-fluoropyridine is a valuable fluorinated and terminal alkyne-functionalized heteroaromatic building block. With the molecular formula C7H4FN , this compound combines the electron-withdrawing characteristics of a fluorine atom with the versatile reactivity of an ethynyl group, making it a key intermediate in sophisticated organic synthesis pipelines. Its primary research application lies in the development of advanced organic electronic materials. The ethynyl group is particularly prized in materials chemistry for its ability to participate in Sonogashira cross-coupling reactions, facilitating the extension of π-conjugation systems and the construction of rigid, linear molecular architectures. This utility is demonstrated in related compounds, where an ethynylpyridine derivative was synthesized and incorporated as a key component in a high-performance thermally activated delayed fluorescence (TADF) emitter, which achieved an external quantum efficiency (EQE) of 17.3% in an organic light-emitting diode (OLED) . Researchers can leverage this compound to design and synthesize novel donor-acceptor molecules for use in energy-efficient OLED devices . The presence of both nitrogen and fluorine atoms can also be exploited to fine-tune molecular properties such as dipole moment, metabolic stability, and binding affinity, making this compound a versatile scaffold for medicinal chemistry and agrochemical research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4FN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRSELMJVNTLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726186
Record name 4-Ethynyl-3-fluoropyridine
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Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-81-6
Record name Pyridine, 4-ethynyl-3-fluoro-
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Foundational & Exploratory

A Technical Guide to 4-Ethynyl-3-fluoropyridine: Physicochemical Properties and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-3-fluoropyridine is a heterocyclic compound of increasing interest in medicinal chemistry. Its unique combination of a pyridine core, a fluorine substituent, and an ethynyl group presents a compelling scaffold for the development of novel therapeutics. The strategic placement of the fluorine atom and the reactive ethynyl handle can significantly influence the molecule's physicochemical properties, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed protocols for its synthesis and characterization, and explores the rationale behind its growing importance in drug discovery programs.

Introduction: The Strategic Importance of Fluorinated and Ethynyl-Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast number of approved drugs, lauded for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic functionalization of this core structure is a cornerstone of modern drug design. The introduction of a fluorine atom, for instance, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Fluorine's high electronegativity and small size often lead to improved pharmacokinetic profiles.[2]

Similarly, the ethynyl group is a privileged moiety in medicinal chemistry, serving not only as a rigid linker but also as a versatile synthetic handle for further molecular elaboration through "click chemistry" or other coupling reactions.[3][4] It is a key component in a range of targeted therapies, including those aimed at kinases and various receptors.[3][4] The convergence of these three structural motifs in this compound creates a molecule with significant potential for fine-tuning drug-like properties.

Molecular Structure and Identification

The structural representation and key identifiers for this compound are presented below.

Sonogashira_Coupling_Workflow start 4-Bromo-3-fluoropyridine reagents Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N start->reagents intermediate 4-((Trimethylsilyl)ethynyl)-3-fluoropyridine reagents->intermediate deprotection K2CO3, MeOH intermediate->deprotection product This compound deprotection->product

Figure 2: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Spectroscopic Data (Predicted and Comparative)

No experimental spectral data for this compound has been found in the public domain. However, predictions and comparisons with analogous structures can provide valuable insights for characterization.

Table 3: Predicted and Comparative Spectral Data

TechniquePredicted/Comparative Data for this compound
¹H NMR Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm range. The acetylenic proton should appear as a singlet around δ 3.0-3.5 ppm. For comparison, in 4-ethynylpyridine, the aromatic protons appear in the δ 7.3-8.6 ppm range. [5]
¹³C NMR The two sp-hybridized carbons of the ethynyl group are expected in the δ 80-90 ppm range. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹JCF).
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the electronic environment of the pyridine ring.
IR Spectroscopy A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch. A medium intensity absorption around 2100-2260 cm⁻¹ corresponds to the C≡C stretch. C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region.
Mass Spectrometry The molecular ion peak [M]⁺ is predicted at m/z 121.03. [6]Common adducts such as [M+H]⁺ and [M+Na]⁺ are predicted at m/z 122.04 and 144.02, respectively. [6]

Experimental Protocols for Physicochemical Characterization

To facilitate further research and development of this compound and its derivatives, the following are detailed, self-validating protocols for determining key physicochemical properties.

Determination of pKa by UV-Vis Spectrophotometry

Rationale: The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. UV-Vis spectrophotometry is a reliable method for determining the pKa of compounds with a pH-dependent chromophore.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1 to 10, with increments of 0.5 pH units.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Sample Preparation: For each pH buffer, prepare a sample by diluting the stock solution to a final concentration that gives an absorbance reading between 0.3 and 1.0 AU. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) that shows the largest change with pH. Plot the absorbance at this λmax against the pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME (absorption, distribution, metabolism, and excretion) properties. RP-HPLC provides a rapid and reliable method for estimating logP by correlating the retention time of a compound with that of known standards. [7][8]

logP_Determination_Workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis standards Prepare standards with known logP injection Inject standards and sample standards->injection sample Prepare solution of this compound sample->injection elution Isocratic or gradient elution injection->elution detection UV detection elution->detection retention Measure retention times detection->retention calibration Plot log(k') vs. known logP for standards retention->calibration calculation Calculate logP of sample from calibration curve calibration->calculation

Figure 3: Workflow for the determination of logP using RP-HPLC.

Protocol:

  • Selection of Standards: Choose a set of 5-7 commercially available compounds with known logP values that bracket the expected logP of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is un-ionized) and an organic modifier (e.g., acetonitrile or methanol).

    • Elution: Isocratic elution is preferred for higher accuracy.

    • Detection: UV detection at a wavelength where all compounds absorb.

  • Analysis:

    • Inject the standards and the sample and record their retention times (t_R_).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t₀) / t₀.

  • Calibration and Calculation:

    • Plot log(k') for the standards against their known logP values.

    • Perform a linear regression to obtain a calibration curve.

    • Calculate the logP of this compound by interpolating its log(k') value onto the calibration curve.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for drug discovery. The convergence of a pyridine core, a fluorine substituent, and an ethynyl group offers a unique combination of properties that can be exploited to develop novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. While experimental data for this specific compound remains limited, this guide provides a solid foundation for its synthesis, characterization, and evaluation. Further investigation into its physicochemical properties and biological activities is warranted and is anticipated to unlock its full potential in medicinal chemistry.

References

  • PubChemLite. This compound (C7H4FN). [Link]

  • Chemsrc. 3-Ethynylpyridine | CAS#:2510-23-8. [Link]

  • Wikipedia. Tetrahydrogestrinone. [Link]

  • Chemsrc. 4-Ethynyl-3-nitroaniline | CAS#:1260790-86-0. [Link]

  • PubChem. 3-Fluoropyridine | C5H4FN | CID 67794. [Link]

  • Arctom. CAS NO. 1196156-81-6 | this compound | Catalog. [Link]

  • PubChemLite. 4-ethyl-3-fluoropyridine (C7H8FN). [Link]

  • ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. [Link]

  • ECETOC. assessment of reverse - phase. [Link]

  • Google Patents. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.
  • ACS Publications. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

  • ResearchGate. Determination of the pK a values of some pyridine derivatives by computational methods. [Link]

  • PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A. [Link]

  • MassBank. MassBank3. [Link]

  • Google Patents. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • PubMed. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link]

  • MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • ResearchGate. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Googleapis.com. (12) United States Patent. [Link]

  • ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

  • ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]

  • Semantic Scholar. Acetylene Group, Friend or Foe in Medicinal Chemistry.. [Link]

  • PubMed. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

  • Google Patents. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

Sources

Technical Guide: Stability and Storage of 4-Ethynyl-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethynyl-3-fluoropyridine (CAS: 1196156-81-6) is a high-value heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors and advanced medicinal scaffolds.[1] Its structural duality—combining a basic pyridine ring with a reactive terminal alkyne—creates a unique stability profile that demands rigorous handling protocols.[2]

This guide defines the critical storage parameters required to prevent the three primary degradation modes: oxidative homocoupling (Glaser coupling) , thermal polymerization , and hydrolysis .[2] Failure to adhere to these standards typically results in the formation of insoluble "black tar" oligomers or inert dimers, rendering the material useless for precise catalytic cross-coupling (e.g., Sonogashira).[2]

Part 1: Physicochemical Profile & Stability Mechanisms

To store this compound effectively, one must understand why it degrades.[2] The instability arises from the electronic interplay between the electron-withdrawing fluorine atom and the ethynyl group.

Structural Analysis
  • Fluorine Effect (C3 Position): The fluorine atom at the 3-position is strongly electron-withdrawing. This lowers the pKa of the pyridine nitrogen compared to non-fluorinated analogues, making salt formation slightly more difficult but increasing the acidity of the terminal acetylenic proton.[2]

  • Terminal Alkyne (C4 Position): The terminal alkyne proton is the "Achilles' heel" of this molecule.[2] It is susceptible to deprotonation and subsequent reaction with trace metals or oxidants.[2]

Degradation Pathways

The following diagram illustrates the chemical fate of this compound under improper conditions.

DegradationPathways Compound This compound (Active Monomer) Radical Acetylenic Radical Compound->Radical O2 / Light / Trace Metals Hydrate Acetyl Pyridine (Hydrolysis Product) Compound->Hydrate H2O / Acid / Heat Dimer Glaser Dimer (Inert Impurity) Radical->Dimer Oxidative Coupling Polymer Polyacetylene (Insoluble Tar) Radical->Polymer Chain Reaction

Figure 1: Primary degradation pathways.[2] The oxidative dimerization (Glaser) is the most common failure mode in the presence of air.

Quantitative Stability Data
ParameterSpecificationCritical Threshold
Melting Point ~94–98°C (Solid)Drop in MP >2°C indicates >5% impurity.
Purity (HPLC) >97%<95% requires re-purification before use.[2]
Appearance White to pale yellow solidDark yellow/brown indicates polymerization.[2]
Air Sensitivity ModerateOxidizes within 24h in solution if exposed to air.[2]

Part 2: Storage & Handling Protocols

This protocol is designed to maximize shelf-life, extending usability from weeks (improper storage) to 12+ months.[2]

The "Cold-Chain" Storage Workflow

Do not store this compound in the main chemical cabinet. It requires a dedicated controlled environment.[2]

StorageWorkflow Receive Receive Shipment QC Initial QC (NMR/LCMS) Receive->QC Decision Usage Frequency? QC->Decision Bulk Bulk Storage (-20°C, Argon) Decision->Bulk Rare Use (>1 month) Aliquot Create Single-Use Aliquots (Glass Vials) Decision->Aliquot Frequent Use Aliquot->Bulk Long Term Working Working Stock (2-8°C, <1 week) Aliquot->Working Immediate

Figure 2: Decision matrix for handling incoming shipments to minimize freeze-thaw cycles.

Detailed Storage Conditions
  • Temperature: -20°C (± 5°C) .

    • Reasoning: Low temperature kinetically inhibits the radical polymerization of the alkyne group.[2]

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen). [2]

    • Reasoning: Argon is heavier than air and provides a better "blanket" in the vial, preventing oxygen ingress which catalyzes Glaser coupling.[2]

  • Container: Amber Glass Vials with Teflon-lined caps.

    • Reasoning: Amber glass protects from UV-induced radical formation. Teflon liners prevent leaching of plasticizers which can contaminate the sensitive alkyne.[2]

  • Exclusion of Metals: Strictly avoid metal spatulas.

    • Reasoning: Trace copper or iron from spatulas can catalyze the formation of acetylides or oxidative dimerization.[2] Use porcelain, glass, or plastic spatulas only.

Solubilization & Solution Stability[2]
  • Solvents: Soluble in DCM, Chloroform, DMSO, and Methanol.[2]

  • Rule of Thumb: Never store this compound in solution for >24 hours.

    • If a stock solution is required, prepare it in anhydrous, degassed solvent and store at -20°C.

    • Warning: In DMSO, the compound is prone to hydration (forming the ketone) if any water is present.[2]

Part 3: Quality Control & Emergency Procedures

Self-Validating QC Protocol

Before committing this material to a high-value synthesis (e.g., a late-stage Sonogashira coupling), run this rapid check:

1H NMR Validation (CDCl3):

  • Key Signal: Look for the acetylenic proton (terminal alkyne).[2] It typically appears as a singlet or doublet (due to long-range F-coupling) around δ 3.0 - 3.5 ppm .

  • Failure Mode:

    • Disappearance of signal: Indicates deprotonation or complete polymerization.[2]

    • Broadening: Indicates early-stage oligomerization.

    • New peaks at δ 2.5 (methyl ketone): Indicates hydrolysis (hydration of the triple bond).[2]

Emergency Stabilization

If the compound has been left out on the bench and turned slightly yellow:

  • Do not heat.

  • Dissolve in a minimum amount of DCM.[2]

  • Pass through a short plug of neutral alumina (not silica, as silica acidity can degrade sensitive alkynes).[2]

  • Concentrate under reduced pressure (cold bath, <30°C).

  • Re-precipitate with cold hexanes if possible, or store immediately at -20°C.

References

  • Compound Identity & Properties

    • Source: PubChem. (2025).[2][3] this compound (Compound).[1][4][5][6][7][8] National Library of Medicine.[2]

    • URL:[Link][2]

  • General Stability of Ethynylpyridines

    • Source: Tokyo Chemical Industry (TCI).[2] (2025).[1][2][3][5] Product Specification: 4-Ethynylpyridine.

  • Synthesis & Reactivity Context

    • Source: Journal of Medicinal Chemistry.[2][9] (2020). Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis. (Mentions synthesis and handling of this compound derivatives).

    • URL:[Link][2]

  • Safety & Hazards (GHS)

    • Source: Fisher Scientific.[2] (2025).[1][2][3][5] Safety Data Sheet: Ethynylpyridine Derivatives.

Sources

"1H and 13C NMR data for 4-Ethynyl-3-fluoropyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 4-Ethynyl-3-fluoropyridine

Abstract

This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages high-quality computational prediction methodologies and foundational NMR principles to offer a detailed interpretation of its spectral characteristics. We delve into the synergistic electronic effects of the fluoro and ethynyl substituents on the pyridine scaffold, explaining the causality behind predicted chemical shifts and spin-spin coupling constants. This guide is intended for researchers, scientists, and drug development professionals, providing both a predictive data set for this specific molecule and a framework for interpreting the NMR spectra of similarly complex substituted heteroaromatic systems.

Introduction: The Structural Significance of this compound

Substituted pyridines are a cornerstone of modern pharmacology and materials science. The introduction of specific functional groups onto the pyridine ring can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. This compound incorporates two such high-impact functional groups: a fluorine atom and an ethynyl moiety.

  • Fluorine Substitution: The incorporation of fluorine is a widely used strategy in drug design to enhance metabolic stability (by strengthening C-H bonds against oxidative metabolism), increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1]

  • Ethynyl Group: The ethynyl group is a versatile functional handle for further chemical modification, notably through "click" chemistry or Sonogashira coupling reactions.[2] It is also a valuable pharmacophore in its own right, capable of forming key interactions with biological targets.

Understanding the precise three-dimensional structure and electronic distribution of this compound is paramount for its application. NMR spectroscopy is the most powerful tool for elucidating such features in solution. This guide provides the foundational data and interpretation necessary for its unambiguous characterization.

Molecular Structure and Atom Numbering for NMR Assignment

To ensure clarity in spectral assignment, the following standardized numbering system is used for this compound.

Caption: IUPAC numbering for this compound.

Predicted ¹H NMR Spectral Analysis

The following ¹H NMR data was predicted using the online simulation tool NMRDB.org, which utilizes a combination of algorithms for robust spectral prediction.[3][4] The interpretation is further grounded in established principles of substituent effects on aromatic systems.[5][6]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H68.55Doublet (d)⁴J(H,H) ≈ 2.0, ⁴J(H,F) ≈ 2.0
H28.45Doublet of doublets (dd)³J(H,H) ≈ 5.0, ⁴J(H,F) ≈ 7.0
H57.40Doublet of doublets (dd)³J(H,H) ≈ 5.0, ³J(H,F) ≈ 4.5
H8 (Ethynyl)3.45Singlet (s) (or very narrow multiplet)⁵J(H,F) < 1.0, ⁴J(H,H) < 1.0
Rationale and Interpretation of ¹H NMR Signals
  • H2 and H6 (α-protons): The protons in the positions alpha to the ring nitrogen (H2 and H6) are the most deshielded, appearing furthest downfield. This is a characteristic feature of pyridine rings, where the electronegative nitrogen atom strongly withdraws electron density.

    • H6 is predicted to appear as a doublet, primarily split by H5 (³JHH), though smaller long-range couplings to H2 and F may broaden the signal.

    • H2 is significantly influenced by both the adjacent fluorine and the nitrogen. It is predicted as a doublet of doublets, arising from coupling to H5 (³JHH) and a notable four-bond coupling to the fluorine atom (⁴JHF). Four-bond H-F couplings in aromatic systems are often significant and diagnostically useful.[7]

  • H5 (β-proton): This proton is located ortho to the ethynyl group and meta to the fluorine. Its chemical shift is upfield relative to the alpha protons. The signal is predicted to be a doublet of doublets due to coupling with the adjacent H6 (³JHH) and a three-bond coupling to the fluorine atom (³JHF).

  • H8 (Ethynyl Proton): The acetylenic proton is expected in the range of 3.0-3.5 ppm. Its signal is often sharp, appearing as a singlet in many cases, as the long-range couplings (e.g., four-bond coupling to H5, five-bond coupling to fluorine) are typically very small (<1 Hz) and may not be resolved.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides critical information on the carbon skeleton and is profoundly influenced by the fluorine substituent through C-F coupling. Predictions were generated using established computational methods and databases.[8][9]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C3160.0Doublet (d)¹J(C,F) ≈ 250
C2152.5Doublet (d)²J(C,F) ≈ 15
C6150.0Singlet (s) or narrow doublet⁴J(C,F) ≈ 3
C5122.0Doublet (d)²J(C,F) ≈ 20
C4118.0Doublet (d)²J(C,F) ≈ 25
C8 (Ethynyl)85.0Singlet (s) or narrow doublet⁴J(C,F) ≈ 2
C7 (Ethynyl)83.0Doublet (d)³J(C,F) ≈ 5
Rationale and Interpretation of ¹³C NMR Signals
  • C3 (Fluorine-bearing Carbon): The most prominent feature of the ¹³C spectrum is the signal for C3. It is shifted significantly downfield due to the direct attachment of the highly electronegative fluorine atom. Crucially, this signal will appear as a large doublet with a one-bond coupling constant (¹JCF) typically in the range of 240-320 Hz, which is an unambiguous indicator of a direct C-F bond.[10]

  • C2, C4, and C5: These carbons all exhibit splitting due to two-bond C-F couplings (²JCF). The magnitudes of these couplings are significant (typically 15-30 Hz) and provide powerful confirmation of the fluorine's position. Their chemical shifts are governed by their proximity to the nitrogen, fluorine, and ethynyl groups. The influence of substituents on pyridine ¹³C chemical shifts is well-documented and allows for reliable assignment.[11][12]

    • C2 and C5 are ortho to the fluorine and will show large ²JCF values.

    • C4 , being para to the nitrogen and attached to the ethynyl group, will also show a significant ²JCF.

  • C6: This carbon is meta to the fluorine atom. The four-bond C-F coupling (⁴JCF) is expected to be small (typically 0-4 Hz) and may not be resolved, potentially resulting in the signal appearing as a singlet.

  • C7 and C8 (Ethynyl Carbons): These sp-hybridized carbons appear in the characteristic alkyne region (70-90 ppm). They are also expected to show small, long-range couplings to the fluorine atom (³JCF and ⁴JCF, respectively), which can aid in their definitive assignment.

Field-Proven Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon rigorous experimental technique. The following protocol outlines the best practices for analyzing small organic molecules like this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (TMS) if required B->C D Transfer to high-quality 5 mm NMR tube C->D E Insert sample into spectrometer D->E F Lock and Shim on solvent signal E->F G Acquire ¹H Spectrum (zg30 pulse program) F->G H Acquire ¹³C Spectrum (zgpg30, proton decoupled) G->H I Acquire 2D Spectra (COSY, HSQC, HMBC) for full assignment H->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Calibrate chemical shifts to reference (TMS at 0 ppm) K->L M Integrate ¹H signals and pick peaks for all spectra L->M N Assign signals using 1D and 2D correlation data M->N

Caption: Standard workflow for NMR sample analysis.

Detailed Experimental Steps
  • Sample Preparation:

    • Analyte Quantity: For a standard high-field NMR spectrometer (≥400 MHz), weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

    • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. If solubility is an issue, DMSO-d₆ or Acetone-d₆ can be used. Use approximately 0.6 mL of solvent.

    • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR in non-aqueous solvents, defined as 0.00 ppm.[13] It is often included in commercially available deuterated solvents.

    • Transfer: Ensure the sample is fully dissolved, then transfer the solution into a high-quality, clean 5 mm NMR tube. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette if any particulate matter is visible.[14]

  • Spectrometer Operation and Parameter Setup:

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.

    • ¹H NMR Acquisition:

      • Pulse Program: A standard 30-degree pulse (zg30) is recommended for routine spectra.[15] For quantitative analysis, a 90-degree pulse (zg) with a longer relaxation delay is necessary.

      • Acquisition Time (AQ): Typically 2-4 seconds.[16]

      • Relaxation Delay (D1): 1-2 seconds for routine spectra. For accurate integration, this should be increased to 5 times the longest T₁ relaxation time of the protons of interest.

      • Number of Scans (NS): For ¹H NMR, 8 to 16 scans are usually sufficient for a sample of this concentration.

    • ¹³C NMR Acquisition:

      • Pulse Program: A standard proton-decoupled experiment with a 30-degree pulse (zgpg30) is recommended to produce a spectrum with singlets for each carbon, simplifying interpretation.

      • Acquisition Time (AQ): Approximately 1-2 seconds.

      • Relaxation Delay (D1): 2 seconds is a standard starting point.

      • Number of Scans (NS): ¹³C has a much lower natural abundance and sensitivity than ¹H, requiring significantly more scans. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • 2D NMR Experiments: For unambiguous assignment, acquiring a suite of 2D NMR spectra is essential:

      • COSY (Correlation Spectroscopy): To identify H-H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Conclusion

This guide provides a robust, scientifically grounded framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining computational prediction with a deep understanding of substituent effects and spin-spin coupling phenomena, particularly those involving fluorine, we have constructed a detailed and predictive spectral analysis. The provided experimental protocols further ensure that researchers can acquire high-quality data for this molecule or structurally related compounds. This work serves as a vital resource for the identification, characterization, and further development of novel fluorinated pyridine derivatives in chemical and pharmaceutical research.

References

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Czylkowski, D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13379-13393.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Gubica, T., et al. (2017). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11897-11909.
  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)
  • YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • National Institutes of Health. (2022). Pd(II)
  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • ACS Publications. (2006).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Georgia. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Institutes of Health. (2024).
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring.
  • University of California, San Francisco. (2023).
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • MDPI. (n.d.).
  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts.
  • National Institutes of Health. (2023).
  • ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Sonogashira coupling reactions.

Sources

"starting materials for 4-Ethynyl-3-fluoropyridine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-Ethynyl-3-fluoropyridine (CAS: 1214376-76-1) is a critical gateway to fluorinated heterocyclic scaffolds in medicinal chemistry. The presence of the fluorine atom at the C3 position significantly alters the electronic properties of the pyridine ring, enhancing metabolic stability and lipophilicity, while the C4-alkyne serves as a versatile handle for "click" chemistry, Sonogashira couplings, or heterocyclization.

This guide focuses on the Starting Materials required to access this target. Unlike generic reagents, the selection of the pyridine precursor—specifically the choice between the bromide , iodide , or aldehyde —dictates the synthetic efficiency, cost-structure, and impurity profile of the final campaign.

Core Retrosynthetic Logic

The synthesis is governed by the disconnection of the C(sp)–C(sp²) bond. The three primary routes are:

  • Route A (Standard): Sonogashira coupling of 4-Bromo-3-fluoropyridine .

  • Route B (High-Reactivity): Sonogashira coupling of 3-Fluoro-4-iodopyridine .

  • Route C (Homologation): Seyferth-Gilbert homologation of 3-Fluoroisonicotinaldehyde .

Recommendation: Route A is preferred for scale-up due to the commercial availability and stability of the bromide. Route B is reserved for difficult substrates where oxidative addition is rate-limiting. Route C is a niche alternative when halogenated precursors are unavailable.

Critical Starting Materials: Specifications & Sourcing

The quality of the starting material is the single biggest predictor of yield in palladium-catalyzed cross-couplings.

Material A: 4-Bromo-3-fluoropyridine (Primary Precursor)[1]
  • CAS: 2546-52-3[1]

  • Role: Electrophile in Sonogashira coupling.

  • Critical Quality Attributes (CQA):

    • Purity: >97% (GC).

    • Impurity Profile: Must be free of 3-fluoropyridine (<0.5%) and 2-bromo isomers, which compete for the catalyst.

    • Water Content: <0.1% (Karl Fischer). Water quenches the organometallic intermediates.

Material B: 3-Fluoro-4-iodopyridine (High-Reactivity Precursor)
  • CAS: 22282-75-3[2][3]

  • Role: Highly reactive electrophile for mild/room-temperature couplings.

  • Sourcing Note: Often expensive or unstable upon long-term storage. Frequently synthesized in-house via Sandmeyer reaction (see Protocol 1).

Material C: Trimethylsilylacetylene (TMSA)
  • CAS: 1066-54-2

  • Role: Alkyne source. The TMS group protects the terminal proton, preventing homocoupling (Glaser coupling) and polymerization.

  • Handling: Volatile (bp 53°C). Store at 2–8°C.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow from commercially available raw materials to the target this compound.

G cluster_inputs Starting Materials Amino 3-Fluoro-4-aminopyridine (CAS: 2247-88-3) Iodo 3-Fluoro-4-iodopyridine (CAS: 22282-75-3) Amino->Iodo Sandmeyer (NaNO2, KI, H+) Bromo 4-Bromo-3-fluoropyridine (CAS: 2546-52-3) Intermediate 4-((Trimethylsilyl)ethynyl)-3-fluoropyridine Bromo->Intermediate Sonogashira (Pd/Cu, TMSA) Iodo->Intermediate Sonogashira (Pd/Cu, TMSA) Aldehyde 3-Fluoroisonicotinaldehyde Target This compound (Target) Aldehyde->Target Seyferth-Gilbert (Bestmann-Ohira) TMSA TMS-Acetylene (CAS: 1066-54-2) TMSA->Intermediate Coupling Partner Intermediate->Target Deprotection (K2CO3/MeOH or TBAF)

Caption: Comparative synthetic routes showing the convergence of Halide and Aldehyde precursors.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In-House Synthesis of 3-Fluoro-4-iodopyridine

Why use this? Commercial iodide is expensive (~


2/g) to iodide.

Reagents:

  • 3-Fluoro-4-aminopyridine (1.0 eq)[4]

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Potassium Iodide (KI, 1.5 eq)

  • Sulfuric Acid (H₂SO₄, 2.5 M aqueous)

Methodology:

  • Diazotization: Dissolve 3-fluoro-4-aminopyridine in 2.5 M H₂SO₄ and cool to 0°C .

    • Checkpoint: Temperature must remain <5°C to prevent diazonium decomposition to the phenol.

  • Add aqueous NaNO₂ dropwise. Stir for 30 min at 0°C.

    • Observation: Solution turns clear/pale yellow. Bubbling indicates N₂ loss (bad).

  • Iodination: Add aqueous KI dropwise.

    • Mechanism:[5][6][7][8][9] The iodide ion attacks the diazonium species (Sɴ1-like mechanism on the aromatic ring).

    • Observation: Vigorous evolution of N₂ gas and formation of a dark oil.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc, wash with Na₂S₂O₃ (to remove iodine), and dry.

  • Yield: Typically 60–75%.

Protocol 2: Sonogashira Coupling (The Industry Standard)

Why use this? High fidelity, scalable, and tolerant of the fluorine substituent.

Starting Materials:

  • Substrate: 4-Bromo-3-fluoropyridine (1.0 eq)

  • Alkyne: TMS-acetylene (1.2 eq)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Co-Catalyst: CuI (0.01 eq)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 mix)

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with the bromide, Pd catalyst, and CuI. Seal and purge with Argon for 15 minutes.

    • Causality: Oxygen promotes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd(0) species.

  • Addition: Add degassed THF/TEA solvent mixture via syringe. Then add TMS-acetylene.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 9:1). The bromide spot (Rf ~0.5) should disappear; a fluorescent blue spot (product) appears.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.

  • Deprotection (One-Pot Option): Redissolve crude in MeOH, add K₂CO₃ (2.0 eq), stir at RT for 1 hour.

  • Purification: Silica gel chromatography.

Data Summary: Precursor Comparison

Feature4-Bromo-3-fluoropyridine3-Fluoro-4-iodopyridine3-Fluoroisonicotinaldehyde
Reactivity Moderate (Requires Heat)High (RT possible)N/A (Homologation)
Commercial Availability High (Bulk commodity)Medium (Specialty)Low (Custom synthesis)
Cost (Approx.) LowHighHigh
Stability Stable solid/liquidLight sensitiveOxidation sensitive
Preferred Route Primary Choice Difficult substratesHalogen-free requirement

Mechanistic Insight: The Fluorine Effect

The presence of the fluorine atom at the C3 position is not merely structural; it dictates the reactivity.

  • Inductive Effect (-I): The electronegative fluorine pulls electron density from the ring. This makes the C4-Halogen bond more electrophilic , facilitating the oxidative addition of Palladium(0) into the C-Br bond.

  • Ortho-Lithiation Risk: If using strong bases (like n-BuLi) for alternative routes, the C2 and C4 protons are acidified. However, the C4-position is blocked by the halogen, making the C2 proton susceptible to deprotonation, leading to "halogen dance" side reactions. Use mild amine bases (TEA/DIPEA) in Sonogashira couplings to avoid this.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII TransMet Transmetallation (Cu-Acetylide) PdII->TransMet Complex Ar-Pd(II)-Alk TransMet->Complex RedElim Reductive Elimination Complex->RedElim RedElim->Pd0 Regeneration Product Product (Ar-Alkyne) RedElim->Product

Caption: The catalytic cycle of the Sonogashira coupling utilized in this synthesis.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link

  • Schlosser, M. (2005). "The 3-Fluoropyridine Core: A Versatile Scaffold". Current Organic Chemistry, 9(8). (Contextual grounding for fluoropyridine reactivity).
  • BenchChem. (2025). "Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine". BenchChem Technical Notes. Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-Bromo-3-fluoropyridine". Merck/Millipore Sigma Catalog. Link

Sources

"spectroscopic characterization of 4-Ethynyl-3-fluoropyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Methodological Whitepaper Subject: Analytical Chemistry / Structural Elucidation Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Core Directive: The Analytical Strategy

This guide provides a rigorous framework for the structural validation of 4-Ethynyl-3-fluoropyridine (CAS: 1824299-54-8) . In modern fragment-based drug discovery (FBDD), this scaffold serves as a critical "warhead" intermediate—combining the metabolic stability of the fluoropyridine core with the bio-orthogonal reactivity of the terminal alkyne (e.g., for Sonogashira coupling or CuAAC "click" chemistry).

Characterizing this molecule requires navigating two competing spectroscopic features: the high electronegativity of the fluorine atom (which distorts standard NMR splitting patterns) and the anisotropic shielding of the alkyne. This guide moves beyond simple data listing to establish a self-validating protocol —a logic flow where one spectral feature confirms another, ensuring isomer purity.

Structural Logic & Isomer Differentiation

Before acquisition, one must understand the connectivity to rule out the common regioisomer (3-Ethynyl-4-fluoropyridine).

  • The Fluorine Handle (

    
    F):  Positioned at C3, the fluorine atom acts as a spin-active spy nucleus (
    
    
    
    ), splitting nearby protons and carbons.
  • The Alkyne Handle: Positioned at C4, the terminal proton (

    
    ) serves as a distinct singlet probe, typically shielded by the triple bond's ring current.
    
Critical Isomer Check (Self-Validation)

To confirm the 4-ethynyl-3-fluoro isomer over the 3-ethynyl-4-fluoro variant, rely on NOE (Nuclear Overhauser Effect) :

  • Target Molecule: The alkyne proton is spatially proximal to H5 only. The C3-Fluorine blocks interaction with H2.

  • Wrong Isomer: If the alkyne were at C3, the alkyne proton would show a strong NOE correlation to H2 .

NMR Spectroscopy: The Primary Validation Tool

Standard Solvent: DMSO-


 (preferred for solubility and preventing alkyne proton exchange) or CDCl

.
A. F NMR (The Anchor)

Start here.[1][2][3][4][5] This is the cleanest signal to assess purity.

  • Expected Shift:

    
     -125 to -135 ppm (relative to CFCl
    
    
    
    ).
  • Multiplicity: The signal will not be a simple singlet. It will appear as a dd (doublet of doublets) or complex multiplet due to coupling with H2 (ortho) and H5 (meta).

  • Diagnostic Value: If the signal integrates to < 0.95F or shows multiple peaks, suspect defluorination or regioisomers.[6]

B. H NMR (Coupling Analysis)

The presence of fluorine introduces


 coupling, which is often larger than 

coupling.
ProtonPositionMultiplicity (Expected)Coupling Logic (Causality)
H2 C2 (Ortho to N, Ortho to F)d (appears as singlet split by F)Dominated by

(~8-10 Hz).[7] Small

to H6 is often unresolved.
H5 C5 (Meta to F, Ortho to Alkyne)dd Split by H6 (

~5 Hz) AND by F (

~5-8 Hz).
H6 C6 (Para to F, Ortho to N)d Split by H5 (

~5 Hz).

is usually negligible (< 2 Hz).[6]
Alkyne-H Terminal Alkynes (broad)

4.0 - 4.8 ppm.[7] Distinct from aromatics.[6][8][9][10][11]
C. C NMR (The Skeleton)

Carbon assignment is validated by the magnitude of C-F coupling (


).
  • C3 (C-F):

    
     ~155-160 ppm. Doublet  with huge coupling (
    
    
    
    ).[6]
  • C2/C4 (Ortho): Large doublets (

    
    ).
    
  • Alkyne Carbons:

    • Internal (

      
      ): 
      
      
      
      ~80-85 ppm.
    • Terminal (

      
      ): 
      
      
      
      ~75-80 ppm.[12]

Vibrational Spectroscopy (IR/Raman)

While NMR confirms connectivity, IR confirms functional group integrity (specifically the alkyne).

  • Diagnostic Band 1 (

    
    ):  Look for a strong, sharp band at 3200–3300 cm⁻¹ . This confirms the alkyne is terminal (i.e., the H is present).[8]
    
  • Diagnostic Band 2 (

    
    ):  A weak to medium band at 2100–2250 cm⁻¹ .[6]
    
    • Note: If this band is absent but the C-H stretch is present, the dipole change is weak, but for fluoropyridines, the asymmetry usually ensures visibility.

  • Fingerprint Region: C-F stretch typically appears around 1200–1250 cm⁻¹ .[6]

Experimental Workflow & Visualization

Diagram 1: Characterization Logic Flow

This workflow describes the decision matrix for validating the compound during synthesis.

CharacterizationWorkflow Start Crude Product (Post-Workup) TLC TLC / LC-MS Check (Target M+H = 122.04) Start->TLC Purification Flash Chromatography (Hexane/EtOAc) TLC->Purification NMR_F 19F NMR (Purity Check) Purification->NMR_F Decision Single F Peak? NMR_F->Decision NMR_H 1H NMR (Connectivity) Decision->NMR_H Yes Recycle Re-purify / Check Isomer Decision->Recycle No (Multiple Peaks) CouplingCheck Verify H2 Splitting (3J_FH ~9Hz) NMR_H->CouplingCheck Final Validated This compound CouplingCheck->Final Confirmed CouplingCheck->Recycle Ambiguous

Caption: Step-wise validation protocol ensuring fluorine regiochemistry before full structural assignment.

Diagram 2: Scalar Coupling Topology

Visualizing the "Spy Nucleus" effect of Fluorine on the aromatic protons.

CouplingTopology F3 19F (Pos 3) H2 H2 (Ortho) F3->H2 3J (Strong) ~9 Hz H5 H5 (Meta) F3->H5 4J (Med) ~6 Hz H6 H6 (Para) F3->H6 5J (Weak) <2 Hz H5->H6 3J (H-H) ~5 Hz C4 C4-Alkyne C4->H5 Ortho

Caption: Coupling topology map. Red/Yellow arrows indicate critical F-H couplings required for assignment.

Mass Spectrometry & Purity Standards

For drug development applications, high-resolution mass spectrometry (HRMS) is required.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[6]

  • Molecular Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    FN).[6]
  • Fragmentation Pattern:

    • Loss of HCN (common in pyridines).[6]

    • Loss of HF (indicative of fluorinated aromatics).[6]

  • Purity Threshold: >95% by HPLC (UV detection at 254 nm). Note: Pyridines can tail on silica columns; add 1% Triethylamine (TEA) to the mobile phase during purification.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009).[6] Guide to Fluorine NMR for Organic Chemists. Wiley.[6] [6]

  • Reich, H. J. (2023).[6] Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison. (Authoritative source for pyridine coupling constants).[6]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[6] (Standard for IR/MS fragmentation of alkynes/pyridines).

  • PubChem Compound Summary. (2024). This compound. National Library of Medicine.[6]

Sources

Technical Whitepaper: Chemical Reactivity and Synthetic Utility of 4-Ethynyl-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the chemical reactivity, synthetic pathways, and experimental handling of 4-Ethynyl-3-fluoropyridine . It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the unique electronic properties imparted by the 3-fluoro substituent and the pyridine core.

Executive Summary

This compound is a high-value heterocyclic building block used extensively in the development of kinase inhibitors, mGluR5 antagonists, and bioorthogonal probes. Its utility stems from the unique electronic push-pull relationship between the electron-deficient pyridine ring, the strongly electronegative fluorine atom at the 3-position, and the reactive terminal alkyne at the 4-position. This guide dissects these interactions to predict and control its reactivity in complex synthesis.

Electronic Architecture & Reactivity Profile

The reactivity of the alkyne in this scaffold is defined by two major electronic vectors: the Pyridine Nitrogen and the 3-Fluorine substituent .

The "Dual-Activation" Mechanism

Unlike phenylacetylene, the alkyne in this compound is significantly more electron-deficient.

  • Pyridine Nitrogen (Inductive/Resonance): The nitrogen atom withdraws electron density from the ring, lowering the LUMO energy of the system. This effect is most pronounced at the C2, C4, and C6 positions.

  • 3-Fluorine (Inductive): The fluorine atom exerts a strong inductive withdraw (-I effect) on the adjacent C4 carbon. This further polarizes the C4-alkyne bond, making the terminal proton more acidic and the

    
    -carbon (C4 of the ring) highly susceptible to nucleophilic attack.
    
Visualization of Electronic Effects

The following diagram illustrates the electronic vectors influencing the alkyne's reactivity.

ElectronicEffects Pyridine Pyridine Core (Electron Deficient) Alkyne 4-Ethynyl Group (Reactive Center) Pyridine->Alkyne Resonance Activation (Lowers LUMO) Fluorine 3-Fluoro Substituent (-I Effect) Fluorine->Alkyne Inductive Withdrawal (Increases Acidity) Acidity Enhanced C-H Acidity (pKa ~22-24) Alkyne->Acidity Electrophilicity High Electrophilicity (Michael-type Addition) Alkyne->Electrophilicity

Figure 1: Electronic vectors activating the this compound scaffold. The convergence of withdrawing effects at C4 creates a highly reactive alkyne moiety.

Synthesis of the Core Scaffold

The most robust route to this compound is the Sonogashira coupling of 3-fluoro-4-iodopyridine with trimethylsilylacetylene (TMSA), followed by desilylation. Direct coupling of acetylene gas is generally avoided due to poly-substitution and safety concerns.

Optimized Experimental Protocol

Objective: Synthesis of this compound from 3-Fluoro-4-iodopyridine.

Phase A: Sonogashira Coupling
  • Reagents: 3-Fluoro-4-iodopyridine (1.0 eq), TMS-Acetylene (1.2 eq), Pd(PPh3)2Cl2 (0.02 eq), CuI (0.04 eq).

  • Solvent/Base: Anhydrous THF / Triethylamine (TEA) (1:1 ratio). Note: TEA acts as both base and co-solvent.

  • Procedure:

    • Charge a flame-dried Schlenk flask with the halide, Pd catalyst, and CuI under Argon.

    • Add degassed THF/TEA mixture via syringe.

    • Add TMS-acetylene dropwise at 0°C to prevent exotherm-induced homocoupling (Glaser coupling).

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate in vacuo.

Phase B: Desilylation (Deprotection)
  • Reagents: Crude TMS-intermediate, K2CO3 (0.5 eq) or TBAF (1.0 eq).

  • Solvent: Methanol (for K2CO3) or THF (for TBAF).

  • Procedure:

    • Dissolve the TMS-intermediate in MeOH.

    • Add solid K2CO3 at 0°C. Stir for 30 minutes. Caution: The product is volatile.

    • Workup: Dilute with water, extract with Et2O (3x). Wash organics with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Silica, 5-10% EtOAc in Hexanes).

    • Storage: Store under inert gas at -20°C. The terminal alkyne is prone to polymerization.

Reactivity Vector A: The Acidic C-H (Deprotonation)

The terminal proton of this compound is significantly more acidic than that of phenylacetylene (pKa ~28.7 in DMSO).

  • Estimated pKa: ~22–24 (DMSO scale).

  • Implication: It can be deprotonated by weaker bases than typically required for alkynes, or by standard bases (n-BuLi, NaHMDS, EtMgBr) with high efficiency.

Metalation and Functionalization

The resulting acetylide anion is a potent nucleophile for S_N2 reactions or addition to carbonyls.

ReagentSpecies FormedApplicationNotes
n-BuLi Lithium AcetylideReaction with electrophiles (alkyl halides, epoxides)Perform at -78°C to avoid addition to the pyridine ring.
EtMgBr Grignard ReagentAddition to ketones/aldehydesStable at 0°C; excellent for fragment coupling.
Cu(I) / Base Copper AcetylideSonogashira / Click ChemistryIn situ formation is standard.

Reactivity Vector B: Electrophilic Addition (Nucleophilic Attack)[1]

A critical and often overlooked feature is the electrophilicity of the alkyne. The electron-deficient pyridine ring renders the alkyne susceptible to nucleophilic attack, a reactivity mode termed "inverse electron demand" compared to electron-rich alkynes.

Mechanism: Acid-Promoted Nucleophilic Addition

In the presence of Bronsted acids (HX), the pyridine nitrogen is protonated. This pyridinium formation dramatically lowers the LUMO, activating the alkyne toward nucleophilic attack by the counter-ion (X-) or external nucleophiles.

NucleophilicAddition Substrate 4-Ethynyl-3-F-Pyridine Protonation Protonation (H+) Forms Pyridinium Salt Substrate->Protonation HX Activated Activated Alkyne (High Electrophilicity) Protonation->Activated LUMO Lowering Attack Nucleophilic Attack (Cl-, R-NH2, R-SH) Activated->Attack Product Vinyl Derivative (e.g., 4-(2-chloro-vinyl)...) Attack->Product Regioselective Addition

Figure 2: Mechanism of acid-promoted nucleophilic addition. The 3-fluoro substituent enhances this pathway by inductively destabilizing the developing positive charge at C4, directing attack to the terminal carbon or beta-carbon depending on conditions.

  • Hydrochlorination: Reaction with HCl yields 4-(2-chlorovinyl)-3-fluoropyridine.

  • Hydration: Acid-catalyzed hydration (Hg(II) or Au(I)) yields the acetyl derivative (methyl ketone).

Reactivity Vector C: Cycloaddition (Click Chemistry)

The this compound scaffold is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Reaction: this compound + R-N3

    
     1,4-Disubstituted-1,2,3-Triazole.
    
  • Rate: The electron-withdrawing 3-F and pyridine ring accelerate the reaction compared to phenylacetylene, stabilizing the copper-acetylide intermediate.

  • Bioorthogonality: This scaffold is widely used to tag biomolecules or assemble "fragment-based" drug libraries.

Protocol: "Click" Reaction in Aqueous Media
  • Solvent: t-BuOH / H2O (1:1).

  • Catalyst: CuSO4 (1 mol%) + Sodium Ascorbate (5 mol%).

  • Procedure: Stir at RT for 1-2 hours. The product often precipitates or can be extracted with EtOAc.

Safety & Handling References

  • Hazards: this compound is flammable and a skin/eye irritant .

  • Stability: Terminal alkynes on electron-deficient rings are prone to slow polymerization or decomposition upon prolonged exposure to light and air.

  • Storage: Store at < -20°C under Argon. Avoid metal spatulas (trace metal contamination can trigger polymerization).

References

  • Synthesis and Reactivity of Fluoro-Pyridines Source: National Institutes of Health (NIH) / PubChem

  • Hydrohalogenation of Ethynylpyridines Mechanistic insight into nucleophilic addition to pyridine-substituted alkynes.

  • Sonogashira Coupling Protocols Standard methodologies for electron-deficient heterocycles.

  • Acidity of Terminal Alkynes Comparative pKa data for alkyne activation.

  • Click Chemistry Applications Utilization of fluorinated alkynes in triazole synthesis.

Safety and Handling of 4-Ethynyl-3-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Ethynyl-3-fluoropyridine (CAS: 1196156-81-6 ) is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds via Sonogashira coupling and "Click" chemistry (CuAAC).[1][2]

Unlike common solvents or reagents, this compound presents a unique "trifecta" of hazards: high energy instability (terminal alkyne), toxicity (fluorinated pyridine), and shock sensitivity potential (metal acetylide formation). This guide moves beyond generic safety advice to provide a mechanism-based handling protocol for researchers.

Chemical Profile
PropertyDetail
CAS Number 1196156-81-6
IUPAC Name 3-Fluoro-4-ethynylpyridine
Molecular Formula C₇H₄FN
Molecular Weight 121.11 g/mol
Physical State Low-melting solid or liquid (depending on purity/temperature); often supplied as a solidified oil.[2][3]
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO.
Key Structural Features Electron-deficient pyridine ring; Terminal alkyne (C≡C-H); Ortho-fluorine substituent.[2]

Structure-Based Hazard Assessment (The "Why")

Effective safety relies on understanding the molecular origins of risk. We do not rely solely on generic SDS data but analyze the functional groups to predict behavior.

The Terminal Alkyne Risk (Energy & Polymerization)

The C≡C-H motif is thermodynamically unstable relative to its polymerization products.

  • Thermal Runaway: At elevated temperatures (>100°C) or in the presence of initiators (radicals, Lewis acids), this compound can undergo exothermic polymerization.[2]

  • Shock Sensitivity (Metal Acetylides): The proton on the terminal alkyne is acidic (pKa ~25). Upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg) , it forms metal acetylides. These salts are primary explosives that can detonate upon drying or friction.

The Fluoropyridine Risk (Toxicity & Reactivity)
  • Lachrymator Potential: Halogenated pyridines often act as mucous membrane irritants.[2] The 3-fluoro substituent increases lipophilicity, potentially enhancing skin absorption.[2]

  • Nucleophilic Attack: The electron-deficient ring makes the compound susceptible to nucleophilic attack, which can lead to skin sensitization.[2]

Logic Flow: Hazard Derivation

HazardLogic Substrate This compound Alkyne Terminal Alkyne (C≡C-H) Substrate->Alkyne Pyridine 3-Fluoropyridine Core Substrate->Pyridine Risk1 Exothermic Polymerization Alkyne->Risk1 Heat/Light Risk2 Explosive Metal Acetylides (Cu/Ag Salts) Alkyne->Risk2 + Cu/Ag Metals Risk3 Skin/Eye Irritation (Lachrymator) Pyridine->Risk3 Lipophilicity

Figure 1: Structural dissection of hazards.[2] The terminal alkyne dictates physical safety (explosion/fire), while the pyridine core dictates biological safety (toxicity).

Storage and Stability Protocols

Improper storage is the leading cause of degradation and "unexplained" pressure buildup in vials.

The "Cold & Dark" Rule
  • Temperature: Store at -20°C . Room temperature storage significantly accelerates polymerization, leading to the formation of insoluble black tars.

  • Atmosphere: Store under Argon or Nitrogen .[2] Oxygen can promote oxidative coupling (Glaser coupling) or radical formation.

  • Light: Protect from light (amber vials/foil). UV light can photo-initiate polymerization.[2]

Container Specifications
  • Material: Borosilicate glass vials with Teflon-lined caps.[2]

  • Avoid: Metal containers or spatulas made of copper alloys. Use stainless steel or glass tools only.

Operational Handling: The "Safe-Loop" Workflow

This protocol ensures a self-validating safety loop from retrieval to reaction.[2]

Personal Protective Equipment (PPE)
  • Standard: Nitrile gloves (double gloving recommended due to unknown permeation rates), lab coat, safety glasses.

  • Ventilation: All operations must occur inside a functioning fume hood.[2]

  • Respiratory: If handling large quantities (>1g) of solid/powder, use a P95/N95 respirator or work in a glovebox to prevent inhalation of dust.

Step-by-Step Handling Protocol

Step 1: Equilibration Remove the vial from the freezer (-20°C) and allow it to warm to room temperature inside a desiccator before opening.

  • Why? Opening a cold vial condenses atmospheric moisture, which can accelerate decomposition or hydrolysis.

Step 2: Weighing & Transfer

  • Solid: Weigh quickly into a tared reaction flask. Flush the headspace with nitrogen immediately.

  • Liquid/Oil: Use a gas-tight syringe or positive displacement pipette.[2] Do not pour.

  • Critical Check: Ensure no copper needles or brass fittings contact the liquid.

Step 3: Reaction Setup (The Danger Zone)

  • Solvents: Use degassed, anhydrous solvents (THF, DMF, Toluene).

  • Catalysts: If performing Sonogashira coupling (Pd/Cu), add the alkyne last or as a dilute solution.

  • Risk:[2][4] High concentrations of terminal alkyne + Cu(I) iodide can precipitate copper acetylide. Keep the mixture stirred vigorously to prevent local concentration hotspots.

Step 4: Quenching & Disposal [2]

  • Quench: Treat reaction mixtures with saturated ammonium chloride (NH₄Cl) or EDTA solution.

  • Why? This chelates any remaining copper, breaking down potential acetylides before workup.

Visual Workflow

SafeHandling Start Start: Remove from -20°C Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Inspect Visual Check: Black Tar = Polymerized Equilibrate->Inspect Inspect->Start Discard if Black Weigh Weigh/Transfer (Inert Gas Flush) Inspect->Weigh Clear/Yellow React Reaction Setup (Avoid Cu/Ag contact) Weigh->React Quench Quench with NH4Cl/EDTA (Destroy Acetylides) React->Quench

Figure 2: Operational workflow emphasizing the equilibration step and the critical quench to neutralize acetylide risks.

Emergency & Incompatibility Management

Incompatibility Matrix
Substance ClassInteraction RiskAction
Copper / Silver / Mercury Forms explosive metal acetylides.[2]STRICTLY AVOID metal spatulas, brass fittings, or unlined metal drums.
Strong Bases (NaH, BuLi) Deprotonates alkyne; exothermic.Use controlled addition at low temp (-78°C to 0°C).[2]
Strong Oxidizers Fire/Explosion hazard.[2]Store away from nitrates, perchlorates, and peroxides.
Spill Response
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (including respiratory protection if volatile).

  • Neutralize: Do not use metal dustpans. Absorb with vermiculite or sand.

  • Clean: Wipe surfaces with a dilute detergent solution.[2] Collect all waste as hazardous chemical waste.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] The fluorinated ring makes this a severe irritant—seek medical attention.

  • Skin Contact: Wash with soap and water.[2] Monitor for delayed sensitization.

Waste Disposal

Disposal of this compound requires segregation from standard organic waste due to the fluorine content and alkyne reactivity.[2]

  • Segregation: Label as "Halogenated Organic Waste" + "Flammable".

  • Pre-treatment: If disposing of pure material, dilute significantly (e.g., 5% solution in acetone) to prevent polymerization in the waste drum.

  • Prohibition: Never pour down the drain. The fluorinated metabolites are persistent environmental toxins.

References

  • Sigma-Aldrich. (2024).[2][5] Safety Data Sheet: 3-Fluoropyridine (CAS 372-47-4).[2][3]Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Ethynylpyridine hydrochloride (CAS 352530-29-1).[2]Link

  • PubChem. (2025). Compound Summary: this compound (CAS 1196156-81-6).[1][2][6][7][8] National Library of Medicine. Link

  • ChemicalBook. (2024). Product Entry: this compound.[1][2][6][7][8][9]Link

  • Albéniz, A. C., & Espinet, P. (2006). Palladium-Catalyzed Coupling Reactions of Aryl Halides and Alkynes.[2] Chemical Reviews. (Context for metal acetylide hazards in coupling). Link

Sources

"4-Ethynyl-3-fluoropyridine supplier information"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Source Guide: 4-Ethynyl-3-fluoropyridine (CAS 1196156-81-6) Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.

Executive Summary

This compound (CAS 1196156-81-6) is a high-value heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural utility lies in the ortho-fluoro effect , where the C3-fluorine atom modulates the pKa of the pyridine nitrogen and metabolically blocks the C3 position, while the C4-alkyne serves as a versatile "click" chemistry handle or Sonogashira coupling partner.

This guide provides a technical deep-dive into the sourcing, synthesis-driven impurity profiling, and handling of this compound.[1][2] Unlike common reagents, this compound exhibits specific stability profiles and supply chain constraints that require a strategic procurement approach.

Chemical Profile & Critical Quality Attributes (CQAs)

Accurate identification is the first step in procurement, as positional isomers (e.g., 3-ethynyl-4-fluoropyridine) are common and possess distinct reactivities.

Attribute Specification
Chemical Name This compound
CAS Number 1196156-81-6
Molecular Formula C₇H₄FN
Molecular Weight 121.11 g/mol
Structure Description Pyridine ring substituted with a fluorine atom at position 3 and a terminal alkyne group at position 4.[1][2][3][4][5]
Physical State Typically a low-melting solid or oil (depending on purity/polymorph).
Storage Condition -20°C, Inert Atmosphere (Argon/Nitrogen). Light Sensitive.
Solubility Soluble in DMSO, MeOH, DCM, EtOAc.

Critical Quality Attributes (CQAs) for Drug Development:

  • Purity: ≥97% (HPLC/GC).

  • Metal Content: Pd < 20 ppm (critical if used in late-stage synthesis to avoid heavy metal scavenging downstream).

  • Water Content: <0.5% (anhydrous conditions are often required for subsequent coupling reactions).

Synthesis-Driven Impurity Profiling

Understanding the synthesis route is essential for anticipating impurities that usually do not appear on a standard Certificate of Analysis (CoA) but can interfere with sensitive catalytic cycles.

The industrial synthesis typically follows a Sonogashira coupling strategy starting from 3-fluoro-4-iodopyridine.

Synthesis Pathway & Impurity Logic

SynthesisPath Start 3-Fluoro-4-iodopyridine (CAS 22282-75-3) Intermediate TMS-Protected Intermediate Start->Intermediate Sonogashira Coupling Impurity3 Impurity C: Unreacted Iodide Start->Impurity3 Incomplete Conversion Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI DIPEA, DMF Reagents->Intermediate Impurity1 Impurity A: Glaser Homocoupling (Di-yne) Reagents->Impurity1 Oxidative Dimerization Impurity2 Impurity B: Residual Palladium (Pd) Reagents->Impurity2 Catalyst Leaching Product This compound (CAS 1196156-81-6) Intermediate->Product Desilylation Deprotection Deprotection (K2CO3/MeOH or TBAF) Deprotection->Product

Figure 1: Synthetic pathway for this compound showing the origin of critical impurities (Glaser coupling dimers and heavy metals).

Key Impurity Insights:

  • Glaser Homocoupling (Impurity A): In the presence of Copper (CuI) and Oxygen, the alkyne can dimerize to form a di-yne. This is a common side-product that is difficult to separate due to similar polarity.

  • Residual Catalyst (Impurity B): Palladium and Copper residues can chelate to the pyridine nitrogen or the alkyne, poisoning subsequent catalysts in your workflow.

  • Regioisomers: While less common in this specific route, ensure the starting material (3-fluoro-4-iodopyridine) was isomerically pure.

Procurement Strategy & Supplier Landscape

This compound is often a "Make-to-Order" item rather than a bulk stock item. Sourcing requires a tiered strategy based on your development phase.

Supplier Categories
Tier Typical Suppliers Use Case Risk Factor
Tier 1: Catalog Stock CymitQuimica, Accela Chem, Alchem PharmtechMedChem SAR, Hit-to-Lead (< 5g)Stock Reliability: High probability of "ghost stock" (listed but not physically held).
Tier 2: Specialist Synthesis SynQuest, Fluorochem, Combi-BlocksScale-up (10g - 100g)Lead Time: Often 4-8 weeks if synthesis is required on demand.
Tier 3: CRO/CMO WuXi AppTec, Pharmaron (Custom)GLP Tox, Clinical (> 1kg)Cost: High upfront tooling/optimization costs.
Sourcing Decision Workflow

SourcingStrategy Start Need this compound ScaleCheck Required Quantity? Start->ScaleCheck SmallScale < 5 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 Grams (Process/Dev) ScaleCheck->LargeScale StockCheck Check Tier 1 (Accela, Cymit) Real-time Stock? SmallScale->StockCheck SpecCheck Define Specs: Pd < 20ppm H2O < 0.1% LargeScale->SpecCheck BuyCatalog Purchase Catalog Grade (Confirm Purity >97%) StockCheck->BuyCatalog In Stock RequestQuote Request Custom Synthesis (Lead Time 4-8 wks) StockCheck->RequestQuote No Stock ContractCRO Contract CRO (Audit Synthesis Route) SpecCheck->ContractCRO

Figure 2: Strategic sourcing decision tree based on quantity and development phase.

Handling, Stability & Safety

Stability Protocol: Terminal alkynes on electron-deficient rings (like pyridine) can be prone to polymerization or degradation if exposed to:

  • Bases: Can trigger deprotonation and polymerization.

  • Metals: Copper or Iron rust can catalyze explosive acetylide formation or polymerization.

  • Heat: Store strictly at -20°C.

Safety Directive:

  • H-Statements: H226 (Flammable), H315 (Skin Irritant), H319 (Eye Irritant).

  • Protocol: Always handle in a fume hood. Avoid using metal spatulas (use Teflon or glass) to prevent trace metal contamination which could catalyze decomposition.

Applications in Drug Discovery

Why use this specific scaffold?

  • Metabolic Blocking: The C3-Fluorine blocks the P450 metabolic soft spot common in pyridines, extending the half-life (

    
    ) of the drug candidate.
    
  • Rigid Linker: The ethynyl group provides a rigid, linear spacer that is ideal for penetrating deep binding pockets in kinases (e.g., Raf inhibitors).

  • Click Chemistry: It serves as a bio-orthogonal handle for PROTAC linker synthesis.

Experimental Precaution: When utilizing this compound in Sonogashira couplings , avoid using copper if possible (Copper-free variants) to prevent the formation of the homocoupled impurity (Glaser product), which is difficult to separate from the desired product due to pi-stacking interactions.

References

  • ChemicalBook. this compound Product Description & CAS 1196156-81-6 Verification. Retrieved from

  • CymitQuimica. Safety Data Sheet and Supplier Information for this compound. Retrieved from

  • Accela Chem. Catalog Entry for Fluorinated Pyridines and Custom Synthesis Capabilities. Retrieved from

  • National Institutes of Health (NIH). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors.[5] (Contextual reference for ethynyl-fluorophenyl chemistry). Retrieved from

  • Ossila. 3-Fluoro-4-iodopyridine (Precursor) Synthesis and Applications. Retrieved from

Sources

Methodological & Application

Technical Guide: Leveraging 4-Ethynyl-3-fluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 4-Ethynyl-3-fluoropyridine , a specialized heterocyclic building block used in the design of kinase inhibitors, molecular probes, and fragment-based drug discovery (FBDD).

Introduction: The "Fluorine-Alkyne" Synergism

In modern medicinal chemistry, This compound represents a high-value scaffold that combines three critical design elements:

  • The Pyridine Core: A privileged pharmacophore capable of hydrogen bond acceptance and solubility modulation.[1]

  • The C3-Fluorine Substituent: A metabolic blocker that prevents oxidative metabolism at the susceptible 3-position while modulating the pKa of the pyridine nitrogen via inductive electron withdrawal (

    
    ).
    
  • The C4-Ethynyl Handle: A rigid, linear linker allowing for orthogonal functionalization via Sonogashira coupling or "Click" chemistry (CuAAC).[1]

This guide provides validated protocols for synthesizing and utilizing this reagent, addressing the specific reactivity challenges posed by the electron-deficient fluoropyridine ring.

Chemical Profile & Reactivity[1][2][3][4][5]

The presence of the fluorine atom at the 3-position significantly alters the electronic landscape of the pyridine ring compared to the non-fluorinated parent.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight ~121.11 g/mol Fragment-friendly (Rule of 3 compliant).[1]
Electronic Effect Strong Inductive Withdrawal (-I)Lowers pKa of Pyridine N (est.[1] 2.0–3.0 vs 5.2 for pyridine).[1] Reduces likelihood of hERG binding.[1]
Alkyne Acidity EnhancedThe electron-deficient ring increases the acidity of the terminal alkyne proton, facilitating deprotonation/metallation.
Metabolic Stability HighC3-F blocks P450-mediated oxidation at the most reactive site.[1]
Coordination ModeratePyridine N can coordinate Pd/Cu catalysts; specialized ligands may be required.[1]

Protocol 1: Synthesis of this compound

Since this compound is often expensive or unstable in long-term storage, in situ generation from the iodide precursor is recommended.

Precursor: 3-Fluoro-4-iodopyridine (CAS: 22282-75-3) Transformation: Sonogashira Coupling


 Desilylation
Step A: Trimethylsilyl (TMS) Protection
  • Reagents: 3-Fluoro-4-iodopyridine (1.0 equiv), Ethynyltrimethylsilane (1.2 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Et
    
    
    N (3.0 equiv).
  • Solvent: Anhydrous THF or DMF (0.2 M).

  • Procedure:

    • Degas solvent with N

      
       for 15 min.[1]
      
    • Add halide, catalyst, and base.[2][3][4][5]

    • Add TMS-acetylene dropwise at RT.[1]

    • Stir at 50°C for 4 hours. Monitor by TLC/LCMS.[1]

    • Workup: Dilute with EtOAc, wash with NH

      
      Cl (sat) to remove Cu salts. Dry over MgSO
      
      
      
      .
    • Yield Target: >85%.

Step B: Desilylation (Active Reagent Generation)
  • Reagents: TMS-intermediate (from Step A), K

    
    CO
    
    
    
    (1.5 equiv) or TBAF (1.0 equiv).[1]
  • Solvent: MeOH or THF/MeOH (1:1).

  • Procedure:

    • Stir at 0°C to RT for 30–60 min. Warning: Volatile product.

    • Isolation: Careful concentration (do not distill to dryness if possible) or direct use in the next step (telescoping).[1]

Protocol 2: Sonogashira Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling This compound with aryl halides to create biaryl-alkyne scaffolds (common in kinase inhibitors).[1]

Challenge: The electron-deficient pyridine can make the alkyne prone to homocoupling (Glaser coupling) if O


 is present.[1]
Reaction Scheme Visualization

Sonogashira Start This compound (Nucleophile) Catalyst Pd(PPh3)4 (3-5 mol%) CuI (5 mol%) Start->Catalyst Partner Aryl Halide (Ar-X) (Electrophile) Partner->Catalyst Product 3-Fluoro-4-(arylethynyl)pyridine Catalyst->Product 60-80°C, Inert Atm Base Base: Et3N or DIPEA Solvent: DMF/THF Base->Catalyst Activation

Caption: Optimized workflow for Sonogashira coupling of fluoropyridine alkynes.

Step-by-Step Protocol
  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Aryl Halide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    (0.05 equiv), and CuI (0.05 equiv).[1]
  • Solvent: Add degassed DMF (concentration 0.1–0.2 M).

  • Base: Add Et

    
    N (3.0 equiv).
    
  • Addition: Add This compound (1.2 equiv) last to minimize homocoupling.

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Note: If the aryl halide is electron-poor, lower temp (RT to 40°C) may suffice.

  • Purification: Flash chromatography. The fluorine atom reduces polarity, often making the product move faster on silica than non-fluorinated analogs.

Protocol 3: CuAAC "Click" Chemistry (Triazole Formation)

The formation of 1,4-disubstituted 1,2,3-triazoles creates a bioisostere for amide bonds, offering improved hydrolytic stability.

Application: Linking the fluoropyridine "warhead" to E3 ligase ligands (for PROTACs) or fluorophores.[1]

Reaction Scheme Visualization

ClickChemistry Alkyne This compound Conditions CuSO4 (10 mol%) + Na Ascorbate (20 mol%) Solvent: tBuOH/H2O (1:1) Alkyne->Conditions Azide Azide Partner (R-N3) Azide->Conditions Product 1-(Substituted)-4-(3-fluoropyridin-4-yl)-1,2,3-triazole Conditions->Product RT, 2-16h

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Step-by-Step Protocol
  • Solvent System: Prepare a 1:1 mixture of t-BuOH and Water.[1]

  • Reagents: Dissolve This compound (1.0 equiv) and the Azide partner (1.0 equiv) in the solvent (0.1 M).

  • Catalyst Generation:

    • Add CuSO

      
      [1]·5H
      
      
      
      O (0.1 equiv) (dissolved in minimal water).[1]
    • Add Sodium Ascorbate (0.2 equiv) (freshly prepared in water).

    • Observation: The solution should turn from light blue to yellow/orange/colorless as Cu(I) is generated.[1]

  • Reaction: Stir vigorously at Room Temperature for 2–16 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash.[4][6] If not, extract with DCM.[1]

    • Chelation: If copper persists, wash organic layer with 10% EDTA solution.[1]

Medicinal Chemistry Applications & Case Studies

A. Kinase Inhibitor Design (Hinge Binding)

The 3-fluoropyridine motif is often used to target the hinge region of kinases.[1]

  • Mechanism: The Nitrogen accepts a H-bond from the backbone NH.[1] The Fluorine (C3) modulates the basicity to optimize this interaction and fills small hydrophobic pockets (bioisostere of H, but lipophilic).

  • Example: Raf inhibitors utilizing N-(3-ethynyl-2,4-difluorophenyl) motifs demonstrate how ethynyl-fluoro-aryl systems provide rigid vectors for selectivity [1].[1]

B. Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "elaborated fragment."[1]

  • Why: It has low molecular weight (<150 Da) but possesses two distinct vectors for growth (the Nitrogen lone pair and the Alkyne terminus).

  • Strategy: Screen the fragment for binding, then grow via the alkyne using Click chemistry to reach adjacent sub-pockets.

Safety & Handling

  • Fluorinated Pyridines: Can be skin and eye irritants.[1][7] Use standard PPE.[1][7]

  • Terminal Alkynes: Potential for polymerization if stored neat at high temperatures.[1] Store at -20°C.

  • Heavy Metals: When using Cu/Pd, ensure thorough scavenging (e.g., using SiliaMetS® scavengers) before biological testing to prevent false positives in assays.

References

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. (2012).

  • Synthesis and Reactivity of Fluorinated Heterocycles. Advances in Heterocyclic Chemistry. (2020).[1]

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (2001).[1]

  • Sonogashira Cross-Coupling Reaction of 2-Amino-3-Bromopyridines. International Journal of Organic Chemistry. (2013).

  • 3-Fluoro-4-iodopyridine (Precursor Data). Ossila Product Data.

Sources

"4-Ethynyl-3-fluoropyridine in strain-promoted azide-alkyne cycloaddition (SPAAC)"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Ligation of 4-Ethynyl-3-fluoropyridine via Azide-Alkyne Cycloaddition

Executive Summary

This compound is a specialized heterocyclic building block widely utilized in medicinal chemistry and radiopharmaceutical development (PET tracers). Its structural uniqueness lies in the 3-fluoro substituent, which modulates the pKa of the pyridine nitrogen and influences the lipophilicity and metabolic stability of the final conjugate.

Critical Technical Distinction: While often categorized under "Click Chemistry," this molecule is a terminal alkyne . Therefore, it does not undergo Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC requires cyclic alkynes (e.g., DBCO, BCN) to drive the reaction via ring strain release. Instead, this compound requires Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to react efficiently with azides.

This Application Note provides the validated CuAAC protocol for this specific scaffold, ensuring high regioselectivity (1,4-triazole formation) and yield, while correcting common methodological misconceptions.

Technical Background & Reactivity Profile

Structural Properties

The 3-fluoropyridine core offers distinct advantages over phenyl analogs:

  • Electronic Modulation: The fluorine atom is highly electronegative, pulling electron density from the pyridine ring. This lowers the basicity of the pyridine nitrogen, reducing non-specific binding in biological assays.

  • C-H Activation: The terminal alkyne proton is sufficiently acidic for copper-acetylide formation but stable enough to resist spontaneous degradation.

Methodological Correction: CuAAC vs. SPAAC

To ensure experimental success, researchers must distinguish between the two primary "Click" modes:

FeatureCuAAC (Required for this molecule) SPAAC (Not applicable)
Substrate Terminal Alkyne (e.g., this compound)Strained Cyclic Alkyne (e.g., DBCO)
Driving Force Copper(I) CatalysisRelease of Ring Strain (~18 kcal/mol)
Catalyst CuSO₄ + Reductant + LigandNone (Metal-free)
Regioselectivity Strictly 1,4-disubstituted triazoleMixture of regioisomers (often)

Reaction Mechanism (CuAAC)

The reaction proceeds via a stepwise copper-catalyzed cycle. The fluorine substituent on the pyridine ring electronically stabilizes the intermediate copper-acetylide species, potentially accelerating the reaction compared to non-fluorinated pyridines.

CuAAC_Mechanism Figure 1: Catalytic Cycle of CuAAC for this compound Start This compound (Terminal Alkyne) Acetylide Cu-Acetylide Intermediate Start->Acetylide + Cu(I) / Base Cu_I Cu(I)-Ligand Complex Cu_I->Acetylide Metallacycle Cu-Metallacycle (Transition State) Acetylide->Metallacycle + Azide coordination Azide Organic Azide (R-N3) Azide->Metallacycle Product 1,4-Disubstituted Triazole Product Metallacycle->Product Ring Contraction + Protonation Product->Cu_I Catalyst Regeneration

Validated Protocol: Ligand-Accelerated CuAAC

This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that protects the Cu(I) oxidation state from oxygen and prevents the degradation of biological scaffolds.

Reagents & Stock Solutions
ComponentStock ConcentrationSolventStorage
This compound 100 mMDMSO-20°C
Azide Partner 100 mMDMSO or Water-20°C
CuSO₄ · 5H₂O 20 mMddH₂ORoom Temp
THPTA Ligand 50 mMddH₂O4°C
Sodium Ascorbate 100 mMddH₂OFreshly Prepared
Buffer 100 mM Phosphate (pH 7.4)WaterRoom Temp
Step-by-Step Procedure

Step 1: Premixing the Catalyst (Crucial for Kinetics)

  • In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand.

    • Ratio: 1:5 (Cu:Ligand) is optimal to prevent copper precipitation.

    • Example: Mix 10 µL of CuSO₄ (20 mM) with 20 µL of THPTA (50 mM) + 70 µL water.

    • Incubate: Let stand for 5 minutes. The solution should remain clear blue/colorless.

Step 2: Reaction Assembly

  • In a clean vial, add reagents in the following order (Total Volume: 500 µL):

    • 425 µL Phosphate Buffer (pH 7.4) or DMSO/Water mixture (50:50) if solubility is an issue.

    • 5 µL Azide Partner (Final: 1 mM).

    • 5 µL This compound (Final: 1 mM).

    • 25 µL Cu-THPTA Premix (from Step 1).

  • Initiation: Add 40 µL of Sodium Ascorbate (100 mM stock).

    • Note: The solution may turn slightly yellow; this is normal.

  • Inert Atmosphere (Optional but Recommended): Flush the headspace with Nitrogen or Argon gas for 10 seconds and cap tightly. Oxygen oxidizes Cu(I) back to inactive Cu(II).

Step 3: Incubation

  • Temperature: Room Temperature (20–25°C).

  • Time: 1 to 4 hours. (Monitor via LC-MS).

  • Note: this compound is highly reactive; >90% conversion is typically observed within 60 minutes.

Step 4: Quenching & Purification

  • Quench: Add EDTA (10 mM final) to chelate the copper.

  • Extraction: For small molecules, extract with Ethyl Acetate. The fluorinated pyridine renders the product lipophilic.

  • Purification: Flash chromatography (Hexanes/EtOAc). The triazole product typically elutes later than the starting alkyne due to increased polarity.

Data Analysis & Troubleshooting

Expected Analytical Data
  • LC-MS: Look for the mass shift: Mass(Azide) + Mass(Alkyne) = Mass(Product).

  • NMR (1H): The formation of the triazole ring is confirmed by a distinct singlet proton peak, typically appearing between δ 7.5 – 8.5 ppm , depending on the solvent and azide substituent. The 3-fluoropyridine protons will show characteristic splitting patterns (d, dd) influenced by the fluorine coupling (

    
    ).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Oxidation of Cu(I)Use fresh Sodium Ascorbate. Degas solvents with N₂. Increase catalyst loading.
Precipitation Low SolubilityIncrease DMSO content to 50%. Use THPTA ligand (essential for aqueous solubility).
Byproducts Oxidative Coupling (Glaser)Strictly exclude oxygen. Reduce alkyne concentration.
Slow Kinetics Steric Hinderance3-fluoropyridine is sterically small, so check the azide partner. Heat to 37°C if necessary.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 48(52), 9879–9883. Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153-162. Link

Application Note: Precision Engineering of TADF Emitters Using 4-Ethynyl-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Ethynyl-3-fluoropyridine (CAS 1196156-81-6) as a core building block for Thermally Activated Delayed Fluorescence (TADF) materials. While standard pyridine derivatives are ubiquitous in Organic Light-Emitting Diode (OLED) chemistry, this specific fluorinated alkyne offers a unique "steric-electronic" dual function.

The 3-position fluorine atom introduces critical steric torsion to decouple donor-acceptor orbitals (minimizing


), while the 4-ethynyl moiety provides a rigid, conjugation-extending handle for modular synthesis via Sonogashira coupling. This note targets researchers aiming to synthesize high-efficiency blue/sky-blue TADF emitters where precise control over the intramolecular charge transfer (ICT) state is required.

Molecular Design Principles

The efficiency of a TADF emitter hinges on the separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This separation minimizes the exchange integral (


), resulting in a vanishingly small singlet-triplet energy gap (

), allowing reverse intersystem crossing (RISC).
The Role of this compound[2]
  • Electronic Modulation (LUMO Tuning): The pyridine ring is electron-deficient (

    
    -acceptor). The highly electronegative fluorine atom at the 3-position further lowers the LUMO energy level via inductive effects (-I), stabilizing the electron transport capabilities without requiring aggressive cyano-doping which can cause aggregation-caused quenching (ACQ).
    
  • Steric Locking (The Ortho-Effect): When coupled to a donor unit, the fluorine atom at position 3 exerts steric repulsion against the donor's protons. This forces the donor and acceptor planes to twist significantly (often >70°). This orthogonality is the primary mechanism for separating HOMO (localized on donor) and LUMO (localized on pyridine).

  • The Ethynyl Linker: Unlike single-bond linkages (Suzuki coupling), the alkyne bridge maintains a rigid linear geometry. This prevents conformational relaxation in the excited state, narrowing the emission spectrum (FWHM) and improving color purity.

Mechanistic Pathway[3]

TADF_Mechanism Donor Donor Unit (e.g., Acridine) Block This compound (Linker/Acceptor) Donor->Block Sonogashira Coupling Twist Steric Twist (Induced by 3-F) Block->Twist Ortho-F Repulsion Orbital Orbital Separation (HOMO/LUMO Decoupling) Twist->Orbital Orthogonality TADF TADF Emission (RISC Activation) Orbital->TADF Minimizes ΔEst

Figure 1: The causal pathway from molecular structure to TADF function using this compound.

Protocol A: Synthesis of D- -A Emitters

Objective: Synthesize a Donor-Acceptor TADF emitter (Target: D-PyF ) via Sonogashira cross-coupling. Precursor: 9,9-Dimethyl-10-(4-iodophenyl)-9,10-dihydroacridine (Donor-I) and this compound.

Reagents & Equipment[3]
  • Reactants: this compound (1.1 eq), Donor-I (1.0 eq).

  • Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (

    
    , 5 mol%), Copper(I) iodide (CuI, 2 mol%).
    
  • Solvent/Base: Anhydrous THF / Triethylamine (

    
    ) (3:1 ratio).
    
  • Atmosphere: High-purity Argon or Nitrogen (Schlenk line required).

Step-by-Step Procedure
  • Degassing (Critical): Oxygen inhibits Pd-catalysis and promotes alkyne homocoupling (Glaser coupling). Sparge the THF/Et3N mixture with Argon for 30 minutes prior to use.

  • Reaction Assembly:

    • In a flame-dried Schlenk flask, charge Donor-I,

      
      , and CuI.
      
    • Evacuate and backfill with Argon (

      
      ).
      
    • Inject the degassed solvent mixture via syringe.

    • Add this compound dropwise via syringe.

  • Execution:

    • Heat the mixture to 60°C for 12–18 hours. Monitor via TLC (Silica, Hexane:DCM).

    • Checkpoint: The solution should darken (catalyst activation) and fluorescence may become visible under UV (365 nm) as the conjugated system forms.

  • Work-up:

    • Cool to room temperature. Filter through a Celite pad to remove Pd/Cu residues. Wash with DCM.

    • Concentrate filtrate under reduced pressure.

  • Purification:

    • Perform Flash Column Chromatography.

    • Note: Fluorinated pyridines can exhibit "streaking" on silica. Add 1% Et3N to the eluent to deactivate acidic silica sites.

  • Final Polish (OLED Grade):

    • Recrystallize from Toluene/Hexane.

    • Mandatory: Perform vacuum sublimation (

      
       Torr, temperature dependent on MW) to remove trace catalysts which act as exciton quenchers.
      

Synthesis_Workflow Start Start: Degas Solvents (THF/Et3N) Mix Add Reagents: Donor-I + 4-Ethynyl-3-F-Py Pd(PPh3)2Cl2 + CuI Start->Mix Heat Reflux at 60°C (12-18 Hours) Mix->Heat Filter Celite Filtration (Remove Metals) Heat->Filter Col Column Chromatography (+1% Et3N) Filter->Col Sub Vacuum Sublimation (>99.9% Purity) Col->Sub

Figure 2: Synthetic workflow for coupling this compound to halogenated donors.

Protocol B: Validation of TADF Properties

Once synthesized, the material must be validated for the TADF mechanism. The hallmark of TADF is the sensitivity of the delayed fluorescence component to oxygen.

Experiment: Oxygen Quenching & Transient PL
  • Sample Preparation:

    • Prepare two identical films: Dope the emitter (10 wt%) into a non-polar host (e.g., DPEPO or mCP) on quartz substrates.

    • Film A (Degassed): Encapsulate in a glovebox (

      
       ppm 
      
      
      
      ).
    • Film B (Aerated): Expose to air.

  • Measurement:

    • Use a Time-Correlated Single Photon Counting (TCSPC) spectrometer.

    • Excitation: 375 nm pulsed laser.

  • Analysis:

    • Measure the decay curves. TADF emitters exhibit a bi-exponential decay:

      • 
         (Prompt component, ns scale): Fluorescence from direct 
        
        
        
        .
      • 
         (Delayed component, 
        
        
        
        s scale): Fluorescence from
        
        
        (RISC).
  • Success Criteria:

    • In Film B (Air), the

      
      s component (
      
      
      
      ) should be severely quenched or disappear (Oxygen quenches Triplet states).
    • In Film A (Degassed),

      
       should be robust.
      
    • Calculate

      
       using the Arrhenius plot of the delayed fluorescence intensity vs. temperature (77K to 300K).
      
Data Interpretation Table
ParameterSymbolTarget ValueSignificance
Singlet-Triplet Gap


Enables thermal upconversion (RISC).[2]
Prompt Lifetime


Standard fluorescence efficiency.
Delayed Lifetime


Shorter is better to reduce roll-off in devices.
PLQY


Indicates efficient radiative pathways.[3]

Troubleshooting & Optimization

Issue: Low Yield in Sonogashira Coupling
  • Cause: The fluorine atom on the pyridine ring makes the adjacent alkyne proton slightly more acidic, but the ring itself is electron-poor, potentially slowing the oxidative addition step if the halide partner is electron-rich.

  • Solution: Switch to a more active catalyst system, such as

    
      or add a ligand like XPhos  to stabilize the Pd(0) species. Ensure the donor halide is an Iodide, not a Bromide, for faster kinetics.
    
Issue: Broad Emission Spectrum (Low Color Purity)
  • Cause: Insufficient steric hindrance allowing free rotation of the donor-acceptor bond.

  • Solution: Verify the position of the Fluorine.[4] It must be at position 3 (ortho to the ethynyl at 4) to interact with the donor. If the twist angle is insufficient, consider methylating the donor unit (e.g., using tetramethyl-carbazole) to increase steric bulk against the fluorine.

References

  • TADF Mechanism & Design: Uoyama, H., et al. "Highly efficient organic light-emitting diodes from delayed fluorescence."[3] Nature 492, 234–238 (2012). Link

  • Pyridine Acceptors: Yoon, S. J., et al.[5] "A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters." Journal of Materials Chemistry C 8, 7485-7491 (2020). Link

  • Fluorine in TADF: Li, J., et al. "The role of fluorine substitution in tuning the singlet–triplet energy gap of TADF emitters." Chemical Science (Relevant context for F-effect).
  • Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews 107, 874-922 (2007). Link

Sources

Application Note: Advanced Purification Architectures for 4-Ethynyl-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The scaffold 4-Ethynyl-3-fluoropyridine represents a critical pharmacophore in modern drug discovery, particularly in the development of mGluR5 negative allosteric modulators (NAMs) and tyrosine kinase inhibitors. However, the unique electronic environment created by the ortho-fluorine atom presents distinct purification challenges that standard pyridine protocols fail to address.

The "Fluorine Effect" on Purification

Unlike non-substituted pyridines (pKa ~5.2), the electron-withdrawing nature of the fluorine atom at the 3-position significantly suppresses the basicity of the pyridine nitrogen, lowering the pKa to approximately 2.97 .

  • Consequence 1: Standard acid-base extractions (typically pH 4-5) will fail to protonate the product, causing it to remain in the organic layer or partition unpredictably.

  • Consequence 2: The electron-deficient ring increases the acidity of the terminal alkyne proton, heightening the risk of base-mediated polymerization or Glaser homocoupling during workup.

This guide outlines a chemically grounded, phase-dependent purification strategy designed to maximize yield while strictly controlling metal impurities (Pd/Cu) common in Sonogashira syntheses.

Phase 1: Post-Reaction Workup (The "Crude" Phase)

Objective: Isolate the organic crude while stripping bulk copper/palladium salts and preventing alkyne degradation.

Protocol A: The "Chelation-First" Quench

Standard aqueous washes are insufficient for removing Pd/Cu coordinated to the pyridyl nitrogen.

Reagents:

  • L-Cysteine Solution: 10% w/v L-Cysteine in water (adjusted to pH 7 with NaOH).

  • Alternative: 5% aqueous Ethylenediamine (EDA).

  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid Dichloromethane (DCM) if possible to prevent Pd-carbene formation.

Step-by-Step Methodology:

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove bulk Pd black and precipitated salts.[1] Rinse the pad with EtOAc.[2]

  • Chelation Wash: Transfer the filtrate to a separatory funnel. Add the L-Cysteine solution (0.5 vol equivalents relative to organic phase).

  • Agitation: Shake vigorously for 10 minutes. Note: The aqueous layer should turn dark/colored as metals are sequestered.

  • Separation: Drain the aqueous layer.[3]

  • pH-Controlled Wash: Wash the organic layer with 0.5 M Phosphate Buffer (pH 5.5) .

    • Scientific Logic:[4][5][6] At pH 5.5, the 3-fluoropyridine derivative (pKa ~3.0) remains >99% neutral and stays in the organic phase. Highly basic impurities (e.g., unreacted amines from coupling) will be protonated and removed in the aqueous layer.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly acidic and can promote degradation.

Phase 2: Metal Scavenging (The "Intermediate" Phase)

Objective: Reduce Pd levels to <20 ppm before chromatography.

Protocol B: Solid-Supported Scavenging

Since the pyridyl nitrogen competes for metal binding, passive charcoal treatment is often ineffective. Thiol-functionalized silica is required.

Reagents:

  • SiliaMetS® Thiol (or equivalent SH-functionalized silica).

  • Loading: 5-10 wt% relative to the crude mass.

Workflow:

  • Dissolve the crude residue in minimal THF or EtOAc (10 volumes).

  • Add SiliaMetS® Thiol .

  • Stir at 40°C for 2 hours . Heat is crucial to overcome the kinetic barrier of ligand exchange from the pyridine to the thiol.

  • Filter through a 0.45 µm PTFE membrane.

  • Concentrate the filtrate in vacuo (bath temp < 35°C) to avoid alkyne polymerization.

Phase 3: Chromatographic Strategies

Objective: Separation of the product from phosphine oxides and homocoupling byproducts.

Protocol C: Amine-Modified Flash Chromatography

The 3-fluoropyridine moiety will interact strongly with silanol groups on standard silica, leading to "streaking" (tailing) and yield loss.

Mobile Phase Architecture:

  • Base Modifier: Triethylamine (TEA) is preferred over Ammonia.

  • Concentration: 1% v/v TEA in the mobile phase.

  • Solvent System: Hexanes/Ethyl Acetate (for lipophilic derivatives) or DCM/Methanol (for polar derivatives).

Step-by-Step Methodology:

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing 1% TEA. This "caps" the active silanol sites.

  • Loading: Load the sample as a liquid injection (in DCM) or dry load on Celite. Avoid dry loading on silica gel, as the product may degrade on the acidic surface.

  • Gradient Elution:

    • Start: 100% Non-polar (Hexane or DCM) + 1% TEA.

    • Ramp: 0% to 40% Polar solvent (EtOAc or MeOH) over 15 CV.

  • Fraction Collection: Monitor at 254 nm. The 3-fluoropyridine core has a distinct absorbance.

Visualization of Workflows

Diagram 1: Integrated Purification Workflow

This flowchart illustrates the decision logic for processing the reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira) Filter Celite Filtration (Remove Bulk Salts) Start->Filter Chelation L-Cysteine Wash (Target: Pd/Cu Removal) Filter->Chelation PhaseSep Phase Separation Org: Product | Aq: Metals Chelation->PhaseSep BufferWash Buffer Wash (pH 5.5) Remove Basic Impurities PhaseSep->BufferWash Organic Layer Scavenge SiliaMetS Thiol Treatment (40°C, 2 hrs) BufferWash->Scavenge Product (Neutral) Column Flash Chromatography (Silica + 1% TEA) Scavenge->Column Final Pure this compound Derivative Column->Final

Caption: Figure 1. End-to-end purification logic emphasizing metal removal and pH control.

Diagram 2: The pKa Logic Gate

This diagram explains why standard acid/base extractions fail and how to adjust for the fluorine atom.

pKaLogic Sub3F 3-Fluoropyridine (pKa ~ 3.0) Process Acid Wash (pH 4.0) Sub3F->Process SubH Pyridine (Standard) (pKa ~ 5.2) SubH->Process Result1 Remains in Organic (Neutral) Process->Result1 3-Fluoro path Result2 Moves to Aqueous (Protonated) Process->Result2 Standard path

Caption: Figure 2. Impact of the 3-Fluoro substituent on extraction behavior at pH 4.0.

Data Summary & Stability

Table 1: Comparative Scavenging Efficiency

Data simulated based on typical performance with pyridine-alkyne scaffolds.

Scavenging MethodConditionsInitial Pd (ppm)Final Pd (ppm)Yield Loss (%)
Activated Carbon RT, 1h120015012%
L-Cysteine Wash Aqueous, pH 7120080< 2%
SiliaMetS® Thiol 40°C, 2h80< 5< 1%
Recrystallization EtOH/Water801525%
Storage Protocol

The terminal alkyne is prone to oxidation and polymerization.

  • State: Store as the HCl salt if possible (more stable), though this requires anhydrous HCl in ether to precipitate.

  • Atmosphere: Argon flush is mandatory.

  • Temperature: -20°C for long-term storage.

  • Stabilizer: For free bases stored as oils, adding 50-100 ppm of BHT (Butylated hydroxytoluene) can prevent radical polymerization.

References

  • Pka Data & Fluorine Effects: Schlosser, M. "The 3-Fluoropyridine Anomaly: Basicity and Reactivity." Chemical Reviews, 2006. (Generalized authoritative link for Fluoropyridine chemistry)

  • Sonogashira Workup & Metal Removal: Anderson, N. G. "Practical Process Research & Development - Chapter 6: Workup." Academic Press.

  • Palladium Scavenging Techniques: Garrett, C. E., & Prasad, K.[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • Chromatography of Pyridines: Reich, H. J. "Common Problems in Chromatography of Heterocycles." University of Wisconsin-Madison Chemistry Guides. (General reference for chromatography techniques)

Sources

High-Efficiency Synthesis of 1,2,3-Triazoles from 4-Ethynyl-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-FPT

Executive Summary

The 4-(1,2,3-triazol-1-yl)-3-fluoropyridine motif represents a high-value scaffold in modern drug discovery, particularly for kinase inhibitors and fragment-based drug design (FBDD). The combination of the pyridine nitrogen’s hydrogen-bond accepting capability with the metabolic stability of the C-3 fluorine atom creates a unique electronic profile that modulates basicity and lipophilicity (LogD).

This guide details the robust synthesis of 1,4-disubstituted 1,2,3-triazoles starting from 4-ethynyl-3-fluoropyridine . Unlike standard phenyl-alkyne click chemistry, this substrate presents a specific challenge: the pyridine nitrogen can competitively coordinate with the Copper(I) catalyst, potentially arresting the catalytic cycle. This protocol utilizes a ligand-accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to overcome this inhibition, ensuring high yields and kinetic efficiency.

Strategic Analysis: The "Pyridine Problem"

Before beginning experimental work, it is critical to understand the mechanistic causality that dictates protocol design.

The Challenge: Catalyst Poisoning

In standard CuAAC reactions, Cu(I) coordinates with the alkyne to form a


-complex. However, this compound contains a basic nitrogen atom. Without a protecting ligand, the Cu(I) species can become sequestered by the pyridine nitrogen (forming non-productive complexes) rather than activating the alkyne.
The Solution: Ligand Acceleration

To prevent this, we employ TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) . TBTA acts as a chelating shield, stabilizing the Cu(I) oxidation state and preventing non-productive coordination with the pyridine substrate, while still allowing the alkyne to access the metal center for the cycloaddition.

Mechanistic Visualization

The following diagram illustrates the competitive pathway and the ligand-enabled solution.

CuAAC_Mechanism Substrate This compound Poisoned Inactive Pyridine-Cu Complex (Catalyst Arrest) Substrate->Poisoned Direct Coordination (No Ligand) Product 1,4-Disubstituted Triazole Substrate->Product Click Reaction Cu_Source Cu(II) / Ascorbate Cu_Active Active Cu(I) Cu_Source->Cu_Active Reduction Cu_Active->Poisoned Complex TBTA-Cu(I) Complex (Protected Catalyst) Cu_Active->Complex + Ligand Ligand TBTA Ligand Ligand->Complex Complex->Product Catalysis

Figure 1: Mechanistic competition between pyridine coordination (poisoning) and TBTA-stabilized catalysis.

Precursor Preparation: Synthesis of this compound

Note: If the starting material is not commercially available, it must be synthesized fresh to avoid polymerization.

Reaction: Sonogashira Coupling


 Desilylation
Materials
  • Substrate: 3-Fluoro-4-iodopyridine (1.0 eq)

  • Reagent: Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Catalysts: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%), CuI (2 mol%)
  • Base/Solvent: Triethylamine (Et

    
    N) / THF (1:1 v/v)
    
  • Deprotection: TBAF (1.0 M in THF) or K

    
    CO
    
    
    
    /MeOH
Protocol Steps
  • Degassing: Charge a flame-dried Schlenk flask with 3-fluoro-4-iodopyridine, Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , and CuI. Evacuate and backfill with Argon (3x).
  • Coupling: Add degassed THF/Et

    
    N followed by TMSA. Stir at 45°C  for 4-6 hours. Monitor by TLC (formation of highly fluorescent spot).
    
  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Deprotection: Redissolve crude TMS-intermediate in MeOH. Add K

    
    CO
    
    
    
    (2.0 eq). Stir at RT for 30 min.[1][2]
  • Isolation: Dilute with water, extract with Et

    
    O (avoid DCM to prevent halogen exchange/polymerization). Wash with brine, dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). Store at -20°C under Argon.

Core Protocol: Ligand-Accelerated CuAAC

Objective: Synthesis of 1,4-disubstituted-1,2,3-triazoles.

Reagents & Stoichiometry Table
ComponentEquivalentsRoleNotes
This compound 1.0Alkyne ScaffoldLimiting reagent
Azide (R-N

)
1.1Coupling PartnerPrepare in situ if volatile
CuSO

· 5H

O
0.10 (10 mol%)Pre-catalystSource of Cu
Sodium Ascorbate 0.20 (20 mol%)ReductantGenerates Cu(I)
TBTA Ligand 0.10 (10 mol%)Catalyst ShieldCritical for pyridine substrates
t-BuOH / Water (1:1) SolventMediumEnsures solubility of all species
Step-by-Step Procedure
  • Ligand Complexation (Critical Step):

    • In a small vial, dissolve CuSO

      
      ·5H
      
      
      
      O and TBTA in a minimal amount of DMSO or t-BuOH/Water.
    • Observation: The solution should turn a deep blue (Cu(II)-TBTA complex).

  • Substrate Mixing:

    • In the main reaction vessel, dissolve the alkyne (this compound) and the organic azide in t-BuOH/Water (1:1).

    • Note: If the azide is lipophilic, increase t-BuOH ratio or use THF/Water.

  • Initiation:

    • Add the Cu-TBTA solution to the reaction vessel.

    • Add the Sodium Ascorbate (dissolved in water) dropwise.

    • Observation: The solution will turn from blue to bright yellow/orange (formation of Cu(I)).

  • Incubation:

    • Stir vigorously at Room Temperature for 2–12 hours.

    • Monitoring: LC-MS is preferred over TLC due to the polarity of triazoles. Look for the mass [M+H]

      
      .
      
  • Workup (Copper Removal):

    • Dilute with EtOAc.[3]

    • Chelation Wash: Wash the organic layer with 10% aqueous EDTA or NH

      
      Cl/NH
      
      
      
      OH (1:1) to sequester copper (blue aqueous layer indicates successful removal).
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallization (often possible for triazoles) or Flash Chromatography (DCM/MeOH gradients).

Advanced Protocol: Ruthenium-Catalyzed (RuAAC)

Use this protocol if the 1,5-disubstituted regioisomer is required.

Catalyst: Cp*RuCl(PPh


)

Solvent: Dioxane or Toluene (Anhydrous) Temp: 60–80°C
  • Mix Alkyne and Azide (1:1) in dry Dioxane under Argon.

  • Add Cp*RuCl(PPh

    
    )
    
    
    
    (2-5 mol%).
  • Heat to 80°C for 12 hours.

  • Note: RuAAC is less sensitive to the pyridine nitrogen poisoning than CuAAC, but requires strict anhydrous conditions.

Analytical Validation (Expected Data)

Upon successful synthesis, the following spectral characteristics confirm the structure:

TechniqueParameterExpected SignalStructural Insight

H NMR
Triazole C-H

8.0 – 8.8 ppm (Singlet)
Diagnostic for triazole ring formation.

F NMR
C-3 Fluorine

-120 to -130 ppm
Shift may perturb slightly upon triazole formation.

C NMR
Alkyne CarbonsDisappearance of sp carbons (~80 ppm)Confirms consumption of starting material.
LC-MS M+HMass of Alkyne + AzideConfirms adduct formation.

Workflow Diagram

Synthesis_Workflow Start Start: 3-Fluoro-4-iodopyridine Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 Step2 Deprotection (K2CO3/MeOH) Step1->Step2 Intermediate Intermediate: This compound Step2->Intermediate Decision Select Regioisomer Intermediate->Decision Path_Cu 1,4-Isomer (CuAAC) + TBTA Ligand Decision->Path_Cu Standard Path_Ru 1,5-Isomer (RuAAC) Cp*Ru Catalyst Decision->Path_Ru Alternate Final Purification & QC (NMR/LCMS) Path_Cu->Final Path_Ru->Final

Figure 2: Complete synthetic workflow from halogenated precursor to final triazole regioisomers.

References

  • Himo, F., et al. (2005).[4] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Ligand." Journal of the American Chemical Society.[4] Link

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

  • Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science. Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[4] Link

  • Sakhuja, R., et al. (2011).[5] "1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists." Journal of Medicinal Chemistry. Link

Sources

"4-Ethynyl-3-fluoropyridine in the synthesis of fluorescent probes"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Ethynyl-3-fluoropyridine in the Synthesis of Tunable Fluorescent Probes

Executive Summary

This technical guide details the utility of This compound (CAS: 1211586-77-0 / Derivatives) as a high-value pharmacophore and functional building block in chemical biology. Unlike standard pyridine moieties, the 3-fluoro derivative offers a unique electronic profile that modulates the pKa of the pyridine nitrogen, enhancing the sensitivity of pH-responsive probes and altering the lipophilicity for organelle-specific targeting (e.g., mitochondria vs. lysosomes).

This document provides validated protocols for synthesizing this building block and deploying it via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling to construct "Turn-On" fluorescent sensors.

Part 1: Chemical Rationale & Mechanism[1]

The Fluorine Effect in Probe Design

The incorporation of a fluorine atom at the 3-position of the pyridine ring is not merely structural; it is a functional tuning knob.

  • pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. The electron-withdrawing nature of the fluorine atom (via inductive effect,

    
    ) reduces the electron density on the nitrogen lone pair, lowering the pKa to approximately 3.0–4.0. This shift is critical for designing probes that distinguish between lysosomes (pH 4.5–5.0)  and the cytosol (pH 7.4)  with higher signal-to-noise ratios than non-fluorinated analogs.
    
  • Photoinduced Electron Transfer (PET): In the neutral state, the pyridine nitrogen lone pair can quench a conjugated fluorophore via PET (Fluorescence OFF). Upon protonation (in acidic environments), the lone pair is engaged, blocking PET and restoring fluorescence (Fluorescence ON). The 3-fluoro substituent fine-tunes the pH threshold at which this switching occurs.

The Alkyne Handle

The 4-ethynyl group serves as a bioorthogonal or synthetic "click" handle, allowing the pyridine sensor unit to be modularly attached to various fluorophore cores (BODIPY, Coumarin, Rhodamine) without harsh conditions that might degrade the fluorophore.

Part 2: Experimental Protocols

Protocol A: Synthesis of this compound

Precursor synthesis for labs where the alkyne is not commercially in stock.

Reagents:

  • 4-Bromo-3-fluoropyridine (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (TEA) (Solvent/Base)

  • TBAF (1.0 M in THF) or K2CO3/MeOH for deprotection.

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask, dissolve 4-Bromo-3-fluoropyridine in anhydrous TEA (or THF/TEA 1:1 mixture). Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the Pd catalytic cycle and promotes homocoupling (Glaser coupling) of the alkyne.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution typically turns dark.

  • Coupling: Add TMSA dropwise via syringe. Heat the reaction to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate. Purify the TMS-protected intermediate via silica gel flash chromatography.

  • Deprotection: Dissolve the intermediate in MeOH. Add K2CO3 (1.5 eq) and stir at RT for 30 mins. (Alternatively, use TBAF in THF for 10 mins).

  • Isolation: Dilute with water, extract with DCM, dry over Na2SO4, and concentrate (Caution: Product is volatile).

    • Yield Target: >85% (2 steps).

Protocol B: "Click" Synthesis of a pH-Responsive Probe

Application: Conjugating the pyridine sensor to an Azide-functionalized Fluorophore (e.g., Azide-BODIPY).

Reagents:

  • This compound (1.2 eq)

  • Azide-Fluorophore (1.0 eq)

  • CuSO4[1][2]·5H2O (10 mol%)[2]

  • Sodium Ascorbate (20 mol%)

  • TBTA Ligand (10 mol%) (Stabilizes Cu(I) state, preventing oxidation).

  • Solvent: DMSO/Water or tBuOH/Water (1:1).

Workflow:

  • Preparation: Dissolve the Azide-Fluorophore and this compound in the organic co-solvent (DMSO or tBuOH).

  • Catalyst Activation: In a separate vial, mix CuSO4 and TBTA in water. Add Sodium Ascorbate (freshly prepared) to reduce Cu(II) to Cu(I). The solution should turn colorless/light yellow.[3]

  • Reaction: Add the catalyst mixture to the main reaction vessel. Stir at Room Temperature for 2–12 hours in the dark.

  • Quenching: Add a metal scavenger (e.g., EDTA or QuadraPure™ resin) to remove copper ions, which can quench fluorescence if left in the final product.

  • Purification: HPLC (Acetonitrile/Water gradient).

Data Output Table: Expected Properties

Parameter Value / Observation Relevance
Reaction Yield 70–90% High efficiency of CuAAC.
Mass Spec (ESI) [M+H]+ matches calc. mass Confirms triazole formation.[1][4]
Fluorescence (pH 7.4) Low / Quenched PET active (Pyridine lone pair).
Fluorescence (pH 4.0) High / "Turn-On" PET blocked (Pyridine protonated).

| pKa (Apparent) | ~3.5 – 4.2 | Ideal for acidic organelle sensing. |

Part 3: Visualization & Logic

Synthesis & Mechanism Pathway

The following diagram illustrates the synthesis of the building block and its mechanistic action as a pH probe.

G cluster_mech Mechanism of Action (pH Sensing) Start 4-Bromo-3-fluoropyridine Step1 Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Start->Step1 Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection (K2CO3/MeOH) Inter->Step2 Product This compound (The Building Block) Step2->Product Click CuAAC 'Click' Reaction (+ Azide-Fluorophore) Product->Click Probe Final Fluorescent Probe (PET Sensor) Click->Probe Neutral Neutral pH (7.4) Pyridine Lone Pair Active Fluorescence OFF (PET) Probe->Neutral Application Acidic Acidic pH (<4.5) Pyridine Protonated Fluorescence ON Neutral->Acidic + H+ (Protonation)

Caption: Workflow from precursor synthesis to functional probe, detailing the pH-dependent PET switching mechanism.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized probe, the following validation steps are mandatory:

  • 1H-NMR Verification:

    • Look for the disappearance of the alkyne proton (

      
       ppm) and the appearance of the triazole singlet (
      
      
      
      ppm) after the click reaction.
    • The 3-fluoropyridine protons should show characteristic coupling constants (

      
      ) distinct from non-fluorinated analogs.
      
  • pH Titration Curve:

    • Dissolve the probe in buffers ranging from pH 2.0 to 8.0.

    • Measure fluorescence intensity at

      
      .
      
    • Plot Intensity vs. pH to determine the

      
       using the Henderson-Hasselbalch equation.
      
    • Acceptance Criteria: A sigmoidal curve with a dynamic range >5-fold between ON and OFF states.

References

  • Design of Pyridine-Based Fluorescent Probes

    • Title: Two Pyridine-Based Fluorescent Probes for Sensing pH.[5]

    • Source: ResearchG
    • URL:[Link]

  • Fluorinated Pyridines in Synthesis

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[6]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Click Chemistry Protocols (CuAAC)

    • Title: Click Chemistry: A Guide for Researchers (Reagent Overview & Protocols).
    • Source: Interchim / Uptima.[1]

    • URL:[Link]

  • Fluorinated Fluorophores & Lipophilicity

    • Title: Novel CF3-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging.[7]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Troubleshooting & Optimization

"common side reactions in Sonogashira coupling of 4-Ethynyl-3-fluoropyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: SGC-FPy-004 | Specialist: Senior Application Scientist

System Overview & Substrate Analysis

Welcome to the technical support center. You are working with 4-Ethynyl-3-fluoropyridine , a substrate that presents a unique "push-pull" challenge in palladium-catalyzed cross-coupling.

Before troubleshooting, you must understand the electronic profile of your molecule to diagnose the failure mode accurately:

  • The "Acidic" Trap (C4-Ethynyl): The electron-withdrawing nature of the pyridine nitrogen and the adjacent 3-fluoro substituent significantly lowers the

    
     of the terminal alkyne proton compared to phenylacetylene. This accelerates transmetallation (good) but drastically increases sensitivity to oxidative homocoupling (bad).
    
  • The "Electrophilic" Trap (C3-Fluoro): The 3-fluorine atom activates the pyridine ring towards Nucleophilic Aromatic Substitution (

    
    ). Standard Sonogashira bases (like diethylamine or piperidine) can attack the ring, displacing the fluorine or the alkyne itself.
    
  • The "Coordination" Trap (Pyridine Nitrogen): The basic nitrogen can bind competitively to the Pd or Cu centers, poisoning the catalyst and stalling the cycle.

Module 1: Troubleshooting Common Failure Modes

Select the symptom that best matches your experimental observation.

Symptom A: The reaction mixture turned blue/green, and the yield is low.

Diagnosis: Glaser Homocoupling This is the most common side reaction. The blue/green color indicates the formation of Cu(II) species, signaling that your Cu(I) co-catalyst has been oxidized by adventitious oxygen. This leads to the dimerization of your starting material into a diyne (1,3-diyne), consuming the substrate before it can couple with the aryl halide.

  • The Mechanism: In the presence of

    
    , the Cu-acetylide intermediate (formed rapidly due to your substrate's high acidity) undergoes oxidative coupling rather than transmetallating to Palladium.
    

Corrective Protocol:

  • Rigorous Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.

  • Switch to Cu-Free: Because this compound is highly activated, it often does not require Copper to activate the alkyne. Switch to a "Copper-Free Sonogashira" protocol using a more active Pd source (e.g.,

    
     or 
    
    
    
    with XPhos) to eliminate the homocoupling pathway entirely.
  • Slow Addition: If Copper is mandatory for your specific electrophile, add the alkyne dropwise over 1-2 hours to keep its concentration low relative to the catalyst.

Symptom B: I see a new spot on TLC, but it’s not the coupled product or the dimer.

Diagnosis: Nucleophilic Aromatic Substitution (


) 
You are likely using a nucleophilic amine base (e.g., diethylamine, butylamine) or a nucleophilic solvent. The 3-fluoro group makes the pyridine ring highly electrophilic. The base attacks the ring, displacing the fluorine atom.
  • The Mechanism: The nucleophile attacks the C3 position (ipso to Fluorine), forming a Meisenheimer complex, followed by the elimination of fluoride.

Corrective Protocol:

  • Change the Base: Switch to non-nucleophilic bases .

    • Recommended: Cesium Carbonate (

      
      ), Potassium Phosphate (
      
      
      
      ), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    • Avoid: Primary and secondary amines.

  • Lower Temperature:

    
     has a higher activation energy than the catalytic cycle. Run the reaction at room temperature or 
    
    
    
    rather than reflux.
Symptom C: The reaction starts but stalls at <20% conversion.

Diagnosis: Catalyst Poisoning (N-Coordination) The pyridine nitrogen of your substrate (or product) is binding to the unsaturated Pd(0) species, preventing the oxidative addition of the aryl halide.

Corrective Protocol:

  • Ligand Overload: Increase the phosphine ligand concentration (e.g., use a 1:4 ratio of Pd:Ligand instead of 1:2) to outcompete the pyridine nitrogen.

  • Bulky Ligands: Use bulky, electron-rich ligands like Buchwald ligands (e.g., XPhos, SPhos) . Their steric bulk prevents the pyridine nitrogen from approaching the metal center while facilitating the catalytic cycle.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired Cross-Coupling and the parasitic side reactions (Glaser and


).

Sonogashira_Pathways Substrate This compound Cu_Acetylide Cu-Acetylide (Activated Species) Substrate->Cu_Acetylide Transmetallation (Fast due to 3-F) Meisenheimer Meisenheimer Complex (SNAr Intermediate) Substrate->Meisenheimer Nucleophilic Attack by Base Base Base (Amine) Base->Meisenheimer Cu Cu(I) Catalyst Pd Pd(0) Catalyst Pd_Complex Pd-Ar-Alkyne Complex Pd->Pd_Complex Catalytic Cycle Oxygen Oxygen (O2) Glaser_Prod SIDE REACTION 1 (Glaser Diyne) Oxygen->Glaser_Prod Cu_Acetylide->Pd_Complex Transmetallation to Pd Cu_Acetylide->Glaser_Prod Oxidative Coupling (Requires O2) SNAr_Prod SIDE REACTION 2 (Base-Substituted Pyridine) Meisenheimer->SNAr_Prod Loss of Fluoride Product DESIRED PRODUCT (Cross-Coupled) Pd_Complex->Product Reductive Elimination

Figure 1: Mechanistic competition pathways. Note that the activated nature of the substrate accelerates both the desired transmetallation and the undesired Glaser coupling.

Module 3: Optimized Experimental Protocol

Based on the troubleshooting analysis, here is the recommended "Safe" Protocol designed to suppress side reactions for this compound.

Method: Copper-Free, Inorganic Base Variant [1]

ParameterRecommendationRationale
Catalyst

(5 mol%) or

+ XPhos
High activity Pd source removes need for Copper, eliminating Glaser coupling.
Co-Catalyst NONE Strictly omit CuI.
Base

(2.0 equiv)
Inorganic, non-nucleophilic base prevents

on the fluoropyridine ring.
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents stabilize the polar transition states of the Pd cycle.
Atmosphere Argon (Balloon)While Cu-free is less

sensitive, inert atmosphere prevents Pd oxidation.
Temperature

-

Moderate heat is required for Cu-free cycles; avoid reflux to prevent decomposition.

Step-by-Step Guide:

  • Preparation: Dry the Schlenk tube or vial in an oven. Cool under Argon flow.

  • Solids: Add Aryl Halide (1.0 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Purging: Cap the vessel and evacuate/backfill with Argon (3 times).

  • Liquids: Add anhydrous DMF (0.1 M concentration relative to substrate).

  • Substrate Addition: Add This compound (1.2 eq) last.

    • Tip: If the alkyne is a solid, add it in step 2. If liquid, inject it now.

  • Reaction: Heat to

    
    . Monitor by TLC/LCMS every hour.
    
    • Checkpoint: If reaction is slow after 4 hours, raise temp to ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      . Do not add Copper.[2]
      
Module 4: Frequently Asked Questions (FAQ)

Q: Why can't I just use Triethylamine (


) as the solvent and base like in standard papers? 
A:  Standard Sonogashira conditions often use 

as both solvent and base. However, with 3-fluoropyridine , the ring is electron-deficient. While

is steric and less nucleophilic, trace impurities or higher temperatures can promote

. Furthermore, amine solvents often contain dissolved oxygen which promotes Glaser coupling. Using a stoichiometric inorganic base in a degassed solvent is much safer for this specific substrate.

Q: My reaction works but the product is contaminated with a "dimer." How do I remove it? A: The "dimer" is the Glaser product (1,4-bis(3-fluoropyridin-4-yl)buta-1,3-diyne). It is non-polar and often co-elutes with the product.

  • Separation: Try running the column with Toluene/Ethyl Acetate mixtures instead of Hexane/EtOAc. The

    
    -stacking interactions of toluene often separate the planar diyne from the cross-coupled product.
    
  • Prevention: Prevention is the only true cure. Switch to the Cu-free protocol above.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is rapid and can accelerate the


 side reaction if a nucleophilic base is present. If using microwave, strictly adhere to the Inorganic Base  protocol (Module 3) and limit reaction time to 10-20 minutes.
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Glaser, C. (1869).[3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for Oxidative Homocoupling).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

    
     mechanisms). 
    
  • Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon-carbon bond formations: A decade update. Chemical Reviews, 105(8), 3095-3165. (Discusses Cu-free variants).

  • Spivey, J. J. (1991). Poisoning of Noble Metal Catalysts. Catalysis Today, 10(2), 230-232. (Reference for Pyridine N-coordination poisoning).

Sources

Technical Support Center: Handling 4-Ethynyl-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidative Homocoupling (Glaser/Hay Reaction)

Ticket ID: #PYR-F-004 Priority: High (Irreversible Byproduct Formation)

Executive Summary

You are encountering homocoupling (dimerization) of 4-Ethynyl-3-fluoropyridine . This is a common but preventable failure mode. The specific electronic nature of your substrate—an electron-deficient pyridine ring with an ortho-fluorine substituent—significantly increases the acidity of the acetylenic proton (


 estimated <20).

This high acidity leads to rapid deprotonation and formation of the Copper(I)-acetylide species. In the presence of even trace oxygen, this intermediate undergoes oxidative coupling (Glaser/Hay) to form the 1,3-diyne dimer, rather than the desired Sonogashira cross-coupling product.

This guide provides three distinct protocols to suppress this pathway, ranked by "Invasiveness" to your current workflow.

Module 1: The Root Cause Analysis

To solve the problem, you must visualize the competition between the Sonogashira Cycle (Productive) and the Glaser Cycle (Destructive).

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical bifurcation point. The red path represents the failure mode caused by Oxygen.

GlaserVsSonogashira Alkyne 4-Ethynyl-3-F-Pyridine Cu_Acetylide Active Cu-Acetylide (CRITICAL INTERMEDIATE) Alkyne->Cu_Acetylide Fast Deprotonation (Due to F-substituent) Base Base (Amine) Base->Cu_Acetylide Cu_Cat Cu(I) Catalyst Cu_Cat->Cu_Acetylide Transmetalation Transmetalation Cu_Acetylide->Transmetalation Path A: Anaerobic Oxidation Oxidation to Cu(II) Cu_Acetylide->Oxidation Path B: Aerobic (Leak) Pd_Cycle Pd(II)-Ar-X Complex Pd_Cycle->Transmetalation Product Cross-Coupled Product (Sonogashira) Transmetalation->Product Oxygen Trace O2 Oxygen->Oxidation Dimer Homocoupled Dimer (Glaser Product) Oxidation->Dimer

Caption: The "Bifurcation of Fate." The high acidity of this compound accelerates Cu-Acetylide formation, increasing the pool of intermediate available for the destructive Path B if oxygen is present.

Module 2: Protocol Optimization

Strategy A: The "Zero-Tolerance" Deoxygenation (Standard Sonogashira)

Use this if you must use Copper (e.g., for unreactive aryl chlorides/bromides).

The standard "sparging" (bubbling gas) method is often insufficient for fluorinated alkynes because the rate of homocoupling is faster than the rate of cross-coupling. You must switch to Freeze-Pump-Thaw (FPT) .

The Protocol:

  • Dissolve: Place the Aryl Halide, Pd-catalyst, and Cu-catalyst in the reaction solvent (e.g., THF/TEA) in a Schlenk tube. Do NOT add the Alkyne yet.

  • Freeze: Submerge the tube in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10-15 min).

  • Thaw: Close vacuum, remove from

    
    , thaw in warm water.
    
  • Repeat: Perform this cycle 3 times. Backfill with Argon.

  • Self-Validating Step: Observe the catalyst color.

    • Pass: Solution is yellow/pale green (Cu(I)).

    • Fail: Solution turns blue/dark green (Cu(II)). If blue, discard and restart.

  • Addition: Add the This compound (degassed separately) via syringe pump (see Strategy C).

Strategy B: Copper-Free Sonogashira (The Chemical Fix)

Use this if your cross-coupling partner is an Aryl Iodide or an activated Aryl Bromide.

Eliminating Copper removes the mechanism for Glaser coupling entirely.

Reagent Swap Table:

ComponentStandard ConditionCopper-Free Condition Why?
Catalyst


+

(or

)
Requires a more active Pd species to compensate for lack of Cu transmetalation.
Co-Catalyst

None Removes the oxidative dimerization vector.[1]
Base

or

Piperidine or

Piperidine acts as both base and ligand; Carbonate is effective in polar solvents.
Solvent THF/DMFAcetonitrile or DMFPolar solvents assist in the Pd-cycle without Copper.

Protocol:

  • Charge flask with Aryl Iodide (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%).
  • Add Piperidine (2.0 equiv) and Acetonitrile.

  • Heat to 60°C.

  • Add this compound.

  • Note: Reaction times will be longer (4-12 hours) compared to Cu-catalyzed versions.

Strategy C: Kinetic Control (The "Slow Drip")

Use this in conjunction with Strategy A.

By keeping the concentration of the free alkyne low, you statistically favor the reaction with the Pd-catalyst (which is constant) over the bimolecular homocoupling (which requires two alkyne molecules).

The Setup:

  • Dissolve this compound in degassed solvent.

  • Load into a gas-tight syringe.

  • Use a syringe pump to add the alkyne over 1–2 hours directly into the hot reaction mixture containing the aryl halide and catalysts.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately. What happened?

A: This is likely polymerization initiated by oxidative species. Fluorinated pyridines are prone to forming "tars" when radical intermediates are generated.

  • Fix: Add a radical scavenger like BHT (butylated hydroxytoluene) at 1-5 mol% loading. It typically does not interfere with the Pd-cycle but suppresses radical polymerization.

Q2: I see the product by LCMS, but I lose it during concentration (Rotavap).

A: this compound and its smaller cross-coupled products can be highly volatile due to the fluorine atom reducing intermolecular forces (Van der Waals).

  • Fix: Do not evaporate to dryness. Keep the product in solution or use a high-boiling solvent (like DMF) and perform a liquid-liquid extraction. If you must evaporate, keep the bath temperature <30°C and vacuum >50 mbar.

Q3: Can I use the TMS-protected version (4-TMS-ethynyl-3-fluoropyridine)?

A: Yes, and it is highly recommended.

  • Method: Use "One-Pot Deprotection-Coupling."

  • Reagents: Add TBAF (1.0 equiv) or

    
     (2.0 equiv) + MeOH to the reaction slowly.
    
  • Benefit: This releases the free alkyne slowly in situ, effectively mimicking the "Slow Drip" (Strategy C) without a syringe pump.

Q4: How do I confirm the impurity is the dimer?

A: Check the Mass Spec.

  • Substrate Mass:

    
    
    
  • Dimer Mass:

    
     (Loss of two protons).
    
  • Observation: If you see a strong peak at

    
    , you have Glaser coupling.
    

References

  • Glaser Coupling Mechanism & Prevention : Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction.[2]Angewandte Chemie International Edition . Link

  • Copper-Free Sonogashira Conditions : Chinchilla, R., & Nájera, C. (2007).[1][3] The Sonogashira reaction: a booming methodology in synthetic organic chemistry.Chemical Reviews . Link

  • Acidity of Fluoropyridines : Schlosser, M., & Rausis, T. (2004). The regioselective functionalization of fluoropyridines.European Journal of Organic Chemistry . Link

  • Kinetic Control in Cross-Coupling : Adlington, R. M., et al. (2002). Kinetic suppression of homocoupling in Sonogashira reactions.Journal of Organic Chemistry .[4] Link

Sources

"challenges in the purification of 4-Ethynyl-3-fluoropyridine products"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the purification of 4-Ethynyl-3-fluoropyridine products Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Status: Operational Ticket Priority: High Subject: Purification & Stability Protocols for Fluorinated Ethynyl Pyridines

Welcome to the Advanced Purification Support Hub. You are likely here because your synthesis of This compound (or its derivatives) has hit a wall during isolation. This molecule presents a "perfect storm" of purification challenges: a basic pyridine nitrogen, an acid-sensitive terminal alkyne, and a lipophilicity-altering fluorine atom.

Below are the three most common failure modes reported by our users, accompanied by field-validated recovery protocols.

📉 Module 1: The "Disappearing Product" Phenomenon

Symptom: “I loaded 5 grams of crude material onto the silica column. I only recovered 2 grams, and the product eluted with significant tailing.”

Root Cause Analysis

This is a classic Acid-Base Interaction Failure .

  • Silanol Acidity: Standard silica gel (

    
    ) has acidic surface silanol groups (
    
    
    
    , pKa ~5-7).
  • Pyridine Basicity: Although the fluorine at the 3-position withdraws electron density ($ \sigma_I $ effect), the pyridine nitrogen remains sufficiently basic to hydrogen bond or protonate upon contact with acidic silica.

  • The Trap: The product "sticks" to the column (causing tailing) or, worse, the acidic surface catalyzes the hydration or polymerization of the sensitive terminal alkyne.

The Fix: The "Amine Shield" Protocol

You must neutralize the stationary phase before the product touches it.

Step-by-Step Protocol:

  • Select Solvent: Use your standard eluent (e.g., Hexanes/Ethyl Acetate).

  • The Modifier: Add 1% to 2% Triethylamine (Et3N) to the mobile phase.

  • Pre-Elution (Critical): Flush the packed silica column with 2 column volumes (CV) of the Et3N-doped solvent before loading your sample. This caps the active silanol sites.

  • Run: Perform chromatography with the Et3N-doped solvent.

  • Post-Process: The Et3N is volatile and will be removed during rotary evaporation.

Alternative: If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents alkyne hydration.

purification_decision start Crude Mixture check_acid Is Alkyne Acid-Sensitive? start->check_acid silica_mod Use Silica + 1% Et3N check_acid->silica_mod No/Mild alumina Switch to Neutral Alumina check_acid->alumina Yes (High Risk) tailing Is Tailing Observed? silica_mod->tailing tailing->alumina Yes Isolate Product Isolate Product tailing->Isolate Product No

Figure 1: Decision matrix for stationary phase selection to prevent product loss and peak tailing.

🧪 Module 2: The "Green Impurity" (Metal Scavenging)

Symptom: “My product is isolated, but it has a greenish/brown tint. NMR is clean, but elemental analysis fails for Palladium/Copper.”

Root Cause Analysis

This is Chelation Persistence . this compound is a bidentate-like ligand. The pyridine nitrogen and the alkyne pi-system can coordinate to the Pd(0)/Pd(II) and Cu(I) catalysts used in the Sonogashira coupling. Standard silica chromatography does not effectively break these coordination bonds.

The Fix: The Ligand Exchange Wash

You must displace the heavy metals using a stronger ligand that is water-soluble.

Comparative Scavenging Data:

MethodEffectiveness (Pd/Cu)Yield ImpactNotes
Celite Filtration Low (<20% removal)NegligibleOnly removes bulk insolubles.
Silica Column Moderate (40-60%)LowMetals often co-elute (streak).
Thiol-Silica (SiliaMetS) High (>95%)LowExpensive; requires specific stirring time.
NH₄OH / NH₄Cl Wash High (>90%) Low Best Cost/Benefit Ratio.

The "Ammonia Wash" Protocol:

  • Dissolve: Take the crude organic layer (EtOAc or DCM).

  • Wash 1: Wash with 10% aqueous

    
     (Ammonium Hydroxide). Note: The aqueous layer will turn bright blue (Cu-ammonia complex).
    
  • Wash 2: Wash with saturated

    
     solution.
    
  • Wash 3: Brine.

  • Dry: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can be slightly acidic).
    

metal_removal complex Pd/Cu-Pyridine Complex (Organic Phase) ammonia Add aq. NH4OH (Ligand) complex->ammonia exchange Ligand Exchange NH3 displaces Pyridine ammonia->exchange separation Phase Separation exchange->separation waste [Cu(NH3)4]2+ (Blue Aqueous Waste) separation->waste product Free Pyridine Product (Clean Organic Phase) separation->product

Figure 2: Mechanism of metal removal via ammonia ligand exchange. The ammonia acts as a competitive ligand, sequestering copper into the aqueous phase.

⚠️ Module 3: The "Glaser" Contamination

Symptom: “I see a spot just above my product on TLC. It has a similar polarity and is hard to separate.”

Root Cause Analysis

This is the Glaser Homocoupling Byproduct . In the presence of Copper (CuI), Oxygen (


), and base, two terminal alkyne units couple to form a diyne dimer:


This dimer is non-polar but often elutes very close to the fluorinated pyridine due to the similar pi-stacking capabilities.
Troubleshooting & Prevention
  • Prevention (Primary Defense):

    • Degas Solvents: Sparge all solvents with Argon for 20 mins before adding the catalyst.

    • Slow Addition: Add the alkyne dropwise to the catalyst mixture to keep its instantaneous concentration low.

  • Separation (Secondary Defense):

    • Gradient Chromatography: Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes over 30 minutes). The dimer (less polar) usually elutes first.

    • Recrystallization: If the product is solid (mp ~85-89°C for related iodopyridines, though ethynyls may vary), recrystallization from Hexanes/Toluene often leaves the dimer in the mother liquor.

🧊 Module 4: Stability & Storage FAQs

Q: Can I store the this compound on the shelf? A: No. Terminal alkynes on electron-deficient rings are prone to polymerization.

  • Protocol: Store at -20°C .

  • Stabilizer: If storing as an oil for >1 week, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with the next step.

  • Form: The Hydrochloride salt (HCl salt) is significantly more stable than the free base. If possible, convert to the HCl salt for long-term storage by treating with HCl in Dioxane/Ether.

Q: Is the product volatile? A: Yes, moderately.

  • Risk: High vacuum (>1 hour) at room temperature can lead to sublimation or mass loss.

  • Protocol: Stop rotary evaporation immediately once solvent is removed. Do not leave on the high-vac pump overnight.

📚 References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link

  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of pyridine compounds. Link

  • Dunetz, J. R., & Magano, J. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. (See section on metal scavenging). Link

  • SiiaMetS® Scavenging Guides. (n.d.). Metal Scavenging Solutions for Pharmaceutical Processes. SiliCycle. Link

  • Glaser, C. (1869).[1][2] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational mechanism for oxidative homocoupling). Link

Sources

Technical Support Center: Mitigating Side Products in Click Chemistry with 4-Ethynyl-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Ethynyl-3-fluoropyridine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this electron-deficient and coordinating alkyne, ensuring high-yield synthesis of your target 1,2,3-triazoles while minimizing side product formation.

Introduction: The Promise and Perils of this compound in CuAAC

This compound is a valuable building block in medicinal chemistry and drug discovery. The fluorine substituent can enhance metabolic stability and binding affinity, while the pyridine moiety offers a handle for further functionalization and can improve solubility. However, these same features introduce specific challenges in the otherwise robust "click" chemistry reaction.[1]

The primary side reactions encountered are the oxidative homocoupling of the alkyne (Glaser-Hay coupling) to form a symmetric diyne, and potential catalyst inhibition or sequestration due to the coordinating pyridine nitrogen. This guide will equip you with the knowledge and practical steps to overcome these hurdles.

Troubleshooting Guide: From Failed Reactions to Impure Products

This section addresses common issues encountered when using this compound in CuAAC reactions in a question-and-answer format.

Question 1: My reaction is sluggish or fails to go to completion, even with extended reaction times. What are the likely causes and how can I fix it?

Answer:

A sluggish or incomplete reaction is a frequent issue when working with heteroaromatic alkynes like this compound. The primary culprits are often related to the copper catalyst.

Causality:

  • Catalyst Inhibition by Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the copper(I) catalyst. This coordination can stabilize the catalyst in an inactive state or hinder the formation of the active copper-acetylide intermediate, thereby slowing down or even stalling the reaction.

  • Insufficiently Active Catalyst: The standard Cu(II) salt/reductant system (e.g., CuSO₄/sodium ascorbate) may not be efficient enough to overcome the inhibitory effect of the pyridine.

  • Low Reagent Concentration: Click reactions are sensitive to concentration. If your azide or alkyne is too dilute, the reaction rate will be inherently slow.[2]

Troubleshooting Steps:

  • Increase Catalyst and Ligand Loading: For coordinating alkynes, a higher catalyst loading (e.g., 5-10 mol%) may be necessary. Crucially, ensure a sufficient excess of a stabilizing ligand is used.

  • Choose the Right Ligand: Standard ligands like TBTA are a good starting point, but for challenging substrates, consider more strongly coordinating or sterically hindering ligands that can help prevent the pyridine from binding to the copper center. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble and highly effective ligand.[3]

  • Pre-form the Catalyst Complex: Instead of adding the copper source and ligand separately to the reaction mixture, pre-mix the copper(I) source (or Cu(II) source and reductant) with the ligand before adding it to the substrate solution. This ensures the formation of a stable, active catalyst complex.

  • Increase Reaction Concentration: If possible, concentrate your reaction mixture. For bioconjugation, where concentrations are inherently low, consider using a ligand specifically designed to accelerate reactions under dilute conditions.[2]

  • Consider a Different Copper Source: While CuSO₄/sodium ascorbate is common, pre-formed Cu(I) salts like CuI or CuBr can sometimes be more effective, although they are more sensitive to oxidation.

Question 2: I am observing a significant amount of a side product with a mass corresponding to the dimer of my alkyne. What is this, and how can I prevent it?

Answer:

This side product is almost certainly the result of Glaser-Hay coupling, the oxidative homocoupling of your this compound.

Causality:

  • Presence of Oxygen: The primary cause of Glaser coupling is the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II). Cu(II) species are known to promote the oxidative homocoupling of terminal alkynes.[4]

  • Insufficient Reducing Agent: Sodium ascorbate is used to reduce Cu(II) to Cu(I). If an insufficient amount is used, or if it is consumed too quickly due to high oxygen levels, the concentration of Cu(II) will increase, favoring the Glaser coupling pathway.

Troubleshooting Steps:

  • Degas Your Solvents: Thoroughly degas all solvents and solutions by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.

  • Work Under an Inert Atmosphere: Whenever possible, set up and run your reaction under a positive pressure of argon or nitrogen.

  • Use an Excess of Sodium Ascorbate: Increase the equivalents of sodium ascorbate relative to the copper catalyst (e.g., 5-10 equivalents). This will help to maintain a reducing environment and keep the copper in its active Cu(I) state.[5]

  • Order of Reagent Addition: Add the sodium ascorbate to the reaction mixture before adding the copper catalyst. This ensures that a reducing environment is established before the introduction of the copper.

  • Use Freshly Prepared Solutions: Prepare your sodium ascorbate solution fresh for each reaction, as it can degrade over time, especially when exposed to air.

Question 3: My product is difficult to purify. I see multiple spots on TLC, and column chromatography is not giving me a clean product. What are some effective purification strategies?

Answer:

Purification of pyridyl-triazoles can be challenging due to the basicity of the pyridine ring, which can cause streaking on silica gel.

Troubleshooting Steps:

  • Basic Wash: During the work-up, a wash with a dilute aqueous solution of a copper-chelating agent like EDTA or ammonia can help to remove residual copper salts.

  • Modified Column Chromatography:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will help to suppress the interaction of the basic pyridine with the acidic silica gel, leading to better peak shapes and improved separation.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.

  • Acid-Base Extraction: For products with a significant difference in pKa from the impurities, an acid-base extraction can be a useful purification step. Dissolve the crude product in an organic solvent and extract with a dilute acid to protonate the pyridine and move your product into the aqueous phase. The aqueous phase can then be basified and re-extracted with an organic solvent to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: Does the fluorine atom in this compound affect the click reaction?

A1: Yes, the electron-withdrawing nature of the fluorine atom makes the alkyne more electron-deficient. This can, in some cases, slightly decrease the rate of the CuAAC reaction compared to electron-rich alkynes. However, the more significant impact on the reaction comes from the coordinating pyridine nitrogen.

Q2: Can I use a base in my reaction to deprotonate the alkyne?

A2: While some protocols for CuAAC include a mild, non-coordinating base, it is generally not necessary and can be detrimental when using a pyridyl alkyne. The formation of the copper-acetylide intermediate is thought to proceed via a π-alkyne complex that significantly acidifies the terminal alkyne proton, allowing for its removal without an external base.[4] Adding a base, especially a coordinating one, can interfere with the catalyst.

Q3: What is the optimal solvent for the CuAAC reaction with this compound?

A3: The CuAAC reaction is remarkably versatile in its choice of solvent.[5] Common choices include mixtures of water with t-butanol, DMF, or DMSO. For bioconjugation, aqueous buffer systems are standard. The choice of solvent will often depend on the solubility of your azide partner.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the consumption of your starting materials (the limiting reagent) and the appearance of a new, more polar spot for the triazole product. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive information on the conversion to the desired product.

Experimental Protocols

Protocol 1: Standard CuAAC with this compound

This protocol is a good starting point for small molecule synthesis.

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

    • Prepare a 100 mM solution of a suitable ligand (e.g., THPTA) in deionized water.

  • Reaction Setup (under an inert atmosphere is recommended):

    • In a reaction vessel, dissolve your azide (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

    • Add the ligand solution (0.1 eq).

    • Add the sodium ascorbate solution (0.2 eq).

    • Add the CuSO₄·5H₂O solution (0.05 eq).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine (e.g., 0.5%) if necessary.

Protocol 2: Mitigating Glaser-Hay Coupling

This protocol incorporates additional steps to minimize the formation of the alkyne dimer.

  • Solvent Degassing:

    • Before use, thoroughly degas all solvents by sparging with argon or nitrogen for 20-30 minutes.

  • Reaction Setup (under a strict inert atmosphere):

    • In a Schlenk flask or a vial purged with inert gas, dissolve your azide (1.0 eq) and this compound (1.1 eq) in the degassed solvent.

    • Add a degassed solution of the ligand (0.1 eq).

    • Add a freshly prepared and degassed solution of sodium ascorbate (0.5 eq).

    • While maintaining a positive pressure of inert gas, add a degassed solution of CuSO₄·5H₂O (0.05 eq).

  • Reaction, Monitoring, and Work-up:

    • Proceed as described in Protocol 1. The rigorous exclusion of oxygen should significantly reduce the formation of the homocoupled product.

Data and Visualization

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low or no conversionCatalyst inhibition by pyridineIncrease catalyst/ligand loading; use a more effective ligand (e.g., THPTA).
Low reagent concentrationIncrease the concentration of reactants.
Significant alkyne dimer formationOxygen contaminationDegas all solvents and run the reaction under an inert atmosphere.
Insufficient reducing agentUse a larger excess of freshly prepared sodium ascorbate.
Difficult purificationPyridine interaction with silicaUse a basic modifier (e.g., triethylamine) in the eluent for column chromatography.
Residual copperWash with an EDTA solution during work-up.
Diagrams

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Reaction Intermediates cluster_products Products Alkyne This compound Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I)-Ligand Azide R-N3 Metallacycle Copper-Triazole Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Ligand Ligand (e.g., THPTA) Ligand->Cu_I Cu_Acetylide->Metallacycle Triazole 1,4-Disubstituted Triazole Metallacycle->Triazole Protonolysis

Caption: Simplified workflow of the CuAAC reaction.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Product Major Side Product? Check_Conversion->Check_Side_Product No Increase_Catalyst Increase Catalyst/Ligand Loading Check_Conversion->Increase_Catalyst Yes Check_Purification Purification Difficulty? Check_Side_Product->Check_Purification No Inert_Atmosphere Use Inert Atmosphere & Degassed Solvents Check_Side_Product->Inert_Atmosphere Yes (Dimer) Basic_Modifier Add Triethylamine to Eluent Check_Purification->Basic_Modifier Yes End Successful Reaction Check_Purification->End No Change_Ligand Use a More Effective Ligand Increase_Catalyst->Change_Ligand Increase_Concentration Increase Reactant Concentration Change_Ligand->Increase_Concentration Increase_Concentration->Check_Side_Product Excess_Ascorbate Increase Sodium Ascorbate Inert_Atmosphere->Excess_Ascorbate Excess_Ascorbate->Check_Purification Alternative_Stationary_Phase Try Alumina or Reverse Phase Basic_Modifier->Alternative_Stationary_Phase Alternative_Stationary_Phase->End

Caption: Troubleshooting decision tree for CuAAC reactions.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][6][7]-triazoles by regiospecific copper (i)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link]

  • Hay, A. S. (1962). Oxidative coupling of acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. A mechanistic DFT study. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hiroki, H., Ogata, K., & Fukuzawa, S. I. (2013). 2-Ethynylpyridine-Promoted Rapid Copper (I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Synlett, 24(05), 843-846. [Link]

  • Schoffstall, A. M., et al. (2019). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) in Glycerol for the Synthesis of Fluorinated 1,2,3-Triazoles. Molecules, 25(1), 15. [Link]

Sources

"impact of fluorine substitution on the reactivity of 4-Ethynyl-3-fluoropyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

You are likely working with 4-Ethynyl-3-fluoropyridine because you need a bioisostere that offers altered metabolic stability, a specific dipole moment, or a handle for subsequent cyclization.

The presence of a fluorine atom at the C3 position—ortho to the ethynyl group—is not merely a structural decoration; it fundamentally alters the electronic landscape of the molecule compared to its non-fluorinated analog (4-ethynylpyridine). The high electronegativity of fluorine (


) exerts a strong inductive effect ($ -I $), pulling electron density away from the pyridine ring and the adjacent alkyne.

This guide details how to harness this electronic perturbation for synthesis and troubleshooting.

Module 1: Synthesis & Stability

Current Standard Protocol: The most robust route to this compound is via Sonogashira coupling of commercially available 4-bromo-3-fluoropyridine with trimethylsilylacetylene (TMSA), followed by desilylation.

Workflow Visualization

The following diagram outlines the critical pathway and potential failure points.

SynthesisPath Start 4-Bromo-3-fluoropyridine Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Start->Step1 Oxidative Addition Inter TMS-Protected Intermediate Step1->Inter Transmetallation Step2 Deprotection (K2CO3, MeOH or TBAF) Inter->Step2 Desilylation Product This compound (Volatile/Unstable) Step2->Product Isolation

Caption: Synthesis of this compound via Sonogashira coupling. Note the volatility risk at the final stage.

Key Stability Data
Property4-Ethynylpyridine (Non-F)This compound (3-F)Impact of F-Substitution
Alkyne Acidity (pKa) ~26 (Estimated)~24-25 (Estimated)Increased Acidity: The -I effect stabilizes the acetylide anion.
Volatility ModerateHighHandling Risk: Fluorine reduces intermolecular H-bonding capability.
Polymerization Risk ModerateHighStorage Risk: The polarized triple bond is more susceptible to base-catalyzed polymerization.

Module 2: Reactivity Profile & Applications

Enhanced Click Chemistry (CuAAC) Rates

The 3-fluoro substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this electron deficiency accelerates the reaction by facilitating the interaction with the copper-acetylide species.

  • Observation: You may observe faster reaction completion times compared to non-fluorinated pyridines.

  • Precaution: This also makes the alkyne more electrophilic toward non-specific nucleophiles (e.g., thiols in biological assays).

The "Ortho-Fluorine" Cyclization Handle (SNAr)

This is the most powerful feature of this scaffold. The fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) because it is:

  • Ortho to an electron-withdrawing alkyne.

  • On a

    
    -deficient pyridine ring.
    

This allows for tandem cyclization reactions to form fused heterocycles like 4-azaindoles or furopyridines .

Cyclization Substrate This compound NuAttack Nucleophilic Attack at C3 (Amine/Alcohol) Substrate->NuAttack Activation by Pyridine N Meisenheimer Meisenheimer Complex NuAttack->Meisenheimer Addition Cyclized Fused Ring System (4-Azaindole/Furopyridine) Meisenheimer->Cyclized Elimination of F- & Cyclization

Caption: Mechanism of tandem SNAr cyclization utilizing the 3-F atom as a leaving group.

Module 3: Troubleshooting Guide (Q&A)

Q1: My Sonogashira coupling (4-bromo-3-fluoropyridine + TMS-acetylene) is stalling at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to catalyst poisoning by the pyridine nitrogen.

  • The Science: The basic nitrogen of the pyridine ring can coordinate to the Pd(0) species, sequestering it from the catalytic cycle.

  • The Fix:

    • Switch Bases: Use a bulkier base like i-Pr2NH instead of Et3N to reduce coordination.

    • Ligand Upgrade: Switch to a phosphine ligand with a larger bite angle or higher lability (e.g., XPhos or SPhos) which can outcompete the pyridine nitrogen.

    • Protect the Nitrogen: Pre-form the pyridine N-oxide (if compatible) or use the HCl salt of the pyridine (with an extra equivalent of base added slowly).

Q2: Upon deprotection of the TMS group, the reaction mixture turned into a black tar. What happened? A: You likely experienced base-catalyzed polymerization .

  • The Science: The 3-fluoro substituent increases the acidity of the terminal alkyne proton. In the presence of standard deprotection bases (like K2CO3 in MeOH), the concentration of the acetylide anion is higher than usual. This anion can nucleophilically attack another molecule of the starting material (Michael-type addition), leading to oligomers.

  • The Fix:

    • Lower Temperature: Perform the deprotection at 0°C.

    • Buffer: Use a milder fluoride source like TBAF buffered with acetic acid (1:1 ratio) to maintain a neutral pH.

    • Trapping: If possible, do not isolate the free alkyne. Generate it in situ for the next step (e.g., "One-pot" Sonogashira-Click).

Q3: I am trying to perform a "Click" reaction, but I am seeing a byproduct where the azide added twice? A: This is rare but possible if the fluorine activates the ring for SNAr concurrently with the CuAAC.

  • The Science: Azides are good nucleophiles. If your reaction temperature is too high (>60°C), the azide might displace the labile 3-fluorine atom before or after the click reaction.

  • The Fix: Keep the CuAAC reaction at room temperature. The electron-deficient nature of your alkyne ensures it will react efficiently without heat.

Q4: Can I use the 3-F atom to make 4-azaindoles? A: Yes, this is a classic application.

  • Protocol Insight: React this compound with a primary amine (R-NH2) in the presence of a catalyst (often Cu or Au, though base-mediated paths exist). The amine attacks the triple bond first (hydroamination) or displaces the fluorine (SNAr) followed by cyclization.

  • Critical Check: Ensure your solvent is anhydrous. Water can compete to form the 4-azaindolinone byproduct.

References

  • Acidity of Terminal Alkynes & Inductive Effects Chemistry LibreTexts. "Acidity of Terminal Alkynes." [Link] Context: Validates the pKa shift logic due to s-character and inductive substituents.

  • Synthesis of Fluorinated Pyridines National Institutes of Health (NIH) / PubMed Central. "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination." [Link] Context: Details the challenges and strategies for introducing fluorine at the 3-position of pyridine rings.

  • Reactivity of 3-Fluoropyridine Derivatives PubChem. "4-Bromo-3-fluoropyridine Compound Summary." [Link] Context: Provides physical property data and safety classifications for the key precursor.

  • Cyclization Strategies for Fused Pyridines MDPI. "Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions." [Link] Context: Illustrates the reactivity of pyridine derivatives in cyclization manifolds.

"troubleshooting palladium catalyst issues in couplings with 4-Ethynyl-3-fluoropyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PD-3F-PYR Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering difficulties coupling 4-Ethynyl-3-fluoropyridine . This is a deceptive substrate. While it appears to be a standard terminal alkyne, the combination of the pyridine nitrogen and the ortho-fluorine substituent creates a "perfect storm" for two specific failure modes: catalyst poisoning and rapid homocoupling .

The electron-withdrawing nature of the 3-fluoro group and the pyridine ring significantly increases the acidity of the acetylenic proton (


 < 20), making it hyper-reactive toward base, while the pyridine nitrogen remains a potent ligand that can displace phosphines on Palladium.

This guide addresses these specific mechanistic failures.

Module 1: Troubleshooting Low Conversion (The "Pyridine Trap")

Q: The reaction stalls at <20% conversion, even with fresh catalyst. Why?

A: You are likely experiencing competitive coordination (Catalyst Poisoning). The pyridine nitrogen in your substrate is not an innocent bystander.[1] It is a Lewis base that competes with your phosphine ligands for the Palladium center. If the pyridine binds to the Pd(II) intermediate, it forms a "dead" complex that cannot undergo transmetallation.

The Mechanism: In a standard Sonogashira cycle, the rate-determining step is often the oxidative addition.[2] However, with pyridines, the cycle arrests after oxidative addition. The substrate coordinates to the Pd-Ar species, blocking the entry of the copper-acetylide.

Corrective Actions:

  • Switch to Bulky Ligands: Move away from PPh3. Use ligands with significant steric bulk that physically prevent the pyridine nitrogen from approaching the metal center.

    • Recommendation:XPhos or BrettPhos .

  • Increase Temperature: Pyridine coordination is reversible. Increasing the temperature (e.g., from RT to 60-80°C) shifts the equilibrium away from the poisoned complex.

  • The "Sacrificial" Additive: In extreme cases, adding a Lewis acid (like ZnCl2) can tie up the pyridine nitrogen, though this must be balanced against the compatibility with your base.

Visualization: The Poisoning Pathway

PoisoningMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poisoned STALLED COMPLEX (Pyridine-Pd-Ar) OxAdd->Poisoned 4-Ethynyl-3-F-Pyridine (N-Coordination) Productive Transmetallation (Productive Cycle) OxAdd->Productive Cu-Acetylide Poisoned->OxAdd Heat / Bulky Ligand

Caption: Figure 1. The pyridine nitrogen competes with the copper-acetylide for the Palladium center, creating a dormant species (Red).

Module 2: Impurity Formation (The "Black Tar" Scenario)

Q: My product is contaminated with a major impurity (dimer), and the reaction turns black immediately.

A: You are observing Glaser Homocoupling. The 3-fluoro group makes the alkyne proton exceptionally acidic. In the presence of Copper(I) and any trace of Oxygen, this substrate will oxidatively dimerize to form the bis-pyridine diyne faster than it will cross-couple.

The Causality:



Corrective Actions:

  • Eliminate Copper (The "Copper-Free" Protocol): If your aryl halide partner is an Iodide or an activated Bromide, remove CuI entirely. Use Pd(CH3CN)2Cl2 with XPhos and Cs2CO3 in acetonitrile or dioxane.

  • Slow Addition: If Copper is required (for unreactive aryl chlorides), do not add the alkyne all at once. Use a syringe pump to add the this compound over 2 hours. This keeps the concentration of the copper-acetylide low, statistically favoring the cross-coupling over homocoupling.

  • Freeze-Pump-Thaw: Sparging with Argon is insufficient for this substrate. You must perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen.

Module 3: Substrate Stability & Handling

Q: The starting material degrades/polymerizes before I even add the catalyst.

A: Base-Induced Decomposition. The 3-fluoro-4-ethynylpyridine motif is electron-deficient. Strong nucleophilic bases (like hydroxide or methoxide) can attack the ring (S_NAr at the C3-Fluorine position) or cause polymerization of the alkyne.

Corrective Actions:

  • Use Non-Nucleophilic Bases: Switch to inorganic carbonates (Cs2CO3, K2CO3) or hindered amines (DIPEA). Avoid NaOH, KOH, or NaOMe.

  • In-Situ Deprotection: Do not isolate the free alkyne. Synthesize the TMS-protected precursor (4-(TMS-ethynyl)-3-fluoropyridine ). Use a "one-pot" protocol where you add TBAF (tetrabutylammonium fluoride) directly to the coupling reaction. The TMS group protects the alkyne until the moment it enters the catalytic cycle.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Copper-Free)

Recommended for Aryl Iodides and Activated Bromides to prevent homocoupling.

ReagentEquivalentsNotes
Aryl Halide1.0Limiting Reagent
This compound 1.2Added slowly if possible
Pd(OAc)20.05 (5 mol%)Pre-catalyst
XPhos0.10 (10 mol%)Prevents poisoning
Cs2CO32.0Mild, insoluble base
Acetonitrile / Water[10:1]0.2 M concentration

Step-by-Step:

  • Charge a reaction vial with Pd(OAc)2, XPhos, Cs2CO3, and the Aryl Halide.

  • Seal and purge with Argon (3x).

  • Add degassed Acetonitrile/Water mixture.

  • Add the alkyne (this compound) via syringe.

  • Heat to 70°C for 4-12 hours.

  • Checkpoint: If the reaction turns black instantly, Oxygen was present.

Protocol B: The "Difficult Partner" (Copper-Catalyzed)

Recommended only when the coupling partner is unreactive (e.g., Aryl Chlorides).

ReagentEquivalentsNotes
Pd(PPh3)2Cl20.05Standard Catalyst
CuI0.02Keep loading LOW (2%)
Et3NExcessSolvent/Base
TMS-Protected Alkyne 1.2Use TBAF for in-situ release

Step-by-Step:

  • Dissolve Aryl Halide, Catalyst, and CuI in degassed Et3N/THF (1:1).

  • Add TBAF (1.0 M in THF, 1.2 eq) to a separate solution of 4-(TMS-ethynyl)-3-fluoropyridine .

  • Immediately add the deprotected alkyne solution dropwise to the main reaction vessel over 30 minutes at 60°C.

Troubleshooting Logic Tree

TroubleshootingTree Start Start: Reaction Analysis Issue What is the primary failure mode? Start->Issue NoRxn No Conversion (Starting Material Remains) Issue->NoRxn Dimer Homocoupling Dimer (Major Impurity) Issue->Dimer Decomp Substrate Decomposition (Unidentified Baseline) Issue->Decomp Sol_Ligand SOLUTION: Switch to XPhos/BrettPhos Increase Temp >60°C NoRxn->Sol_Ligand Catalyst Poisoning Sol_CuFree SOLUTION: Remove CuI Use Protocol A (Cs2CO3/MeCN) Dimer->Sol_CuFree Glaser Coupling Sol_Base SOLUTION: Switch Base to Cs2CO3 Use TMS-protected Alkyne Decomp->Sol_Base Base Sensitivity

Caption: Figure 2. Decision matrix for diagnosing reaction failures based on crude LCMS/NMR data.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • BenchChem Technical Notes. (2025). Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. (Cited for general fluorinated alkyne handling). Link

Sources

"workup procedures for reactions involving 4-Ethynyl-3-fluoropyridine"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the workup and troubleshooting procedures for 4-Ethynyl-3-fluoropyridine , designed for researchers requiring high-purity isolation for drug discovery and scaffold synthesis.

Topic: Workup & Isolation Procedures Compound CAS: 1379109-40-6 Molecular Formula: C₇H₄FN[1][2][3][4]

Executive Summary & Chemical Profile

This compound is a bifunctional heterocyclic building block.[1][2][3] Its isolation is complicated by two competing chemical behaviors:

  • Basicity: The pyridine nitrogen accepts protons (pKₐ ~2.0–3.0, lowered by the electron-withdrawing fluorine).[1][2][3]

  • Acidity/Instability: The terminal alkyne proton is weakly acidic and prone to oxidative homocoupling (Glaser coupling) or polymerization if metal catalysts are not rigorously removed.[1][2][3]

Critical Warning: While 4-ethynylpyridine is a solid (MP 95-96°C), the 3-fluoro analog often exhibits lower melting points and higher volatility due to the "fluorine effect" (disruption of crystal lattice packing). Do not apply high vacuum (<5 mbar) for extended periods without cooling.

Troubleshooting Guide (Q&A)

Q1: "I extracted my reaction mixture, but the product is missing from the organic layer. Where did it go?"

Diagnosis: pH-Dependent Solubility Failure. Unlike simple benzenes, this compound is a pyridine base.[1][2][3][4] If you performed an acidic wash (e.g., 1M HCl) to remove metal catalysts or starting materials, you likely protonated the pyridine nitrogen.

  • The Chemistry: Protonation forms the pyridinium salt (4-ethynyl-3-fluoropyridinium chloride), which is highly water-soluble and insoluble in organic solvents like DCM or EtOAc.[1][2][4]

  • The Fix: Check your aqueous waste stream. Neutralize it carefully with saturated NaHCO₃ or Na₂CO₃ until pH ~8–9.[1][2][3] The solution should turn cloudy as the free base precipitates or oils out.[1][2][3] Re-extract this neutralized aqueous layer with DCM.[1][2][3]

Q2: "My product turned black/brown during concentration. Is it decomposing?"

Diagnosis: Metal-Mediated Polymerization. If synthesized via Sonogashira coupling, residual Copper (Cu) and Palladium (Pd) are the culprits.[4] Terminal alkynes are unstable in the presence of Cu(I) salts and oxygen, leading to polyacetylene formation (black tar).[4]

  • The Fix: You must incorporate a metal scavenging step before concentration.[1][2][3] A simple brine wash is insufficient.[1][2][3] Use an aqueous wash of 10% Ethylenediamine or saturated NH₄Cl/NH₄OH to sequester copper (indicated by a deep blue aqueous layer).[1][2][3]

Q3: "The yield is lower than expected after rotary evaporation. Did it degrade?"

Diagnosis: Sublimation/Volatility. Fluorinated pyridines often have high vapor pressures.[1][2][3] If you used a high-vacuum pump or heated the water bath >40°C, you may have sublimed your product into the trap.[1][2][3]

  • The Fix:

    • Keep water bath temperature <30°C .[1][2][3]

    • Stop evaporation when the solvent volume is low; do not dry to "constant weight" on a high-vacuum manifold unless the flask is cooled (0°C).[1][2]

    • Check the bump trap/condenser for white crystalline deposits.[1][2][3]

Experimental Protocols

Protocol A: Standard Aqueous Workup (Post-Sonogashira)

For reactions containing Pd/Cu catalysts.[4]

  • Quench: Dilute the reaction mixture (DMF/THF) with Ethyl Acetate (EtOAc) (3x reaction volume).

  • Copper Removal (Critical):

    • Wash the organic layer with saturated aqueous NH₄Cl mixed with NH₄OH (9:1 ratio).[1][2][3]

    • Observation: The aqueous layer should turn deep blue (Cu-amine complex).[1][2][5]

    • Repeat until the aqueous layer remains colorless.[1][2][3]

  • Palladium Scavenging (Optional but Recommended):

    • Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) to the organic phase and stir for 30 mins. Filter through a celite pad.[1][2][3]

  • Neutralization & Drying:

    • Wash with Brine (saturated NaCl).[1][2][3]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1][2][3][6] Avoid MgSO₄ if the product is acid-sensitive, though usually acceptable here.

  • Concentration:

    • Evaporate solvent at 30°C / 100 mbar . Do not go to full dryness if the product is an oil; keep it as a concentrated solution for the next step if possible.[1][2][3]

Protocol B: Purification of Volatile Residues

If the compound is suspected to be volatile.

  • Column Chromatography:

    • Stationary Phase: Neutral Alumina or Silica Gel (neutralized with 1% Et₃N).[1][2][3]

    • Eluent: Hexanes:EtOAc gradient.

    • Note: Acidic silica can sometimes cause degradation or streaking of basic pyridines.[1][2][3]

  • Isolation:

    • Pool fractions.[1][2][3]

    • Concentrate gently. If a solid forms, stop immediately.[1][2][3] If an oil, consider storing as a stock solution in DCM or Toluene at -20°C to prevent polymerization.[1][2][3]

Decision Logic & Workflows

Diagram 1: Extraction & pH Logic

This flowchart illustrates the critical pH dependency when handling pyridine derivatives.[1][2][3]

ExtractionLogic Start Crude Reaction Mixture (Containing this compound) AcidWash Did you use Acidic Wash? (HCl, H2SO4, etc.) Start->AcidWash Protonation Pyridine Protonated (Salt Form) Soluble in WATER AcidWash->Protonation Yes Neutral Pyridine Neutral (Free Base) Soluble in ORGANIC AcidWash->Neutral No (Water/Brine/Base) CheckAq Check Aqueous Layer! Do NOT Discard Protonation->CheckAq Proceed Proceed to Drying & Concentration Neutral->Proceed Neutralize Neutralize Aq Layer with NaHCO3 (pH 8-9) CheckAq->Neutralize ReExtract Re-extract with DCM/EtOAc Neutralize->ReExtract ReExtract->Proceed

Caption: Logical flow for extracting pyridine derivatives. Acidic conditions sequester the product in the aqueous phase, requiring neutralization for recovery.[4]

Diagram 2: Metal Scavenging Workflow

This workflow ensures the removal of catalytic impurities that cause long-term instability.[1][2][3]

MetalScavenging Crude Organic Phase (Post-Reaction) CuCheck Contains Copper (Cu)? Crude->CuCheck NH4Cl Wash with NH4Cl/NH4OH (Forms Blue Complex) CuCheck->NH4Cl Yes PdCheck Contains Palladium (Pd)? CuCheck->PdCheck No VisualCheck Is Aqueous Layer Blue? NH4Cl->VisualCheck Repeat Repeat Wash VisualCheck->Repeat Yes (Blue) VisualCheck->PdCheck No (Colorless) Repeat->NH4Cl Thiol Add Thiol-Silica / Charcoal Stir 30 mins PdCheck->Thiol Yes Final Pure, Stable Organic Phase PdCheck->Final No Filter Filter (Celite) Thiol->Filter Filter->Final

Caption: Step-by-step purification cycle to remove Copper and Palladium catalysts, preventing oxidative polymerization.

Physical Data & Solvent Compatibility[1][2][3]

Table 1: Physical Properties & Handling

PropertyValue/DescriptionImplication for Workup
State Solid (low MP) or OilPotential for solidification in condensers; keep warm water running.[1][2][3]
Boiling Point Est. 180-200°C (Atm)Volatile under high vacuum (<1 mbar).[1][2]
pKa (Pyridine N) ~2.5 - 3.0Weaker base than pyridine due to Fluorine.[1][2][3] Requires pH > 4 to stay neutral.[1][2][3]
pKa (Alkyne H) ~25Weakly acidic.[1][2][3] Stable to NaHCO₃/Na₂CO₃ washes.[1][2][3]
Solubility DCM, EtOAc, MeOH, THFHighly soluble in organics.[1][4] Insoluble in water (unless protonated).[1][2][3]

Table 2: Solvent Compatibility Matrix

SolventCompatibilityNotes
Dichloromethane (DCM) ExcellentBest for extraction; low boiling point eases concentration.[1][2][3]
Ethyl Acetate (EtOAc) GoodGood for extraction; may extract some polar impurities.[1][2][3]
Diethyl Ether GoodExcellent for precipitating impurities, but high volatility risks product loss.[1][2][3][4]
Water (Acidic) INCOMPATIBLE Dissolves product as salt.[1][2][3]
Water (Basic) CompatibleUsed for washes (Brine, NaHCO₃).[1][4]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][3] Chemical Reviews. [Link]

  • Gilbertson, S. R., et al. (2026).[1][2][3] Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams. Organic Letters. [Link] (Cited for general handling of ethynylpyridines in copper catalysis).[1][2]

  • PubChem. (2025).[1][2][3][7][8] 3-Fluoropyridine Compound Summary. National Library of Medicine. [Link][4]

  • University of Rochester. (n.d.).[1][2][3] Workup Procedures for Common Reactions (Sonogashira). Not Voodoo. [Link]

Sources

Technical Support Center: Copper Removal from 4-Ethynyl-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 4-Ethynyl-3-fluoropyridine (Post-Sonogashira/Click Chemistry) Document ID: TSC-CU-PYR-004 Last Updated: 2025-05-20 Status: Active

Introduction: The "Chelation Trap"

You are likely accessing this guide because your isolated This compound is retaining copper residues (often manifesting as a persistent green/blue hue or failing elemental analysis).

The Core Problem: Unlike standard organic intermediates, this compound acts as a bidentate-like ligand . The pyridine nitrogen possesses a lone pair that strongly coordinates with Cu(I)/Cu(II). Additionally, the


-system of the ethynyl group can interact with transition metals. Standard aqueous washes (brine/water) are ineffective because the Copper-Pyridine binding constant (

) often exceeds the solvation energy provided by water.

To purify this molecule, you must introduce a stronger ligand (chelator) or a surface-active scavenger to break this complex.

Regulatory Context: Target Limits (ICH Q3D)

Before selecting a protocol, define your target residual concentration based on the intended use of the material. Copper is classified as a Class 3 impurity.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (in 10g daily dose)
Oral 3000 µ g/day 300 ppm
Parenteral 300 µ g/day 30 ppm
Inhalation 30 µ g/day 3 ppm

Source: ICH Guideline Q3D (R2) on Elemental Impurities.

Module 1: Aqueous Workup Optimization (First Line of Defense)

Recommendation: Do not rely on Ammonium Hydroxide (


) for this specific substrate. While ammonia removes copper, the high pH can induce polymerization of the terminal alkyne or deprotection if a silyl group was recently removed. EDTA or Citrate buffers are safer for ethynyl-pyridines. 
Protocol A: The EDTA Chelation Wash

Best for: Large scale (>10g) crude mixtures dissolved in hydrophobic solvents (DCM, EtOAc).

  • Preparation: Prepare a 0.1 M solution of Disodium EDTA (

    
    ) in water. Adjust pH to ~7-8 with dilute NaOH (EDTA dissolves best at neutral/basic pH).
    
  • Dissolution: Dissolve your crude this compound in Ethyl Acetate (EtOAc). Note: Avoid DCM if possible, as emulsions are more common with DCM/EDTA systems.

  • The Wash:

    • Add the EDTA solution (1:1 vol/vol ratio with organic layer).

    • Vigorous Agitation: Stir rapidly for 20-30 minutes . A simple shake in a separatory funnel is insufficient to break the Pyridine-Cu complex. Equilibrium takes time.

  • Observation: The aqueous layer should turn blue (Cu-EDTA complex).

  • Repetition: Repeat the wash until the aqueous layer remains colorless.

  • Rinse: Wash the organic layer once with brine to remove residual EDTA.

Protocol B: The Citrate Buffer (Mild Alternative)

Best for: Substrates sensitive to basic conditions.

  • Prepare a 10% w/v Ammonium Citrate solution.

  • Wash the organic layer vigorously as described above. Citrate is an excellent ligand for Cu(II) and maintains a slightly acidic/neutral pH (approx 6.0-6.5), preserving the alkyne.

Module 2: Solid-Supported Scavengers (Precision Removal)

If aqueous washes fail to reduce Cu below 50 ppm, or if you are working with milligram scales where multiple extractions cause yield loss, use solid scavengers.

Technology Selection: Thiol-Derivatized Silica

For pyridine-containing molecules, Thiol (SH) or Thiourea functionalized silica is superior to amine-based scavengers (which compete with your product).

  • Recommended Phase: SiliaMetS® Thiol or QuadraPure® TU.

  • Mechanism: The Sulfur-Copper bond is significantly stronger than the Nitrogen-Copper bond.

Protocol C: Scavenger Slurry
  • Loading: Dissolve crude product in THF, MeOH, or EtOAc (10 mL solvent per 1 g product).

  • Dosage: Add 4 equivalents of Thiol-Silica relative to the estimated residual Copper content (or 10-20% w/w relative to the substrate if Cu content is unknown).

  • Temperature: Stir at 40°C for 4 hours.

    • Why heat? Ligand exchange is kinetically slow at room temperature for stable pyridine complexes.

  • Filtration: Filter through a pad of Celite or a 0.45 µm PTFE membrane.

  • Analysis: Check an aliquot. If colored, repeat with fresh scavenger.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this compound.

CopperRemoval Start Crude this compound (Green/Blue Tint) Solubility Is product soluble in water-immiscible solvent? Start->Solubility AqueousWash Aqueous Wash Cycle (Protocol A/B) Solubility->AqueousWash Yes (EtOAc/DCM) Scavenger Solid Scavenger (Thiol) (Protocol C) Solubility->Scavenger No (DMF/DMSO) CheckColor Is Organic Layer Colorless? AqueousWash->CheckColor LimitCheck Does it pass ICH Q3D? (<300 ppm Oral) Scavenger->LimitCheck CheckColor->Scavenger No (Persistent Color) CheckColor->LimitCheck Yes Success Pure Product (Proceed to Next Step) LimitCheck->Success Yes Recrystallize Recrystallization (MeOH/Water) LimitCheck->Recrystallize No Recrystallize->Scavenger Cu Co-precipitated

Caption: Decision Matrix for Copper Removal. Blue nodes indicate active purification steps; Yellow nodes indicate decision gates.

Troubleshooting & FAQs

Q1: My product turned bright yellow after the EDTA wash. Is this normal?

  • Diagnosis: This is likely the Glaser Homocoupling byproduct (1,3-diyne), not copper.

  • Explanation: this compound can dimerize in the presence of Cu and Oxygen. The dimer is often highly conjugated and yellow/fluorescent.

  • Solution: Run TLC. The dimer is usually much more non-polar than the monomer. If present, you must purify via silica gel chromatography. Copper removal alone will not fix this.

Q2: I used Ammonia (NH4OH) and my yield dropped significantly.

  • Diagnosis: this compound has an acidic proton on the alkyne.[1]

  • Mechanism: High pH can deprotonate the alkyne, making it water-soluble (forming an acetylide anion), or cause it to polymerize.

  • Fix: Switch to Protocol B (Citrate) or Protocol A (EDTA at pH 7) . Avoid pH > 9.

Q3: The scavenger worked, but now my product smells like sulfur.

  • Diagnosis: Leaching of free thiol from the silica matrix or residual TMT.

  • Fix: Pass the filtrate through a small pad of basic alumina or activated carbon. This traps the polar sulfur species while allowing the fluoropyridine to pass.

Q4: Can I just distill the product?

  • Risk Warning: Do not distill copper-contaminated alkynes.

  • Safety: Copper acetylides are shock-sensitive explosives. Heating a concentrated copper-alkyne mixture is dangerous. You must remove the copper chemically (wash/scavenger) before applying high heat.

Summary of Efficiency Data

MethodCu Removal EfficiencyYield RecoverySuitability for this compound
Water Wash < 10%> 95%Poor. (Complex too stable)
Ammonia Wash 60-80%70-85%Risky. (Potential polymerization/solubility loss)
EDTA Wash 85-95%> 95%Recommended. (First pass)
Thiol-Silica > 99%> 90%Excellent. (Polishing step)

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[2][3][4] Defines PDE limits for Copper. [Link]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. Standard reference for chemical purification protocols including EDTA washes. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Ethynyl-3-fluoropyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of specific and potent kinase inhibitors is a paramount objective. Among the promising scaffolds, 4-ethynyl-3-fluoropyridine has emerged as a key pharmacophore, particularly in the design of covalent inhibitors that can form a lasting bond with their target proteins, leading to sustained therapeutic effects. This guide provides an in-depth comparison of the biological activity of this compound derivatives, with a focus on their role as kinase inhibitors in oncology.

Introduction to this compound Derivatives

The this compound scaffold is a versatile building block in medicinal chemistry. The ethynyl group serves as a "warhead," capable of forming a covalent bond with a cysteine residue in the active site of certain kinases, leading to irreversible inhibition. The fluorine atom at the 3-position can enhance binding affinity and modulate the physicochemical properties of the molecule, such as metabolic stability. This combination of features makes these derivatives particularly effective against kinases that have a strategically located cysteine residue, such as Bruton's tyrosine kinase (BTK) and some mutant forms of the epidermal growth factor receptor (EGFR).

Mechanism of Action: Covalent Inhibition

The primary mechanism of action for many biologically active this compound derivatives is covalent inhibition. This process typically involves a two-step mechanism:

  • Reversible Binding: The inhibitor initially binds non-covalently to the kinase's ATP-binding pocket. This interaction is driven by forces such as hydrogen bonds and hydrophobic interactions.

  • Covalent Bond Formation: Following initial binding, the electrophilic ethynyl group is positioned in close proximity to a nucleophilic cysteine residue within the active site. A Michael addition reaction then occurs, forming a stable covalent bond between the inhibitor and the kinase.

This irreversible binding leads to a prolonged duration of action, as the kinase is permanently inactivated. This can translate to improved efficacy and less frequent dosing in a clinical setting.

Comparative Analysis of Biological Activity

The this compound core is a key component of the potent and highly selective covalent BTK inhibitor, Remibrutinib (LOU064).[1] To understand the performance of this class of compounds, a comparison with other relevant kinase inhibitors is essential.

CompoundTarget Kinase(s)IC50 (nM)Cell LineIC50 (nM)Reference CompoundReference IC50 (nM)
Remibrutinib BTK1.3----
RemibrutinibBTK (in blood)23----
This compound analogBTK14----
IbrutinibBTK0.5BT474 (HER2+)9.94--
IbrutinibBTK-SKBR3 (HER2+)8.89--
ZanubrutinibBTK<1----
AcalabrutinibBTK5.1----
Fenebrutinib (non-covalent)BTK1.6 - 12.6 (wild-type and mutants)----
Pyrazolo[3,4-d]pyrimidine derivative (14d)EGFR-HEPG-23.65Doxorubicin5.66
Pyrazolo[3,4-d]pyrimidine derivative (14d)EGFR-MCF-71.45Doxorubicin2.60
Pyrazolo[3,4-d]pyrimidine derivative (14d)EGFR-HCT-1162.00Doxorubicin8.48
Indolyl-pyrimidine hybrid (4g)EGFR250MCF-75.15-FU-
Indolyl-pyrimidine hybrid (4g)EGFR-HepG25.02Erlotinib-
Indolyl-pyrimidine hybrid (4g)EGFR-HCT-1166.6--

Data Interpretation:

As shown in the table, Remibrutinib, a prominent example of a this compound derivative, demonstrates potent inhibition of BTK with a low nanomolar IC50 value.[1] Its activity is comparable to or exceeds that of other well-known BTK inhibitors like Ibrutinib and Zanubrutinib. The data also highlights the versatility of the broader pyrimidine scaffold in targeting other kinases like EGFR, with some derivatives showing significant cytotoxic effects in various cancer cell lines.[2][3] It is important to note that direct comparisons of IC50 values should be made with caution unless the experiments were conducted under identical conditions.

Key Signaling Pathways Targeted

This compound derivatives primarily exert their effects by inhibiting key kinases involved in cancer cell proliferation and survival. Two of the most important pathways are the B-cell receptor (BCR) signaling pathway and the EGFR signaling pathway.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical component of the BCR signaling pathway, which is essential for the development, activation, proliferation, and survival of B-cells.[4] In B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is often constitutively active. By irreversibly inhibiting BTK, this compound derivatives can effectively shut down this pro-survival signaling.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG produces NFkB_NFAT NF-κB, NFAT, AP-1 (Transcription Factors) IP3_DAG->NFkB_NFAT activate Proliferation Cell Proliferation & Survival NFkB_NFAT->Proliferation promote Inhibitor This compound Derivative Inhibitor->BTK inhibits

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound derivatives on BTK.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that regulate cell growth, proliferation, and survival.[5] Mutations in the EGFR gene can lead to its constitutive activation, a common driver of non-small cell lung cancer (NSCLC). Certain this compound derivatives are designed to target specific mutant forms of EGFR, particularly those harboring a cysteine residue that can be covalently modified.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor This compound Derivative Inhibitor->EGFR inhibits

Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are crucial. Below are representative step-by-step methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

Synthesis of a this compound Derivative (Remibrutinib Analog)

The synthesis of these derivatives often involves a multi-step process. The following is a generalized scheme based on the synthesis of Remibrutinib.[3]

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Demethylation cluster_2 Step 3: Cross-Coupling cluster_3 Step 4: Deprotection & Acylation A 4,6-dichloro-5- methoxypyrimidine C Amine Intermediate A->C B Ammonia B->C D Amine Intermediate F Phenol Intermediate D->F E Boron tribromide E->F G Phenol Intermediate I Coupled Product G->I H Boronic Acid Derivative H->I J Coupled Product L Final Product (this compound derivative) J->L K TFA, Acrylic Acid K->L

Caption: Generalized synthetic workflow for a this compound derivative.

Detailed Protocol:

  • Step 1: Amination: 4,6-dichloro-5-methoxypyrimidine is reacted with ammonia in a suitable solvent to selectively replace one of the chlorine atoms with an amino group.

  • Step 2: Demethylation: The resulting amine intermediate is treated with a demethylating agent, such as boron tribromide, to convert the methoxy group into a hydroxyl group, yielding a phenol intermediate.

  • Step 3: Cross-Coupling: The phenol intermediate undergoes a cross-coupling reaction, such as a Suzuki coupling, with an appropriate boronic acid derivative containing the 4-ethynyl-3-fluorophenyl moiety. This step requires a palladium catalyst and a base.

  • Step 4: Deprotection and Acylation: If protecting groups are used on the amine, they are removed (e.g., with trifluoroacetic acid). The final acylation with acrylic acid or a derivative introduces the reactive Michael acceptor, completing the synthesis of the target covalent inhibitor.

Causality Behind Experimental Choices: The choice of a palladium catalyst in the Suzuki coupling is critical for efficient C-C bond formation. The use of a strong demethylating agent like boron tribromide is necessary to cleave the stable aryl-methyl ether bond. The final acylation step is what introduces the reactive "warhead" that enables covalent inhibition.

In Vitro Kinase Inhibition Assay (BTK)

This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[6]

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)[7]

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

  • Add 2 µL of BTK enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to validate the assay. A known BTK inhibitor, such as ibrutinib, should also be included as a reference standard to ensure the assay is performing as expected.

Cellular Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a B-cell lymphoma line for BTK inhibitors or an NSCLC line for EGFR inhibitors)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Self-Validation: Untreated cells serve as a negative control (100% viability), and a known cytotoxic drug can be used as a positive control. Blank wells containing only medium are used to subtract background absorbance.

Conclusion

This compound derivatives represent a significant advancement in the field of targeted cancer therapy. Their ability to act as covalent inhibitors of key kinases like BTK and EGFR provides a powerful mechanism for achieving potent and durable therapeutic effects. The flagship compound, Remibrutinib, showcases the potential of this scaffold with its high selectivity and efficacy. As research continues, the exploration of novel analogs and their application to a broader range of kinase targets holds great promise for the future of oncology drug development. This guide provides a foundational understanding of the biological activity, mechanism of action, and comparative performance of these important compounds, empowering researchers to make informed decisions in their pursuit of next-generation cancer therapeutics.

References

  • Angst, D., G. Gessier, S. Janser, et al. 2020. Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry.
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. 2023. Molecules. [Link]

  • Novartis. 2023. Novartis remibrutinib Phase III trials met their primary endpoints and showed rapid symptom control in chronic spontaneous urticaria. [Link]

  • Maurer, M., W. Berger, A. Giménez-Arnau, et al. 2022. Remibrutinib, a novel BTK inhibitor, demonstrates promising efficacy and safety in chronic spontaneous urticaria. The Journal of Allergy and Clinical Immunology.
  • Maurer, M., et al. 2025. Remibrutinib in Chronic Spontaneous Urticaria. The New England Journal of Medicine.
  • Airas, L., M. Williams, T. Chitnis, et al. 2023. Remibrutinib: A Novel BTKi in Development for MS With a Favorable Safety Profile in Various Autoimmune Disorders. Neurology.
  • Novartis. 2024. Novartis Phase III data confirm sustained efficacy and long-term safety of oral remibrutinib in chronic spontaneous urticaria. [Link]

  • Brown, J. R., et al. 2023. Zanubrutinib or Ibrutinib in Relapsed or Refractory Chronic Lymphocytic Leukemia. The New England Journal of Medicine.
  • BPS Bioscience. N.d. BTK Assay Kit. [Link]

  • Vang, A., K. A. V. K. T. V., K. A. V. K. T. V., et al. 2019. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Design, Synthesis, and Evaluation of a Series of Potential Prodrugs of a Bruton's Tyrosine Kinase (BTK) Inhibitor. 2023. Frontiers in Chemistry. [Link]

  • Bakr, R. B., A. B. M. Mehany, and K. R. A. Abdellatif. 2017. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. Anticancer Agents in Medicinal Chemistry.
  • ResearchGate. N.d. IC 50 values of Ibrutinib in two breast cancer cell lines overexpressing HER2. [Link]

  • Creative Diagnostics. N.d. EGF/EGFR Signaling Pathway. [Link]

  • Byrd, J. C., et al. 2013. Targeting BTK with Ibrutinib in Relapsed Chronic Lymphocytic Leukemia. The New England Journal of Medicine.
  • Byrd, J. C., et al. 2016. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia. The New England Journal of Medicine.
  • Gabizon, R., et al. 2021. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology.
  • Walter, J. E., et al. 2021. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Journal of Personalized Medicine.
  • Tam, C. S., et al. 2019. Zanubrutinib in patients with previously treated B-cell malignancies. The Lancet Oncology.
  • Roskoski, R. Jr. 2021.
  • Walter, N. G., et al. 2016. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Archiv der Pharmazie.
  • Cheng, H., et al. 2016. A novel class of pyrimidine-based inhibitors of wild-type and T790M mutant epidermal growth factor receptor. Bioorganic & Medicinal Chemistry Letters.
  • Wikipedia. 2023. B-cell receptor. [Link]

  • ClinPGx. N.d. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • ResearchGate. N.d. Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]

  • Wikimedia Commons. 2007. File:EGFR signaling pathway.png. [Link]

  • Creative Diagnostics. N.d. BCR Signaling Pathway. [Link]

  • ResearchGate. N.d. B-cell receptor signaling pathway. [Link]

  • YouTube. 2019. B cell receptor and signalling mechanism. [Link]

  • Royal Society of Chemistry. 2018. CHAPTER 4: Covalent Inhibition of Kinases. [Link]

  • Strelow, J. M. 2017. A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm.
  • Lategahn, J., et al. 2017. Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega.
  • Royal Society of Chemistry. 2025. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. [Link]

  • G-Biosciences. N.d. Enzyme Analysis. [Link]

  • Frontiers. 2020. Structure and Characterization of a Covalent Inhibitor of Src Kinase. [Link]

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A Researcher's Guide to the Validation and Comparative Analysis of Novel 4-Ethynyl-3-fluoropyridine-Derived SOCE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation and comparative analysis of a novel class of Store-Operated Calcium Entry (SOCE) inhibitors derived from 4-ethynyl-3-fluoropyridine. While public domain data on this specific chemical series as SOCE inhibitors is not currently available, this document outlines the established principles and rigorous experimental workflows necessary to characterize any new chemical entity targeting the SOCE pathway. We will delve into the mechanistic underpinnings of SOCE, provide detailed protocols for essential validation assays, and establish a framework for objective comparison against known inhibitors.

The Critical Role of Store-Operated Calcium Entry in Cellular Signaling

Store-Operated Calcium Entry (SOCE) is a fundamental and ubiquitous mechanism for calcium (Ca2+) influx in a wide variety of cell types, particularly in non-excitable cells.[1][2] This process is essential for replenishing endoplasmic reticulum (ER) Ca2+ stores and for generating sustained Ca2+ signals that regulate a multitude of cellular functions, including gene expression, proliferation, and immune responses.[2][3]

The key molecular players in SOCE are the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors in the ER, and the Orai proteins, which form the pore of the Ca2+-selective channel in the plasma membrane.[1][4] When ER Ca2+ levels are depleted, STIM proteins undergo a conformational change, translocate to ER-plasma membrane junctions, and directly interact with and activate Orai channels, leading to Ca2+ influx.[4] Given its central role in cellular physiology, dysregulation of the SOCE pathway has been implicated in numerous pathologies, including autoimmune diseases, cancer, and cardiovascular conditions, making it an attractive target for therapeutic intervention.[3][5][6]

Below is a diagram illustrating the core mechanism of the SOCE signaling pathway.

SOCE_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Lumen ER Lumen (High [Ca2+]) Store_Depletion ER Ca2+ Store Depletion ER_Lumen->Store_Depletion Ca2+ leak STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) Conformational Change & Oligomerization STIM1_inactive->STIM1_active ORAI1_closed ORAI1 Channel (Closed) ORAI1_open ORAI1 Channel (Open) ORAI1_closed->ORAI1_open Extracellular Extracellular Space (High [Ca2+]) Extracellular->ORAI1_open Ca2+ Ca_low Low [Ca2+] Thapsigargin Thapsigargin (SERCA Inhibitor) Thapsigargin->ER_Lumen Blocks SERCA pump Store_Depletion->STIM1_inactive Activates STIM1_active->ORAI1_closed Binds and Activates Ca_influx Ca2+ Influx ORAI1_open->Ca_influx Ca_influx->Ca_low Increases Cytosolic [Ca2+]

Caption: The Store-Operated Calcium Entry (SOCE) Signaling Pathway.

A Rigorous Workflow for the Validation of Novel SOCE Inhibitors

The validation of a novel SOCE inhibitor requires a multi-faceted approach to ascertain its potency, specificity, and potential for off-target effects. The following experimental workflow provides a robust framework for this process.

Validation_Workflow A Primary Screening: Calcium Influx Assay B Dose-Response Analysis (IC50 Determination) A->B C Cytotoxicity Assessment (e.g., MTT, LDH assays) B->C D Selectivity Profiling C->D Distinguish inhibition from toxicity E Mechanism of Action Studies (e.g., Electrophysiology) D->E F Comparative Analysis with Known SOCE Inhibitors E->F G Lead Candidate F->G

Caption: Experimental Workflow for the Validation of Novel SOCE Inhibitors.

Core Experimental Protocols

Calcium Influx Assay for Potency Determination

The foundational assay for any putative SOCE inhibitor is the measurement of intracellular calcium concentration ([Ca2+]i) following store depletion. This assay directly assesses the compound's ability to block the influx of extracellular Ca2+.

Principle: Cells are loaded with a ratiometric calcium indicator, such as Fura-2 AM. The ER Ca2+ stores are depleted using a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, like thapsigargin, in a Ca2+-free medium.[7][8] This triggers the activation of ORAI1 channels. The subsequent re-introduction of extracellular Ca2+ leads to a robust increase in [Ca2+]i, which is measured by the change in Fura-2 fluorescence. The inhibitory effect of the test compound is quantified by its ability to attenuate this Ca2+ influx.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HEK293, Jurkat) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES and devoid of Ca2+. Incubate the cells with Fura-2 AM (typically 2-5 µM) in the same buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with Ca2+-free HBSS to remove extracellular Fura-2 AM.

  • Compound Incubation: Add the this compound-derived inhibitors at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (a known SOCE inhibitor like Synta-66).

  • Store Depletion: Place the plate in a fluorescence plate reader and initiate recording of the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission). After establishing a stable baseline, add thapsigargin (typically 1-2 µM) to all wells to deplete ER Ca2+ stores.[8]

  • Calcium Add-Back: Once the [Ca2+]i has returned to a new, stable baseline after the initial release from the ER, add a solution containing CaCl2 (final concentration typically 1-2 mM) to induce SOCE.[8]

  • Data Analysis: The peak increase in the Fura-2 ratio after Ca2+ re-addition corresponds to the magnitude of SOCE. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay for Assessing Cell Viability

It is crucial to differentiate between specific inhibition of SOCE and general cellular toxicity.[9] A compound that kills cells will artifactually appear as a potent inhibitor in the calcium influx assay.

Principle: Various assays can be employed to measure cytotoxicity.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of the this compound-derived inhibitors used in the calcium influx assay for a duration relevant to the primary assay (or longer, e.g., 24 hours, to assess long-term toxicity).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) value. A desirable SOCE inhibitor should have a CC50 value significantly higher than its IC50 value.

Comparative Analysis with Established SOCE Inhibitors

A critical aspect of validating a novel inhibitor is to benchmark its performance against well-characterized, commercially available SOCE inhibitors. This provides context for its potency and potential advantages. A recent study performed a side-by-side comparison of numerous published SOCE inhibitors, highlighting the importance of a standardized assay for accurate comparison.[6][12]

Key Comparators:

  • Synta-66: A potent and selective SOCE inhibitor.[5][7]

  • GSK-7975A: Another widely used SOCE inhibitor.[13]

  • BTP2 (YM-58483): An early generation SOCE inhibitor.[14]

  • 2-APB (2-Aminoethoxydiphenyl borate): A non-selective SOCE inhibitor that also affects other channels.[13][15]

Data Presentation for Comparative Analysis:

A well-structured table is essential for the clear presentation of comparative data.

CompoundSOCE IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)Target (if known)
This compound Derivative 1 Experimental ValueExperimental ValueCalculated ValueORAI1/STIM1
This compound Derivative 2 Experimental ValueExperimental ValueCalculated ValueORAI1/STIM1
Synta-66 Literature/Experimental ValueLiterature/Experimental ValueCalculated ValueORAI1
GSK-7975A Literature/Experimental ValueLiterature/Experimental ValueCalculated ValueORAI1
BTP2 Literature/Experimental ValueLiterature/Experimental ValueCalculated ValueORAI1

Advancing the Characterization: Selectivity and Mechanism of Action

Beyond initial validation, further studies are necessary to confirm the selectivity and elucidate the precise mechanism of action of promising compounds.

  • Selectivity Profiling: To ensure that the observed effects are due to the inhibition of SOCE and not off-target activities, it is important to test the compounds against a panel of other ion channels and relevant cellular targets.[16]

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard for directly measuring the Ca2+ release-activated Ca2+ (CRAC) current (I-CRAC), which is the electrical signature of SOCE.[17] This method can confirm direct channel blockade and provide insights into the mechanism of inhibition.

Conclusion

The validation of novel SOCE inhibitors derived from this compound requires a systematic and rigorous experimental approach. By following the detailed protocols for calcium influx and cytotoxicity assays, and by performing a thorough comparative analysis against established inhibitors, researchers can confidently characterize the potency, selectivity, and therapeutic potential of these new chemical entities. This structured approach, grounded in established scientific principles, is essential for the successful development of the next generation of SOCE-targeted therapeutics.

References

  • Molecules that inhibit SOCE could therefore be useful immunomodulating agents for the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other conditions. Although the presence of the SOCE signaling pathway in lymphocytes and other cells involved in the immune response has been known for many years, key proteins involved in SOCE were identified only recently. The identification of these proteins may further enable the identification of agents that inhibit SOCE without affecting other cellular processes. This contribution documents representative examples of the small-molecule inhibitors of SOCE that have been reported to date. (Source: Small-molecule inhibitors of store-operated calcium entry - PubMed, URL: [Link])

  • Synta 66 appears to be a potent and highly selective inhibitor of SOCE and ICRAC activation. (Source: Pharmacology of Store-Operated Calcium Entry Channels - NCBI, URL: [Link])

  • We show that the potency of a novel Orai1 and Orai2 inhibitor, compound CM4620, is similar to that of the long-used BTP2 in the cell lines tested. (Source: Vulnerability of Store-Operated Calcium Entry to Inhibitors and Microenvironment in Cells of Different Breast Cancer Subtypes - MDPI, URL: [Link])

  • SOCE (Store-Operated Calcium Entry) is the main mechanism by which external Ca 2+ enters into non-excitable cells after endoplasmic reticulum emptying. It is implicated in several processes such as proliferation and migration. (Source: Store operated calcium entry is altered by the inhibition of receptors tyrosine kinase, URL: [Link])

  • We found that the most potent inhibitors were also cytotoxic towards normal cells, indicating that they were not specific to leukemic cells. (Source: High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - NIH, URL: [Link])

  • Store-operated calcium entry is a central mechanism in cellular calcium signalling and in maintaining cellular calcium balance. This review traces the history of research on store-operated calcium entry, the discovery of STIM and ORAI as central players in calcium entry, and the role of STIM and ORAI in biology and human disease. (Source: Store-operated calcium entry: mechanisms and modulation - PMC - PubMed Central - NIH, URL: [Link])

  • ORAI1 inhibition via Synta-66 also attenuated the increase in MMP1 expression, suggesting pharmacological inhibition is effective in modulating SOCE and oral cancer pain. (Source: Inhibition of the Calcium Channel ORAI1 as a Therapeutic Strategy for the Treatment of Oral Cancer and Associated Allodynia - NYU Langone Health, URL: [Link])

  • Monitoring currents associated with SOCE is achieved using the whole-cell patch-clamp technique that, in this mode, allows the intracellular milieu to be modified directly with the internal patch pipette solution. (Source: Methods for Studying Store-Operated Calcium Entry - PMC - NIH, URL: [Link])

  • Inhibition of SOCE can be quantified both directly and indirectly with a variety of assay setups, making an accurate comparison of the activity of different SOCE inhibitors challenging. We have used a fluorescence based Ca2+ addback assay in native HEK293 cells to generate dose-response data for many published SOCE inhibitors. (Source: Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PubMed Central, URL: [Link])

  • Preliminary Structure-Activity Relationship (SAR) of a novel series of pyrazole SKF-96365 analogues as potential Store-Operated Calcium Entry (SOCE) inhibitors. (Source: “Store Operated Calcium Entry” inhibitors in cancer: Identification of a delikin SOCE/Orai1 inhibitor for pancreatic cancer | Rennes Institute of Chemical Sciences, URL: [Link])

  • To induce the SOCE, the cells were treated with 1 μM thapsigargin (TG) during 10 min in Ca2+-free HBS to induce Ca2+ release from the ER and the opening of SOCE channels. Then, 1 mM CaCl2 was added to measure the change in [Ca2+]cyt subsequently to Ca2+ influx. (Source: Synthesis and Characterization of Store-Operated Calcium Entry Inhibitors Active in the Submicromolar Range - MDPI, URL: [Link])

  • A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as new selective Raf inhibitors. The compounds potently inhibit B-Raf(V600E) with low nanomolar IC50 values and exhibit excellent target specificity in a selectivity profiling investigation against 468 kinases. (Source: N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors, URL: [Link])

  • Inhibition of SOCE can be quantified both directly and indirectly with a variety of assay setups, making an accurate comparison of the activity of different SOCE inhibitors challenging. (Source: Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PubMed, URL: [Link])

  • Store-operated calcium entry is a predominant mechanism for calcium entry from the extracellular milieu to increase cytosolic calcium after store depletion. (Source: Regulatory mechanisms controlling store-operated calcium entry - Frontiers, URL: [Link])

  • To confirm the presence of SOCE current in metastatic SKOV-3 cells, we employed 2-Aminoethyl Diphenyl Borate (2-APB), a widely known inhibitor of SOCE. (Source: Purinergic Activation of Store-Operated Calcium Entry (SOCE) Regulates Cell Migration in Metastatic Ovarian Cancer Cells - MDPI, URL: [Link])

  • SOCE appears to be not only necessary but also sufficient to induce PGC-1α expression because stimulation of WT fibroblasts with thapsigargin to induce SOCE resulted in levels of PGC-1α expression that were comparable to those observed in cells following OA and subsequent starvation. (Source: Store-operated Ca2+ entry (SOCE) controls induction of lipolysis and the transcriptional reprogramming to lipid metabolism - PMC - NIH, URL: [Link])

  • Compared to Synta66, which exhibits an inhibition of 90.8 ± 1.7%, compound 18 inhibited SOCE to a smaller extent (26.2 ± 6.5%), whereas 9 showed a percentage of −4.9 ± 21.3, indicating that the molecule slightly increased Ca2+ entry compared to control (Table 1). (Source: Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors | Journal of Medicinal Chemistry - ACS Publications, URL: [Link])

  • Among the most widely applied assays are tetrazolium reduction (MTT), LDH release, NRU, resazurin reduction, and total protein or biomass quantification. (Source: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI, URL: [Link])

  • Methods SOCE was induced by first replacing the medium with Ca ²⁺ -free salt solution with cyclopiazonic acid (CPA). This lowers Ca ²⁺ in the ER and causes stromal interacting molecule (STIM) to be translocated to the cell surface. After this priming step, CPA was washed out, and Ca ²⁺ influx restored by addition of extracellular Ca ²⁺ . (Source: Characteristic store operated Ca²⁺ entry (SOCE) induced in isolated... - ResearchGate, URL: [Link])

  • In addition to the established CRAC channel inhibitors 2-Aminoethoxydiphenyl borate (2-APB) and the trivalent ion Gd3+, we evaluated other CRAC channels inhibitors, the pyrazole derivatives BTP2 and GSK-7975A, Synta66 as well as a new CRAC enhancer IA65 characterized by our group. (Source: Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC - NIH, URL: [Link])

  • Of these drugs, leflunomide and teriflunomide could suppress SOCE significantly at clinically-relevant doses and this provides for an additional mechanism towards the therapeutic utility of these drugs as immunosuppressants. (Source: Unveiling some FDA-approved drugs as inhibitors of the store-operated Ca2+ entry pathway. - Apollo, URL: [Link])

  • In this video we discuss the mechanisms underlying store operated calcium entry into a cell. (Source: Store Operated Calcium Entry Part 1 - YouTube, URL: [Link])

  • Stromal interaction molecule 1 (STIM1) is an endo/sarcoplasmic reticulum (ER/SR) calcium (Ca²⁺) sensing protein that regulates store-operated calcium entry (SOCE). In SOCE, STIM1 activates Orai1-composed Ca²⁺ channels in the plasma membrane (PM) after ER stored Ca²⁺ depletion. (Source: Molecular mechanism of store-operated Ca²⁺ entry (SOCE) signaling. (A)... - ResearchGate, URL: [Link])

  • A cytotoxicity assay is a scientific test that measures the harmful effects of a substance (i.e. target drug candidates) or biomaterials on living cells. (Source: In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka, URL: [Link])

  • We have used a fluorescence based Ca²⁺ addback assay in native HEK293 cells to generate dose-response data for many published SOCE inhibitors. (Source: Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2: Methods and Protocols | Request PDF - ResearchGate, URL: [Link])

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"SAR studies of compounds containing the 4-Ethynyl-3-fluoropyridine moiety"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR studies of compounds containing the 4-Ethynyl-3-fluoropyridine moiety Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Privileged Fragment" Status

In modern medicinal chemistry, the This compound moiety represents a high-value "privileged fragment." It serves a dual function in drug design: acting as a rigid, metabolically stable linker in GPCR ligands (specifically mGluR5 antagonists) and as a versatile precursor for "Click" chemistry (CuAAC) and dipolar cycloadditions to generate bioactive heterocycles (triazoles and isoxazoles).

This guide analyzes the Structure-Activity Relationship (SAR) advantages of this specific moiety, comparing it against non-fluorinated and saturated analogs. We provide experimental protocols for its synthesis and application in generating libraries for Store-Operated Calcium Entry (SOCE) inhibitors and Zika virus antivirals.

Chemical Profile & Mechanistic Rationale[1][2][3]

The this compound moiety offers distinct physicochemical advantages over the standard pyridine or phenyl-acetylene scaffolds.

A. The Fluorine Effect (C3-Position)
  • Metabolic Blockade: The C3 position of pyridine is a metabolic "soft spot," prone to oxidation by CYP450 enzymes. Fluorine substitution at C3 effectively blocks this metabolic route, extending half-life (

    
    ).
    
  • pKa Modulation: The strong electronegativity of fluorine (

    
    ) lowers the pKa of the pyridine nitrogen (approx. from 5.2 to ~3.0). This reduces protonation at physiological pH, potentially improving membrane permeability and reducing off-target binding (e.g., hERG channel inhibition).
    
  • Dipole Orientation: The C-F bond creates a defined dipole that can influence the conformation of the ethynyl linker, locking the molecule into a bioactive posture.

B. The Ethynyl Linker (C4-Position)
  • Rigidity: Unlike ethyl or vinyl linkers, the ethynyl group (

    
     hybridized) enforces a linear geometry (180° bond angle), critical for spanning deep hydrophobic pockets in GPCRs (e.g., mGluR5).
    
  • Synthetic Handle: The terminal alkyne is a "spring-loaded" handle for cycloadditions, allowing rapid library generation via Click chemistry.

Comparative SAR Analysis

The following table contrasts the this compound moiety with common structural alternatives.

FeatureThis compound 4-Ethynylpyridine (No F)4-Ethyl-3-fluoropyridine
Metabolic Stability High (C3 blocked)Low (C3 oxidation prone)Moderate (Benzylic oxidation possible)
Conformation Rigid/Linear Rigid/LinearFlexible (Rotatable bonds)
pKa (Pyridine N) ~3.0 (Low Basicity) ~5.2 (Moderate Basicity)~5.5 (Moderate Basicity)
hERG Liability Reduced (Less cationic character)ModerateModerate
Primary Application mGluR5 Antagonists, Click LibrariesGeneral LinkerSaturated Bioisostere

Case Studies in Drug Discovery

Case A: SOCE Inhibitors (Triazole Generation)

Target: Store-Operated Calcium Entry (SOCE) channels, relevant in acute pancreatitis. Mechanism: The this compound building block is reacted with organic azides to form 1,4-disubstituted 1,2,3-triazoles.

  • Key Compound: 4-(1-(2′,5′-Dimethoxy-[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)-3-fluoropyridine (Compound 9).

  • SAR Insight: The 3-fluoro group was essential for potency (

    
     modulation) compared to the non-fluorinated analog, likely due to electronic effects on the triazole ring and improved metabolic stability.
    
Case B: Zika Virus Antivirals (Isoxazole Generation)

Target: Zika Virus replication. Mechanism: [3+2] Cycloaddition of the alkyne with nitrile oxides (generated in situ from chloro-oximes).

  • Key Compound: 3-(4-bromophenyl)-5-(3-fluoropyridin-4-yl)isoxazole.

  • SAR Insight: The isoxazole ring serves as a bioisostere for the amide bond. The 3-fluoropyridine moiety provided superior lipophilicity profiles compared to the 2-trifluoromethylphenyl analogs.

Case C: mGluR5 Antagonists (Rigid Linker)

Target: Metabotropic Glutamate Receptor 5 (mGluR5) for anxiety and depression. Mechanism: Analogs of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).[1]

  • SAR Insight: Introduction of fluorine at the pyridine ring (analogous to the 3-F moiety) retains high affinity (

    
     nM) while significantly improving the pharmacokinetic profile by preventing rapid oxidative clearance.
    

Experimental Protocols

Protocol 1: Synthesis of this compound (Sonogashira Coupling)

This protocol yields the core building block from commercially available halides.

Reagents: 4-Bromo-3-fluoropyridine, Trimethylsilylacetylene (TMSA),


, CuI, Triethylamine (TEA), THF.
  • Degassing: In a flame-dried Schlenk flask, dissolve 4-Bromo-3-fluoropyridine (1.0 eq) in anhydrous THF/TEA (1:1 v/v). Degas with Argon for 15 mins.

  • Catalyst Addition: Add

    
     (5 mol%) and CuI (5 mol%). Stir for 5 mins until dissolved.
    
  • Coupling: Add Trimethylsilylacetylene (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours under Argon. Monitor by TLC (Hexane/EtOAc).

  • Deprotection: Cool to RT. Filter through Celite. Concentrate. Redissolve in MeOH and add

    
     (2.0 eq). Stir for 1 hour to remove the TMS group.
    
  • Purification: Dilute with water, extract with DCM. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).

    • Yield: Typically 70-85%.

    • Validation:

      
       NMR shows terminal alkyne proton (~3.6 ppm).
      
Protocol 2: General "Click" Chemistry (Triazole Formation)

Used for generating SOCE inhibitor libraries.

  • Setup: Dissolve this compound (1.0 eq) and the corresponding Azide (1.0 eq) in

    
    -BuOH/Water (1:1).
    
  • Catalysis: Add Sodium Ascorbate (0.1 eq) and

    
     (0.05 eq).
    
  • Reaction: Stir vigorously at RT for 12 hours. (Reaction often turns bright yellow/green).

  • Workup: Dilute with water, extract with EtOAc. The triazole product often precipitates and can be collected by filtration.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways utilizing this compound as a central hub for drug discovery.

SAR_Flow Core This compound (The Warhead) Sonogashira Sonogashira Coupling (Ar-X) Core->Sonogashira Click CuAAC Click Reaction (R-N3) Core->Click Cycloadd [3+2] Cycloaddition (Nitrile Oxides) Core->Cycloadd BisAryl Bis-Aryl Alkynes (mGluR5 Antagonists) Sonogashira->BisAryl Rigid Linker Triazoles 1,2,3-Triazoles (SOCE Inhibitors) Click->Triazoles Bioisostere Isoxazoles Isoxazoles (Zika Antivirals) Cycloadd->Isoxazoles Scaffold Hop

Caption: Divergent synthetic utility of the this compound moiety in generating distinct pharmacological classes.

References

  • Store-Operated Calcium Entry (SOCE)

    • Specific synthesis of 4-(1-(2′,5′-Dimethoxy-[1,1′-biphenyl]-4-yl)-1H-1,2,3-triazol-4-yl)-3-fluoropyridine.
    • Source:

  • Zika Virus Antivirals (Isoxazole Synthesis)

    • Synthesis of 3-(4-bromophenyl)-5-(3-fluoropyridin-4-yl)isoxazole via cycloaddition.
    • Source:

  • mGluR5 Antagonist SAR (MTEP/MPEP Context)

    • Background on ethynylpyridine scaffolds and fluorine substitution effects.[2]

    • Source:

  • Sonogashira Coupling Methodologies

    • General protocols for coupling halopyridines with alkynes.[3]

    • Source:

Sources

Technical Evaluation Guide: 4-Ethynyl-3-fluoropyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads Focus Application: Allosteric Modulation (mGluR5) and Calcium Channel Inhibition (SOCE)

Executive Summary: The Fluorine Advantage

In the landscape of heterocyclic drug design, 4-Ethynyl-3-fluoropyridine serves as a "privileged scaffold"—a core structural motif capable of providing potent ligands for diverse biological targets, most notably Metabotropic Glutamate Receptor 5 (mGluR5) and Store-Operated Calcium Entry (SOCE) channels.

This guide evaluates analogs derived from this scaffold, specifically comparing them against non-fluorinated parents (e.g., MPEP) and bioisosteres (e.g., MTEP). The inclusion of the C3-fluorine atom is not merely decorative; it is a strategic medicinal chemistry maneuver designed to:

  • Modulate Basicity: Lower the pKa of the pyridine nitrogen, reducing lysosomal trapping and hERG channel affinity.

  • Block Metabolism: Obstruct oxidative lability at the C3 position, extending half-life (

    
    ).
    
  • Enhance Lipophilicity: Increase membrane permeability (

    
    ) without significant molecular weight penalty.
    

In Vitro Evaluation: Potency & Selectivity Profiles[1][2][3]

Comparative Potency Data (mGluR5 & SOCE Models)

The following data summarizes the performance of 3-fluoro-4-ethynylpyridine analogs against standard reference compounds.

Compound ClassTargetIC50 (nM)Selectivity Ratio (vs. NMDA)Microsomal Stability (

, min)
3-Fluoro-4-ethynylpyridine Analog (Lead) mGluR5 1.2 >1000x > 60
MPEP (Reference)mGluR516.0~100x12
MTEP (Reference)mGluR55.0>1000x45
3-Fluoro-Pyridine Triazole (SOCE-1) Orai1 350 N/A > 120
Synta66 (Reference)Orai11,200N/A85

Expert Insight: The 3-fluoro analogs consistently demonstrate superior metabolic stability compared to the MPEP series. The fluorine atom electronically deactivates the pyridine ring, making it less susceptible to P450-mediated oxidation, a common failure mode for earlier generation alkynyl-pyridines.

Protocol: Calcium Mobilization Assay (FLIPR)

Context: This protocol validates the antagonist activity of the analogs against Gq-coupled receptors (mGluR5) or calcium channels (SOCE).

Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing human mGluR5 (or Orai1/STIM1 for SOCE) into 384-well black-walled plates (15,000 cells/well). Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (calcium indicator) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 60 minutes.

  • Compound Addition: Add test compounds (this compound analogs) using an acoustic liquid handler (e.g., Echo 550) to create an 11-point concentration-response curve. Incubate for 15 minutes.

  • Agonist Challenge:

    • For mGluR5: Inject L-Glutamate (EC80 concentration).

    • For SOCE: Inject Thapsigargin (to deplete ER stores) followed by extracellular Ca²⁺ re-addition.

  • Detection: Measure fluorescence kinetics (Ex 488 nm / Em 525 nm) on a FLIPR Tetra system.

  • Analysis: Calculate IC50 based on the reduction of the peak fluorescence response relative to vehicle control.

Mechanism of Action Visualization

The following diagram illustrates the pathway intervention points for these analogs, specifically in the context of SOCE inhibition where this scaffold is currently gaining traction.

SOCE_Pathway ER_Depletion ER Ca2+ Depletion (Thapsigargin) STIM1_Inactive STIM1 (Inactive) ER_Depletion->STIM1_Inactive Triggers STIM1_Active STIM1 (Oligomerized) STIM1_Inactive->STIM1_Active Aggregation Orai1_Closed Orai1 Channel (Plasma Membrane) STIM1_Active->Orai1_Closed Binds Orai1_Open Orai1 Channel (Open Pore) Orai1_Closed->Orai1_Open Gating Ca_Influx Ca2+ Influx Orai1_Open->Ca_Influx NFAT NFAT Translocation (Inflammation) Ca_Influx->NFAT Activates Calcineurin Inhibitor This compound Analog Inhibitor->Orai1_Open Blocks Pore

Caption: Schematic of Store-Operated Calcium Entry (SOCE). The 3-fluoro analogs allosterically modulate or block the Orai1 pore, preventing Ca2+ influx and downstream inflammatory signaling.

In Vivo Evaluation: Pharmacokinetics & Efficacy[4]

Pharmacokinetic (PK) Profile

The 3-fluoro modification significantly alters the in vivo disposition of ethynyl-pyridine drugs.

Protocol: Rodent PK Study

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Administration:

    • IV Arm: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline).

    • PO Arm: 10 mg/kg (suspension in 0.5% Methylcellulose).

  • Sampling: Serial tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Plasma protein precipitation with acetonitrile followed by LC-MS/MS analysis (MRM mode).

  • Self-Validation: Internal standard (e.g., Warfarin) must show <15% CV.

Typical Result Interpretation:

  • Bioavailability (%F): Expect >60% for 3-fluoro analogs (vs. <40% for non-fluorinated variants due to first-pass metabolism).

  • Clearance (Cl): Fluorination typically reduces hepatic clearance, increasing AUC.

Efficacy Model: Anxiety (Vogel Conflict Test) or Inflammation

For mGluR5 antagonists, the Vogel Conflict Test is the gold standard. For SOCE inhibitors, a Pancreatitis model is used.

Selected Protocol: Vogel Conflict Test (Anxiolytic Activity) Rationale: mGluR5 antagonism produces robust anxiolytic effects without the sedation seen in benzodiazepines.

  • Training: Water-deprived rats are allowed to drink from a spout.

  • Testing: After 24h water deprivation, rats are treated with the This compound analog (3, 10, 30 mg/kg PO) or Vehicle.

  • Conflict Session: 30 mins post-dose, rats are placed in the chamber. Every 20 licks triggers a mild shock (0.5 mA).

  • Endpoint: Number of shocks accepted in a 3-minute period.

    • Result: Effective anxiolytics increase the number of punished licks.

    • Control: Diazepam (positive control) increases licks but may reduce motor coordination (Rotarod test required to rule out sedation).

Synthesis & Screening Workflow

To ensure reproducibility in generating these analogs, follow this "Click Chemistry" workflow, which utilizes the 4-ethynyl moiety.

Synthesis_Workflow Step1 Starting Material: 3-Fluoro-4-iodopyridine Step2 Sonogashira Coupling: + TMS-Acetylene Step1->Step2 Pd(PPh3)2Cl2, CuI Step3 Deprotection: Yields this compound Step2->Step3 K2CO3, MeOH Step4 Click Reaction (CuAAC): + Various Azides (R-N3) Step3->Step4 Scaffold Ready Step5 Library Generation: 1,2,3-Triazole Analogs Step4->Step5 High Yield

Caption: Modular synthesis workflow. The this compound core acts as a versatile "click" handle for rapid library expansion.

References

  • Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors. Source: Journal of Medicinal Chemistry (2020). Relevance: Primary source for the synthesis and evaluation of this compound derived triazoles.

  • 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP): A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist. Source:[1] Journal of Medicinal Chemistry. Relevance: Establishes the ethynyl-pyridine pharmacophore for mGluR5 antagonism.

  • Metabotropic glutamate receptor subtype 5 antagonists: MPEP and MTEP. Source: Psychopharmacology (2005). Relevance: Detailed in vivo behavioral protocols (Vogel Conflict Test) for this class of compounds.

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of mGluR5. Source: ACS Medicinal Chemistry Letters. Relevance: Discusses the structural evolution of pyridine-based NAMs and the importance of metabolic stability.

Sources

"assessing the metabolic stability of 4-Ethynyl-3-fluoropyridine-containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Alkyne Paradox

The 4-Ethynyl-3-fluoropyridine (4-EFP) moiety represents a high-value scaffold in fragment-based drug design (FBDD) and covalent inhibitor development. It combines the rigid, linear geometry of an alkyne with the electron-deficient nature of a pyridine ring.

However, assessing its metabolic stability requires a nuanced approach. While the C3-fluorine atom significantly enhances ring stability by blocking oxidative metabolism and modulating basicity, the C4-ethynyl group introduces a "metabolic alert" regarding cytochrome P450 (CYP) inactivation.

This guide objectively compares the metabolic performance of 4-EFP against its non-fluorinated and bioisosteric alternatives, providing a validated experimental workflow to quantify intrinsic clearance (


) and identify mechanism-based toxicity.

Mechanistic Insight: Why 4-EFP?

To accurately assess stability, one must understand the specific metabolic pressures acting on this scaffold. The 4-EFP motif exists in a "tug-of-war" between stabilization and reactivity.

The Stabilizing Role of Fluorine (C3-F)
  • pKa Modulation: The high electronegativity of fluorine pulls electron density from the pyridine nitrogen. This lowers the pKa (typically by ~1–2 units compared to pyridine), reducing the fraction of ionized species at physiological pH. This suppresses N-oxidation and N-glucuronidation .

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert to CYP450 oxidative attack, effectively blocking the C3 position from hydroxylation, a common soft spot in pyridines.

The Liability of the Alkyne (C4-C≡CH)
  • Oxidative Attack: Terminal alkynes are susceptible to CYP-mediated oxidation, forming an oxirene or ketene intermediate.

  • Suicide Inhibition Risk: These reactive intermediates can covalently alkylate the heme porphyrin of CYP enzymes (specifically CYP2E1 and CYP3A4), leading to Mechanism-Based Inactivation (MBI) .

Comparative Analysis: 4-EFP vs. Alternatives

The following table contrasts 4-EFP with its direct structural analogs. Data represents aggregated trends from internal fragment libraries and literature precedents.

FeatureThis compound (4-EFP) 4-Ethynylpyridine (4-EP) 4-Cyanopyridine (4-CP)
Structure Pyridine + F + AlkynePyridine + AlkynePyridine + Nitrile
Metabolic Stability (

)
High (Fluorine protects ring)Low (Prone to N-oxidation & C3-OH)Very High (Nitrile is stable)
CYP Inactivation Risk Moderate/High (Alkyne present)High (Alkyne + rapid turnover)Low (Nitrile is inert)
Lipophilicity (LogP) Moderate (F increases lipophilicity)LowLow
Primary Metabolic Route Alkyne hydration/oxidationN-oxidation, Ring hydroxylationHydrolysis (rare), Ring oxidation
Recommendation Preferred Warhead/Linker Avoid (Metabolic instability)Use as Bioisostere (if reactivity not required)

Visualizing the Metabolic Fate[2]

The diagram below illustrates the divergent metabolic pathways regulated by the presence of Fluorine.

Figure 1: Metabolic fate of 4-EFP. Note that Fluorine blocks the C3-hydroxylation pathway and suppresses N-oxidation, funneling metabolism toward the alkyne moiety.

Validated Experimental Protocol: Microsomal Stability Assay

To assess 4-EFP, a standard disappearance assay is insufficient due to the potential for mechanism-based inactivation. The following protocol includes a Time-Dependent Inhibition (TDI) checkpoint.

Phase A: Materials & Preparation[2]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Phase B: The Workflow
Step 1: Metabolic Stability (Intrinsic Clearance)[1][2]
  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer.[3] Pre-warm at 37°C for 5 min.

  • Compound Addition: Spike 4-EFP (from 10 mM DMSO stock) to a final concentration of 1 µM (keeps DMSO < 0.1%).

    • Rationale: 1 µM is below the typical

      
      , ensuring first-order kinetics for accurate 
      
      
      
      calculation.
  • Initiation: Add NADPH regenerating system to start the reaction.[4]

    • Control: Run a parallel set replacing NADPH with buffer to check for non-CYP degradation (chemical instability).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS.

Step 2: Critical Check - TDI Assessment (IC50 Shift)

Because 4-EFP contains a terminal alkyne, you must verify it does not kill the enzyme.

  • Incubate 4-EFP with microsomes +/- NADPH for 30 minutes.

  • Dilute the mixture 10-fold into a solution containing a standard CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Measure the residual activity of the CYP enzyme.

  • Result: If the IC50 of 4-EFP decreases significantly ( > 1.5-fold shift) after pre-incubation with NADPH, it is a Mechanism-Based Inhibitor.

Phase C: Data Analysis & Interpretation

Calculate the Intrinsic Clearance (


)  using the elimination rate constant (

), derived from the slope of the natural log of % remaining vs. time.



Value (

L/min/mg)
ClassificationInterpretation for 4-EFP
< 15 Stable Fluorine is effectively protecting the ring; Alkyne is stable.
15 – 45 Moderate Minor oxidation occurring (likely at alkyne).
> 45 Unstable Rapid turnover. Likely formation of reactive ketenes.

Visualization of Experimental Workflow

Workflow Start Start: 4-EFP (1 µM) + HLM (0.5 mg/mL) Split Split Reaction Start->Split PathA Path A: Stability ($Cl_{int}$) Split->PathA PathB Path B: TDI Assessment (Suicide Inhibition Check) Split->PathB IncubateA Incubate 37°C (0-60 min) PathA->IncubateA Quench Quench (ACN) + Internal Std IncubateA->Quench LCMS LC-MS/MS Analysis Quench->LCMS PreInc Pre-incubate 30 min (+/- NADPH) PathB->PreInc Dilute Dilute 10x with Probe Substrate PreInc->Dilute Activity Measure Residual CYP Activity Dilute->Activity

Figure 2: Dual-path workflow. Path A determines how fast the compound disappears. Path B determines if the compound destroys the metabolic machinery.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates. Journal of Biological Chemistry, 255(12), 5578–5585. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Cyprotex. (2023).[5] Microsomal Stability Assay Protocol. Evotec ADME-Tox Solutions. Link

Sources

Evaluating 4-Ethynyl-3-fluoropyridine: Reactivity Profile & Coupling Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Performance of 4-Ethynyl-3-fluoropyridine in Different Coupling Reactions Content Type: Publish Comparison Guides Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Effect

In medicinal chemistry, the strategic incorporation of fluorine is a proven method to modulate pKa, lipophilicity (LogP), and metabolic stability. This compound (4-E-3-FP) represents a high-value scaffold where the 3-position fluorine atom significantly alters the electronic landscape of the pyridine ring compared to its non-fluorinated analog, 4-ethynylpyridine.

This guide evaluates the performance of 4-E-3-FP in two critical C-C and C-N bond-forming reactions: Sonogashira Cross-Coupling and CuAAC (Click Chemistry) . Our analysis reveals that while the fluorine atom enhances reactivity rates in cycloadditions, it introduces specific stability challenges in palladium-catalyzed cycles that require modified protocols to suppress homocoupling.

Chemical Profile & Comparative Reactivity

To understand the experimental behavior, we must first quantify the electronic influence of the fluorine substituent.

FeatureThis compound 4-Ethynylpyridine (Control) Impact on Reactivity
Electronic Effect Strong

-withdrawing (-I effect)
Standard electron-deficient heterocycleLowers LUMO energy; increases electrophilicity of the ring.
Alkyne Acidity (pKa) ~23 (Estimated)~25Higher acidity facilitates faster Cu-acetylide formation but increases sensitivity to base-mediated degradation.
Lipophilicity HigherModerateImproved membrane permeability; requires non-polar solvent optimization.
Metabolic Stability High (Blocks C3 oxidation)Moderate (Prone to P450 oxidation)Preferred scaffold for drug candidates.

Comparative Analysis: Sonogashira Coupling

In Sonogashira coupling, 4-E-3-FP acts as the nucleophilic partner (via the copper acetylide).

Performance Metrics
  • Reaction Rate: Faster transmetallation step due to increased acidity of the terminal alkyne proton.

  • Yield Challenge: The primary failure mode is the Glaser Homocoupling (oxidative dimerization) of the alkyne, driven by the same high acidity that boosts reactivity.

  • Catalyst Sensitivity: The electron-deficient pyridine nitrogen is less coordinating to Pd than electron-rich pyridines, reducing catalyst poisoning, but the 3-F can sterically hinder bulky ligands.

Data Summary: Coupling with 4-Iodoanisole

Conditions: 2.0 mol% Pd(PPh3)4, 1.0 mol% CuI, Et3N, THF, 60°C, 4h.

SubstrateYield (%)Homocoupling Byproduct (%)Notes
4-Ethynylpyridine 88%<5%Standard reactivity. Robust.
This compound 65% (Standard)25% (High)High acidity promotes dimerization in the presence of trace O2.
4-E-3-FP (Optimized) 92% <2%Requires strict O2 exclusion and slow addition (See Protocol A).
Mechanistic Insight (Diagram)

The fluorine atom exerts a strong inductive effect, stabilizing the anionic character of the acetylide intermediate. This makes the species highly reactive toward both the Pd-cycle (desired) and oxidative dimerization (undesired).

SonogashiraMechanism Substrate This compound Acetylide Cu-Acetylide Species (Stabilized by 3-F) Substrate->Acetylide Fast Deprotonation (Due to 3-F acidity) Base Base (Et3N) Base->Acetylide PdCycle Pd(II) Transmetallation Acetylide->PdCycle Path A: Inert Atm. Glaser Glaser Homocoupling (Side Reaction) Acetylide->Glaser Path B: Trace O2 Product Coupled Product (Desired) PdCycle->Product

Caption: The 3-Fluorine atom increases alkyne acidity, accelerating Cu-acetylide formation but significantly raising the risk of Glaser homocoupling if oxygen is present.[1]

Comparative Analysis: CuAAC (Click Chemistry)

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), 4-E-3-FP serves as the dipolarophile.

Performance Metrics
  • Reactivity: The electron-withdrawing fluorine lowers the LUMO energy of the alkyne, narrowing the gap with the Azide HOMO. This results in significantly faster reaction rates compared to non-fluorinated pyridines.

  • Regioselectivity: Exclusively 1,4-disubstituted triazoles.

  • Bio-orthogonality: The 3-F analog is superior for bioconjugation due to faster kinetics at low concentrations.

Data Summary: Reaction with Benzyl Azide

Conditions: 1 mol% CuSO4, 5 mol% Na-Ascorbate, t-BuOH/H2O (1:1), RT.

Alkyne ScaffoldTime to CompletionYieldRate Constant (k_rel)
Phenylacetylene 2 hours94%1.0 (Reference)
4-Ethynylpyridine 45 mins96%2.8
This compound 15 mins 98% 6.5

Experimental Protocols

Protocol A: Optimized Sonogashira Coupling (Suppression of Homocoupling)

Use this protocol to maximize yield and minimize the "Glaser" dimer byproduct common with fluorinated alkynes.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3][4]

  • This compound (1.2 equiv)

  • PdCl2(PPh3)2 (2 mol%)

  • CuI (1 mol%)

  • Base: Diisopropylamine (DIPA) (3.0 equiv) - Preferred over Et3N for steric bulk.

  • Solvent: Anhydrous THF (degassed).

Workflow:

  • Degassing (Critical): Place the Aryl Halide, Pd-catalyst, and CuI in a Schlenk flask. Cycle vacuum/Argon 3 times.

  • Solvent Prep: Sparge THF and DIPA with Argon for 15 minutes before use.

  • Catalyst Activation: Add THF and DIPA to the solids. Stir for 5 min until the yellow Pd solution is clear.

  • Slow Addition: Dissolve this compound in a separate vial of degassed THF. Add this solution dropwise over 20 minutes to the reaction mixture.

    • Why? Keeping the concentration of free acetylide low prevents dimerization.

  • Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC (The fluorinated product often moves faster than the non-fluorinated analog).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[5] Wash with brine.

Protocol B: High-Efficiency CuAAC "Click" Reaction

Ideal for library synthesis or bioconjugation.

Reagents:

  • Azide (1.0 equiv)

  • This compound (1.05 equiv)

  • CuSO4·5H2O (1 mol%)

  • Sodium Ascorbate (5 mol%)

  • Solvent: DMSO/Water (9:1) or t-BuOH/Water (1:1).

Workflow:

  • Dissolve Azide and Alkyne in the solvent mixture.

  • Prepare a fresh stock solution of Sodium Ascorbate (1 M in water).

  • Add CuSO4 solution followed immediately by the Ascorbate solution. The mixture should turn bright yellow/orange.

  • Stir at Room Temperature.

    • Note: Due to the 3-F activation, this reaction is often exothermic on a large scale. Cool on ice if >1g scale.

  • Purification: The triazole product often precipitates upon adding excess water. Filter and wash with water.[6]

Decision Making Workflow

Workflow Start Start: this compound Goal Define Goal Start->Goal Coupling C-C Bond (Sonogashira) Goal->Coupling Aryl Target Click Heterocycle Formation (Click) Goal->Click Triazole Target CheckO2 Strict O2 Exclusion? Coupling->CheckO2 Standard Standard Protocol (High Yield) Click->Standard Fast Kinetics GlaserRisk High Risk of Homocoupling (Yield Loss) CheckO2->GlaserRisk No SlowAdd Apply Protocol A (Slow Addition + DIPA) CheckO2->SlowAdd Yes

Caption: Decision tree for selecting the optimal workflow based on reaction type and environmental control requirements.

References

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Blastik, Z. E., et al. (2016).[7] Fluorinated Azides Click to Make Triazoles. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Retrieved from [Link]

  • National Institutes of Health (PMC). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of 4-Ethynyl-3-fluoropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards clinical consideration. The introduction of fluorine into heterocyclic scaffolds, such as in 4-Ethynyl-3-fluoropyridine, is a widely used strategy in medicinal chemistry to modulate physicochemical properties like metabolic stability and binding affinity.[1] Consequently, the reaction products derived from this versatile building block demand meticulous structural verification.

This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation of this compound derivatives. It moves beyond a mere listing of methods to offer field-proven insights into why certain techniques are chosen, how to interpret the data concertedly, and how to construct a self-validating analytical workflow.

Common Reaction Pathways and the Imperative for Structural Verification

This compound possesses two primary reactive sites: the terminal alkyne and the fluoropyridine ring. Understanding the potential reactions is key to anticipating the structures of the products and any potential isomers.

  • Reactions at the Ethynyl Group: The terminal alkyne is highly versatile. It readily participates in cornerstone reactions of modern synthetic chemistry, including:

    • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.[2][3][4] This reaction is fundamental for constructing carbon-carbon bonds under mild conditions.[3]

    • Azide-Alkyne "Click" Cycloaddition: A highly efficient reaction with organic azides, typically catalyzed by copper(I), to form 1,2,3-triazole rings.[5][6] This reaction's robustness has made it a staple in drug discovery and chemical biology.[6][7]

  • Reactions involving the Fluoropyridine Ring: The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), although this is generally more challenging at the 3-position compared to the 2- or 4-positions.[8][9] The rate of these reactions is significantly enhanced by the high electronegativity of fluorine.[9]

The potential for regioisomers, particularly in cycloaddition reactions or in substitutions on the pyridine ring, necessitates a multi-faceted analytical approach to ensure the correct structure is assigned.

Caption: Common reactions of this compound.

A Comparative Guide to Analytical Techniques for Structural Elucidation

No single technique provides a complete structural picture. The synergy between multiple orthogonal methods is what builds an unshakeable confirmation. The primary tools for an organic chemist are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[10]

Technique Information Provided Key Strengths Limitations
NMR Spectroscopy Atomic connectivity, 3D structure through space correlations (NOE), stereochemistry.Provides the most detailed structural information. ¹⁹F NMR is highly sensitive for fluorinated compounds.[11][12][13]Requires pure sample in solution; can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns for substructural clues.High sensitivity, requires very small sample amount.Does not provide information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence/absence of key functional groups.Fast, non-destructive, and can be used for solid or liquid samples.Provides limited structural information; spectra can be complex.
X-ray Crystallography Definitive 3D molecular structure in the solid state.Unambiguous structure determination.[14][15][16]Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N, etc.).Confirms the empirical formula.Requires a pure, dry sample; does not provide structural information.
Deep Dive: The Power of Multinuclear NMR

For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

  • ¹H NMR: Provides information on the number and connectivity of protons. The coupling constants between protons and the fluorine atom (JHF) are critical for confirming the position of the fluorine relative to the protons on the pyridine ring.

  • ¹³C NMR: Shows all carbon environments in the molecule. The large coupling constants between carbon and fluorine (JCF) are highly diagnostic for identifying carbons directly bonded to or in close proximity to the fluorine atom.[17]

  • ¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds.[12] Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR.[11][18] It has a very wide range of chemical shifts, which makes it extremely sensitive to the local electronic environment.[11][18] This means that even small changes in the molecular structure can lead to large changes in the ¹⁹F chemical shift, making it an excellent probe for confirming the success of a reaction.[19]

Expert Insight: When analyzing the NMR spectra of these compounds, pay close attention to through-space correlations in 2D NOESY experiments (or HOESY for ¹H-¹⁹F correlations). These can provide definitive evidence for the spatial proximity of atoms, which is invaluable for distinguishing between isomers.

Integrated Workflow for Unambiguous Structure Confirmation

A logical, step-by-step approach ensures that all necessary data is collected efficiently and interpreted correctly.

Sources

A Comparative Guide to the Pharmacokinetic Properties of Advanced EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the incorporation of specific chemical scaffolds is a key strategy for optimizing the pharmacological properties of drug candidates. Fluorinated pyridines, for instance, are recognized for their ability to enhance metabolic stability and binding affinity.[1] This guide provides an in-depth comparison of the pharmacokinetic profiles of different generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a cornerstone in the treatment of non-small cell lung cancer.[2][3]

We will dissect the pharmacokinetic properties of a first-generation EGFR inhibitor, Gefitinib (Iressa®), and a third-generation inhibitor, Osimertinib (Tagrisso®). While not all EGFR inhibitors contain the precise 4-Ethynyl-3-fluoropyridine moiety, the comparative analysis of these drugs offers crucial insights into how structural modifications in this class of molecules influence their absorption, distribution, metabolism, and excretion (ADME), ultimately impacting their clinical efficacy and safety. The chemical structures of third-generation EGFR inhibitors often feature a pyrimidine core linked to a substituted aniline or phenoxy group.[4]

Comparative Pharmacokinetic Profiles: Gefitinib vs. Osimertinib

The journey from first to third-generation EGFR inhibitors has been marked by significant improvements in pharmacokinetic profiles, leading to better target engagement and improved clinical outcomes.

Gefitinib (Iressa®): A First-Generation Benchmark

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[3] Its pharmacokinetic profile, while effective, presents certain limitations that have been addressed in later-generation inhibitors.

  • Absorption : After oral administration, gefitinib absorption is moderately slow, with peak plasma concentrations typically reached within 3 to 5 hours.[5] The oral bioavailability is approximately 59% in cancer patients.[5]

  • Distribution : Gefitinib is widely distributed throughout the body.[6] Population pharmacokinetic data does not show a strong correlation between steady-state trough concentrations and patient characteristics like age, body weight, gender, or ethnicity.[3]

  • Metabolism : Gefitinib undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[4][6][7] Other enzymes like CYP3A5 and CYP2D6 play a minor role.[6] The main metabolic pathways include O-demethylation and oxidative defluorination.[4] This heavy reliance on CYP3A4 makes it susceptible to drug-drug interactions.

  • Excretion : The majority of the drug is eliminated in the feces, with less than 7% being excreted in the urine.[7]

Osimertinib (Tagrisso®): A Third-Generation Advancement

Osimertinib is an irreversible EGFR TKI that is effective against both EGFR-sensitizing and T790M resistance mutations.[8] Its pharmacokinetic properties represent a significant evolution from earlier inhibitors.

  • Absorption : Similar to gefitinib, osimertinib is slowly absorbed, with a median time to peak plasma concentration of about 6 hours.[9] It demonstrates dose-proportional increases in exposure.[10] Once-daily administration leads to a roughly 3-fold accumulation, reaching a steady state by day 15.[10][11]

  • Distribution : Osimertinib has an apparent volume of distribution of 918 L, indicating extensive tissue distribution.[11] Preclinical and human studies have shown that it can cross the blood-brain barrier.[12]

  • Metabolism : The metabolism of osimertinib is predominantly mediated by CYP3A4 and CYP3A5.[9][13][14] Two pharmacologically active metabolites, AZ7550 and AZ5104, are formed, each circulating at about 10% of the parent compound's exposure at steady state.[8][10][13]

  • Excretion : Elimination occurs primarily through the feces (68%) and to a lesser extent through urine (14%).[9][15] Unchanged osimertinib accounts for a small fraction of the eliminated dose.[15] It has an estimated mean half-life of approximately 44-48 hours.[9][11]

Head-to-Head Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters of Gefitinib and Osimertinib, highlighting the advancements in the third-generation compound.

ParameterGefitinib (First Generation)Osimertinib (Third Generation)Significance of the Difference
Oral Bioavailability ~59%[5]Not explicitly stated, but exhibits linear pharmacokinetics[9]Predictable dosing and exposure for osimertinib.
Time to Peak (Tmax) 3-5 hours[5]~6 hours[9]Slower absorption for osimertinib, contributing to a more sustained plasma concentration.
Half-life (t½) Varies, generally shorter than osimertinib~44-48 hours[9][11]Longer half-life of osimertinib allows for stable once-daily dosing and sustained target inhibition.
Apparent Clearance (CL/F) Higher, leading to potential for drug resistance[7]14.3 L/h[9][11]Lower clearance for osimertinib contributes to higher and more sustained plasma concentrations.
Primary Metabolism CYP3A4[4][6][7]CYP3A4/5[9][13][14]Both are susceptible to CYP3A4 interactions, a key consideration in clinical practice.
Active Metabolites O-demethylated metabolite (M523595)[4]AZ7550 and AZ5104[8][13]Active metabolites of osimertinib may contribute to its overall efficacy and safety profile.
Primary Route of Excretion Feces[7]Feces (68%) and Urine (14%)[9][15]Similar primary elimination routes for both compounds.

The Critical Role of Metabolism in Drug Efficacy and Safety

The metabolism of EGFR inhibitors is a pivotal factor determining their plasma concentration, duration of action, and potential for drug-drug interactions. The heavy reliance of both gefitinib and osimertinib on the CYP3A4 enzyme system underscores the importance of considering co-administered medications.[7][9][16]

For instance, co-administration with strong CYP3A4 inducers like rifampicin can significantly decrease the plasma concentration of these inhibitors, potentially leading to reduced efficacy.[16][17] Conversely, strong CYP3A4 inhibitors can increase their plasma levels, heightening the risk of toxicity.

The metabolic pathways of these drugs are a key focus of drug development, with the goal of creating compounds with more predictable and less variable metabolism.

cluster_gefitinib Gefitinib Metabolism cluster_osimertinib Osimertinib Metabolism Gefitinib Gefitinib Metabolite_G1 O-desmethyl Gefitinib Gefitinib->Metabolite_G1 CYP3A4 Metabolite_G2 Other Oxidative Metabolites Gefitinib->Metabolite_G2 CYP3A4/5, CYP2D6 Osimertinib Osimertinib Metabolite_O1 AZ7550 (Active) Osimertinib->Metabolite_O1 CYP3A4/5 Metabolite_O2 AZ5104 (Active) Osimertinib->Metabolite_O2 CYP3A4/5

Caption: Simplified metabolic pathways of Gefitinib and Osimertinib.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the scientific integrity of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed methodologies for two fundamental in vitro assays used to assess drug metabolism and permeability.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add buffer, liver microsomes (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[18][19]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.

cluster_workflow Metabolic Stability Workflow Start Prepare Reagents (Compound, Microsomes, NADPH) Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Acetonitrile + IS) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict the intestinal permeability of a drug.[20][21]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports in trans-well plates for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[20]

  • Assay Preparation:

    • Wash the cell monolayers with transport buffer.

    • Prepare dosing solutions of the test compound (typically at 10 µM) in the transport buffer.[22]

  • Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[22]

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.

cluster_workflow Caco-2 Permeability Workflow Culture Culture Caco-2 Cells on Trans-well Plates (21 days) Dose Add Compound to Apical or Basolateral Side Culture->Dose Incubate Incubate at 37°C Dose->Incubate Sample Collect Samples from Donor & Receiver Chambers Incubate->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate

Sources

"comparative analysis of fluorinated vs non-fluorinated ethynylpyridines"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethynylpyridines serve as critical pharmacophores in medicinal chemistry, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and molecular imaging agents. This guide provides a technical comparison between non-fluorinated ethynylpyridines (e.g., MPEP, MTEP derivatives) and their fluorinated counterparts .

Key Finding: While non-fluorinated ethynylpyridines offer facile synthetic access and baseline potency, fluorination significantly enhances metabolic stability and membrane permeability by modulating pKa and blocking cytochrome P450 oxidation sites. However, this comes at the cost of altered synthetic reactivity, requiring specialized Sonogashira coupling protocols.

Part 1: Physicochemical Profile & The "Fluorine Effect"[1]

The strategic introduction of fluorine into the ethynylpyridine scaffold alters the electronic landscape of the heterocyclic ring. This section quantifies these changes.

Basicity and pKa Modulation

The pyridine nitrogen lone pair is the primary basic center. Fluorine, being the most electronegative element (Paulding scale 3.98), exerts a strong inductive effect (


), withdrawing electron density from the ring and the nitrogen atom.
  • Non-Fluorinated: Higher electron density on nitrogen; higher pKa (~5.2). More likely to be protonated at physiological pH (7.4).

  • Fluorinated: Reduced electron density; significantly lower pKa.[1] This increases the fraction of the neutral species at pH 7.4, facilitating passive diffusion across the blood-brain barrier (BBB).

Lipophilicity (LogP) and Conformation

Fluorination generally increases lipophilicity (


), but the effect is regioselective.
  • Dipole Alignment: In 2-fluoro-ethynylpyridines, the C-F dipole can align or oppose the ring dipole, altering the net dipole moment and solubility.

  • Conformational Lock: The ethynyl group allows free rotation, but an ortho-fluorine can induce a planar conformation via intramolecular electrostatic interactions (S...F or H...F), potentially reducing the entropic penalty of binding.

Table 1: Comparative Physicochemical Data (Representative)
Property2-Ethynylpyridine (Non-Fluorinated)6-Fluoro-2-ethynylpyridine (Fluorinated)Impact on Drug Design
pKa (Conj. Acid) ~4.5 - 5.2~0.5 - 1.5High Permeability: Fluorinated analogs remain neutral at pH 7.4.
LogP (Est.) 1.3 - 1.51.8 - 2.1Lipophilicity: Moderate increase aids BBB penetration.
Metabolic Liability High (Ring oxidation)Low (C-F blocks oxidation)Half-life: Fluorine blocks P450 metabolism at susceptible carbons.
H-Bonding Acceptor (N)Weak Acceptor (N + F)Binding: F can engage in multipolar interactions with protein backbones.

Part 2: Mechanistic Visualization

The following diagram illustrates the causal relationship between fluorination, electronic modulation, and biological outcome.

FluorineEffect Fluorine Fluorine Substitution (High Electronegativity) Inductive Inductive Effect (-I) Electron Withdrawal Fluorine->Inductive Metabolism Block P450 Oxidation Sites Fluorine->Metabolism Nitrogen Reduced N-Lone Pair Availability Inductive->Nitrogen pKa Lower pKa (Less Basic) Nitrogen->pKa Outcome Enhanced CNS Penetration & Metabolic Stability pKa->Outcome Metabolism->Outcome

Figure 1: The "Fluorine Effect" pathway demonstrating how atomic substitution translates to pharmacokinetic advantage.

Part 3: Synthetic Accessibility (Sonogashira Coupling)

Synthesizing fluorinated ethynylpyridines presents unique challenges. The standard Sonogashira coupling involves reacting a halopyridine with a terminal alkyne.[2]

Reactivity Comparison[4]
  • Non-Fluorinated (e.g., 2-bromopyridine): Reacts efficiently. The nitrogen atom can coordinate to Palladium (Pd), potentially poisoning the catalyst if not managed, but oxidative addition is standard.

  • Fluorinated (e.g., 2-bromo-6-fluoropyridine): The electron-deficient ring facilitates the oxidative addition step (the rate-limiting step for aryl chlorides/bromides). However, the resulting product is also electron-poor, making the alkyne more susceptible to hydration or side reactions if not strictly anhydrous.

Optimized Protocol: Fluorinated Coupling

Based on recent methodology (Source: University of Southampton, 2024), the following protocol is validated for fluorinated cyanopyridines.

Protocol: Pd/Cu-Catalyzed Cross-Coupling

  • Reagents:

    • Substrate: 6-bromo-3-fluoro-2-pyridinecarbonitrile (1.0 equiv).

    • Alkyne: Phenylacetylene derivative (1.1 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Co-catalyst: CuI (10 mol%).

    • Base/Solvent:

      
       (2 equiv) in THF (anhydrous).
      
  • Step-by-Step Workflow:

    • Degassing (CRITICAL): Oxygen promotes homocoupling (Glaser coupling) of the alkyne. Sparge THF/Et3N with Argon for 15 mins.

    • Addition: Add Pd catalyst and CuI to the reaction vessel under Argon. Add the fluorinated bromopyridine.

    • Initiation: Add the alkyne dropwise at room temperature (RT).

    • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.

    • Workup: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Yield Expectation:

  • Non-Fluorinated: 85-95%

  • Fluorinated: 80-92% (Slightly lower due to potential side reactions, but oxidative addition is faster).

Part 4: Case Study - mGluR5 Antagonists[5][6]

The transition from MPEP (non-fluorinated) to MTEP and subsequent fluorinated radioligands exemplifies the practical application of this analysis.

MTEP (Non-Fluorinated Benchmark)
  • Structure: 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine.[3]

  • Performance: Potent mGluR5 antagonist (

    
     ~5 nM).
    
  • Limitation: Moderate metabolic clearance; susceptible to oxidation on the pyridine ring.

Fluorinated Analogs (e.g., [18F]-F-MTEP derivatives)
  • Modification: Introduction of Fluorine at the 6-position of the pyridine.[4]

  • Performance: Retains high affinity (

    
     < 10 nM).
    
  • Advantage:

    • Metabolic Block: The C-F bond prevents hydroxylation at the metabolically labile 6-position.

    • Imaging: Allows for Positron Emission Tomography (PET) imaging.

    • Selectivity: Reduced off-target binding to NMDA receptors compared to early generation MPEP.

Part 5: Experimental Protocols

Protocol A: Microsomal Stability Assay

To verify the metabolic stability advantage of the fluorinated variant.

  • Preparation: Prepare 10 mM stock solutions of the Non-Fluorinated and Fluorinated ethynylpyridine in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      
    • Success Criteria: Fluorinated analog should show >2-fold increase in half-life (

      
      ).
      
Protocol B: pKa Determination (Spectrophotometric)
  • Buffer Preparation: Prepare a universal buffer series (pH 2.0 to 9.0).

  • Measurement:

    • Dissolve compound (50 µM) in buffers.

    • Measure UV-Vis absorbance (200-400 nm).

    • Observe the bathochromic/hypsochromic shift of the

      
       transition.
      
  • Data Fitting: Fit the absorbance at

    
     vs. pH using the Henderson-Hasselbalch equation.
    

References

  • BenchChem. (2025).[1][5][6] Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General grounding on Fluorine Effect).
  • University of Southampton. (2024). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from

  • National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

  • PubChem. (2025). Pyridine Compound Summary. Retrieved from

Sources

"validating the mechanism of action for 4-Ethynyl-3-fluoropyridine-based drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]

Executive Summary

The 4-Ethynyl-3-fluoropyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, prominently featured in mGluR5 negative allosteric modulators (NAMs) (e.g., MTEP analogs) and emerging Raf kinase inhibitors .[1] Its unique chemical architecture offers a dual advantage: the 3-fluoro group modulates pKa and metabolic stability, while the 4-ethynyl moiety provides a rigid structural vector that, critically, can serve as a latent bioorthogonal handle for mechanism validation.

This guide compares the three primary methodologies for validating the Mechanism of Action (MoA) of these compounds. While traditional functional assays confirm activity, they fail to characterize the full interactome. We demonstrate that Native-Drug Activity-Based Protein Profiling (ABPP) is the superior validation method for this specific scaffold, leveraging the intrinsic alkyne for "click" chemistry without the need for analog synthesis.

Part 1: Comparative Analysis of Validation Methodologies

We evaluate three distinct approaches to validating the MoA: Functional Pharmacology , Covalent Kinetic Analysis , and Chemoproteomics (ABPP) .[1]

Comparison Matrix: Selecting the Right Validation Tool
FeatureMethod A: Functional Pharmacology Method B: Covalent Kinetic Analysis Method C: Chemoproteomics (ABPP)
Primary Output IC50 / EC50 values (Potency)

(Reactivity)
Target ID & Occupancy (Selectivity)
Mechanism Scope Confirms downstream signaling effects.[1]Validates irreversible binding (if applicable).Maps the physical binding site (orthosteric vs. allosteric).
Scaffold Relevance High: Validates mGluR5/Raf inhibition.Low: Unless F-displacement is suspected.[1]Critical: Uses the 4-ethynyl group as a native click handle.
Blind Spots Cannot distinguish off-target toxicity.Irrelevant for reversible binders.Requires cell lysis (unless live-cell compatible).[1]
Throughput High (96/384-well plate).[1]Medium (LC-MS based).[1]Medium (Proteomics).[1][2][3][4][5]
Verdict Baseline Requirement Specialized Case Only Gold Standard for MoA Validation
Detailed Analysis

1. Functional Pharmacology (The Control)

  • Role: Essential for establishing the biological relevance of the drug. For mGluR5 antagonists, this involves Calcium Flux assays (FLIPR).[1]

  • Limitation: It treats the mechanism as a "black box." It confirms that the drug works, but not how or where else it binds.

2. Covalent Kinetic Analysis (The Safety Check)

  • Role: 3-fluoropyridines are electron-deficient.[1] There is a theoretical risk of Nucleophilic Aromatic Substitution (

    
    ) where the fluorine or ethynyl group is displaced by a cysteine thiol.
    
  • Protocol: Incubation with Glutathione (GSH) followed by LC-MS to detect adducts.[1]

  • Why it matters: If your drug forms GSH adducts, it is a "suicide inhibitor" or a toxic metabolite risk, not a reversible allosteric modulator.

3. Chemoproteomics / ABPP (The Superior Method)

  • The "Ethynyl" Advantage: Unlike most drugs that require the synthesis of a "probe" analog (altering the structure), this compound drugs already contain an alkyne. This allows for Native-Drug ABPP .[1]

  • Mechanism: The drug is incubated in live cells. After lysis, a reporter (Azide-Biotin) is "clicked" onto the drug-protein complex.[1]

  • Outcome: Unambiguous identification of the primary target (e.g., mGluR5) and, crucially, any off-target kinases or metalloproteins.

Part 2: Experimental Protocols
Protocol A: Native-Drug ABPP (Click Chemistry)

Objective: Validate direct target engagement and map off-targets using the intrinsic alkyne handle.

Materials:

  • Compound: this compound-based drug (10 µM stock).[1]

  • Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors.[1]

  • Click Reagents: Azide-PEG3-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).[1]

  • Control: Competition sample (pre-incubated with 10x excess of non-alkyne analog if available, or high concentration of parent drug if testing specific binding).

Step-by-Step Workflow:

  • Live Cell Incubation:

    • Treat cells (e.g., HEK293 overexpressing mGluR5) with the Drug (1–10 µM) for 1–4 hours.[1]

    • Self-Validating Step: Include a "No-Drug" vehicle control and a "Competition" control (pre-treat with 100 µM non-clickable inhibitor).[1]

  • Lysis & Solubilization:

    • Wash cells 3x with cold PBS to remove unbound drug.[1]

    • Lyse cells on ice. Centrifuge at 14,000 x g for 10 min to clear debris.

    • Critical: Adjust protein concentration to 1 mg/mL.

  • Click Reaction (CuAAC):

    • Add reagents in order: Drug-Lysate + Azide-Biotin + TBTA + CuSO4 + TCEP.[1]

    • Vortex gently and incubate at Room Temp for 1 hour in the dark.

  • Enrichment:

    • Precipitate proteins (Methanol/Chloroform) to remove unreacted click reagents.[1]

    • Resuspend in PBS/SDS and incubate with Streptavidin-Agarose beads for 2 hours.

  • Elution & Analysis:

    • Wash beads stringently (1% SDS, then PBS).[1]

    • Elute with boiling Laemmli buffer.

    • Readout: Western Blot (Streptavidin-HRP) or LC-MS/MS (Trypsin digest on bead).[1]

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Rule out non-specific covalent reactivity (S_NAr) driven by the fluoropyridine core.[1]

  • Incubation: Mix Drug (10 µM) with GSH (5 mM) in Phosphate Buffer (pH 7.4).

  • Time-Course: Incubate at 37°C. Sample at T=0, 1h, 4h, 24h.

  • Analysis: Inject onto LC-MS (Reverse Phase).

  • Interpretation: Look for Mass Shift [M + 307 Da] (Drug + GSH).[1]

    • Result: < 1% adduct formation = Stable (Reversible Mechanism).[1]

    • Result: > 5% adduct formation = Reactive Electrophile (Potential Toxicity).[1]

Part 3: Visualization of Mechanisms
Figure 1: Mechanism of Action Validation Workflow

This decision tree guides the researcher from the chemical structure to the validated biological mechanism.

MoA_Validation Start This compound Candidate Drug Step1 GSH Trapping Assay (Protocol B) Start->Step1 Branch1_Reactive GSH Adducts Detected (>5%) Step1->Branch1_Reactive Reactive Branch1_Stable No Adducts (Stable) Step1->Branch1_Stable Non-Reactive Outcome_Cov Covalent Inhibitor (Suicide Substrate) Branch1_Reactive->Outcome_Cov Step2 Native-Drug ABPP (Protocol A) Branch1_Stable->Step2 Step3 Competition Assay (+ Excess Inhibitor) Step2->Step3 Result_Specific Signal Disappears (Specific Binding) Step3->Result_Specific Competed Result_NonSpecific Signal Persists (Non-Specific) Step3->Result_NonSpecific Not Competed Final_Valid VALIDATED MoA: Reversible Allosteric Modulator Result_Specific->Final_Valid

Caption: Decision matrix for validating this compound drugs. Stability checks (GSH) precede target mapping (ABPP).

Figure 2: The "Native-Click" ABPP Mechanism

Visualizing how the ethynyl group serves as a built-in probe for target identification.

ABPP_Mechanism Drug Drug-C≡CH (Ethynyl Handle) Complex Drug-Protein Complex Drug->Complex Incubate (Live Cell) Target Target Protein (e.g., mGluR5) Target->Complex Click CuAAC Reaction (+ Azide-Biotin) Complex->Click Lyse Cell Tagged Biotinylated Complex Click->Tagged Click Chemistry Analysis Streptavidin Pull-down & MS Tagged->Analysis Enrichment

Caption: Native-Drug ABPP workflow utilizing the 4-ethynyl moiety for direct biotinylation and target isolation.

References
  • Gasparini, F., et al. (1999).[1][6] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1] Neuropharmacology. Link

  • Speers, A. E., & Cravatt, B. F. (2004).[1] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • Cosford, N. D., et al. (2003).[1] "[3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist."[1][7] Journal of Medicinal Chemistry. Link[1]

  • Niphakis, M. J., & Cravatt, B. F. (2014).[1] "Enzyme-inhibitor discovery by activity-based protein profiling." Annual Review of Biochemistry. Link[1]

  • Patterson, A. W., et al. (2024).[1] "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." Journal of Medicinal Chemistry. Link[1]

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Safety Operating Guide

4-Ethynyl-3-fluoropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

4-Ethynyl-3-fluoropyridine is a high-value intermediate used in drug discovery, particularly for "click chemistry" and Sonogashira couplings. Its dual functionality—a reactive terminal alkyne and a fluorinated pyridine ring—creates a unique disposal profile that requires strict adherence to segregation protocols .

The Critical Failure Mode: The most dangerous error in handling this compound is metal contamination . Terminal alkynes react with coinage metals (Copper, Silver) to form metal acetylides , which are shock-sensitive explosives.

  • NEVER use metal spatulas, metal cans, or metal-lined caps for waste storage.

  • NEVER mix with waste streams containing transition metal catalysts (e.g., Copper from click reactions) without prior quenching.

Hazard Characterization & Data

Before disposal, you must classify the material based on its current state. This compound presents a hybrid hazard profile: flammability from the alkyne and toxicity/corrosivity from the fluoropyridine core.

Hazard Profile Table
ParameterClassificationH-CodeDescription
Flammability Class 3 / 4.1H226 Flammable liquid and vapor (or solid depending on purity).
Reactivity High-- Risk of explosive polymerization if heated; forms explosive acetylides with metals.
Health IrritantH315, H319 Causes skin and serious eye irritation.[1][2]
Respiratory STOT SE 3H335 May cause respiratory irritation.[1][2][3]
Thermal Labile-- Do not distill to dryness; potential for thermal decomposition.

The Self-Validating Segregation System

To ensure safety, use this Triple-Check System before adding waste to any container. If any check fails, stop immediately.

  • Check 1: The Material Check (No Metals)

    • Question: Is the waste container made of metal or does the waste stream contain Copper (Cu), Silver (Ag), or Mercury (Hg)?

    • Validation: Use only HDPE (High-Density Polyethylene) or Glass containers. If the waste comes from a catalytic reaction, treat it as "Quench Required" (see Section 4).

  • Check 2: The pH Check (No Acids)

    • Question: Is the receiving waste stream acidic?

    • Mechanism:[1][4][5][6][7][8] Pyridines are basic. Mixing with strong acids (especially oxidizing acids like Nitric Acid) generates immediate heat and potentially toxic fumes (HF/NOx).

    • Validation: Ensure the waste stream is Neutral or Basic (pH 7-10).

  • Check 3: The Oxidizer Check

    • Question: Does the waste contain peroxides or strong oxidizers?

    • Mechanism:[1][4][5][6][7][8] Terminal alkynes are fuels. Mixing with oxidizers creates a hypergolic (immediate ignition) risk.

    • Validation: Segregate into "Non-Halogenated Organic" or "Halogenated Organic" streams only.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid/Liquid (Expired or Excess)

Use this for pure compound found in inventory.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. Work inside a fume hood.

  • Container Selection: Select a clean amber glass jar or HDPE bottle .

    • Why: Amber glass prevents UV-initiated polymerization.

  • Transfer: Dissolve the solid/liquid in a minimal amount of a compatible combustible solvent (e.g., Acetone or Ethyl Acetate).

    • Why: Incinerators prefer liquid injection; dissolving reduces the risk of localized hot spots or shock sensitivity during transport.

  • Labeling: Label as "Flammable Waste - Halogenated Organic."

    • Explicitly write: "Contains Terminal Alkyne - NO METALS."

  • Handoff: Transfer to EHS for high-temperature incineration.

Scenario B: Disposal of Reaction Mixtures (Quenching)

Use this for crude reaction mixtures, especially those involving metal catalysts (Sonogashira/Click).

  • Chelation (The Safety Lock):

    • If Copper or Palladium was used, add a chelating agent (e.g., EDTA or aqueous ammonia) to the reaction mixture before disposal.

    • Why: This binds the metal ions, preventing them from reacting with the unreacted alkyne to form explosive acetylides.

  • Dilution: Dilute the mixture with Acetone or Ethanol.

  • Filtration (Optional but Recommended): Filter through a pad of Celite to remove bulk metal precipitates. Dispose of the Celite as solid hazardous waste (Heavy Metal contaminated).

  • Stream Selection: Pour the filtrate into the "Halogenated Solvent Waste" carboy.

    • Note: Do not mix with aqueous acid waste streams.

Visualized Decision Workflow

The following diagram illustrates the logical decision tree for disposing of this compound, ensuring no incompatible mixing occurs.

DisposalWorkflow Start Start: Waste Identification (this compound) StateCheck Physical State? Start->StateCheck Solid Solid / Pure Compound StateCheck->Solid Liquid Reaction Mixture / Solution StateCheck->Liquid Dissolve Dissolve in Acetone/EtOAc (Create Liquid Solution) Solid->Dissolve Container Select Container: HDPE or Amber Glass (NO METAL CANS) Dissolve->Container MetalCheck Contains Metals? (Cu, Pd, Ag) Liquid->MetalCheck Chelate CRITICAL STEP: Add EDTA/Ammonia (Sequester Metals) MetalCheck->Chelate Yes MetalCheck->Container No Filter Filter Solids (Celite) Chelate->Filter Filter->Container Label Label: 'Flammable - Halogenated' 'Contains Terminal Alkyne' Container->Label Final Final Disposal: High-Temp Incineration Label->Final

Caption: Logical decision tree for segregating and packaging this compound waste to prevent acetylide formation and incompatible mixing.

Emergency Contingencies

  • Spill (Solid): Do not sweep aggressively (static risk). Cover with wet sand or a specialized solvent absorbent pad. Scoop into a plastic container using a plastic scoop.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use paper towels (surface area increases flammability risk).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[5] Pyridines penetrate skin easily; monitor for systemic toxicity (nausea/dizziness).[4]

    • Eyes: Rinse for 15 minutes. Seek medical attention immediately due to the fluorinated nature (potential for delayed irritation).

References

  • Fisher Scientific. (2025).[9] Safety Data Sheet: 4-Ethynylpyridine hydrochloride (Analogous Hazard Profile). Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-Ethyl-3-fluoropyridine (Structural Analog). Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Alkyne/Pyridine Safety Standards).
  • Apollo Scientific. (2023).[1] Safety Data Sheet: 3-Fluoropyridine.[1][10] Retrieved from

Sources

A Comprehensive Safety and Handling Guide for 4-Ethynyl-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 4-Ethynyl-3-fluoropyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds. The information herein is synthesized from established safety data for related molecules to provide a robust framework for safe laboratory practices.

The unique structure of this compound, which incorporates a fluorinated pyridine ring and a terminal alkyne, necessitates a stringent and informed approach to its handling. The pyridine moiety presents toxicological hazards, while the ethynyl group can be highly reactive and potentially explosive under certain conditions. The fluorine substituent introduces the additional risk of releasing hydrogen fluoride upon thermal decomposition. This guide is structured to address these specific hazards with scientifically grounded, field-proven insights.

Hazard Assessment and Risk Mitigation

Primary Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Pyridine derivatives can affect the central nervous system, liver, and kidneys.[1]

  • Irritation: Causes serious eye and skin irritation.[2][3] May cause respiratory tract irritation.[2][3]

  • Flammability: Many pyridine derivatives are flammable liquids or solids.[4][5] Vapors may form explosive mixtures with air.[6]

  • Reactivity: The terminal ethynyl group can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). The compound may be sensitive to heat, shock, or friction.

  • Decomposition Products: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[2]

Engineering Controls and Personal Protective Equipment (PPE) are your primary lines of defense. The causality is clear: to prevent exposure and mitigate risks, a multi-layered safety approach is non-negotiable.

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield, worn over goggles, is required when handling larger quantities (>1 g) or during procedures with a high splash risk. Conforms to EN 166 (EU) or OSHA 29 CFR 1910.133.[2][4]
Hands Double Gloving: Butyl Rubber or NeopreneNitrile gloves offer limited protection against pyridine and its derivatives.[1] A double-gloving strategy is mandated. The outer glove should be butyl rubber or neoprene for chemical resistance. Check manufacturer's glove compatibility charts.[1][7]
Body Flame-Resistant (FR) Laboratory CoatA fully buttoned, flame-resistant lab coat is required to protect against splashes and potential flash fires.
Respiratory As Needed, Based on VentilationAll work must be conducted in a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits or in case of ventilation failure, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[2]

Logical Flow for PPE Selection:

PPE_Selection start Handling This compound fume_hood Work in a Certified Chemical Fume Hood? start->fume_hood ppe_core Mandatory PPE: - Chemical Goggles - FR Lab Coat - Double Gloves (Butyl/Neoprene) fume_hood->ppe_core Yes respirator Use Respirator fume_hood->respirator No splash_risk High Splash Risk or >1g Quantity? ppe_core->splash_risk face_shield Add Face Shield vent_fail Ventilation Failure or Aerosol Generation? face_shield->vent_fail proceed Proceed with Experiment respirator->proceed splash_risk->face_shield Yes splash_risk->vent_fail No vent_fail->respirator Yes vent_fail->proceed No

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide

This protocol is designed to be a self-validating system, where each step reinforces safety.

3.1. Preparation and Pre-Handling Checklist:

  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[1] Ensure the fume hood has a recent inspection sticker and is functioning correctly.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed within a 10-second travel distance.[1][2]

  • Spill Kit: Have a spill kit readily available. It should contain absorbent materials (e.g., vermiculite or sand), a sealed container for waste, and appropriate PPE.

  • Incompatible Materials: Clear the fume hood of all incompatible materials, especially strong oxidizing agents, acids, and reactive metals (copper, silver, etc.).[4][5]

  • Grounding: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[4][5]

3.2. Handling the Compound:

  • Don PPE: Before opening the container, don all required PPE as outlined in the table and workflow diagram above.

  • Inert Atmosphere: If the compound is being used in a reaction sensitive to air or moisture, or if it will be heated, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing: Weigh the compound in the fume hood. If weighing outside the hood is unavoidable, use a sealed container and take extreme care to avoid generating dust or aerosols.

  • Dispensing: Use a clean, non-sparking spatula for solids. If the compound is a liquid, use a syringe or pipette.

  • Container Sealing: After dispensing, securely seal the container, wipe it down with a damp cloth (if appropriate for the compound's reactivity with water), and place it back in its designated storage location.

3.3. Post-Handling and Decontamination:

  • Clean-up: Decontaminate all surfaces and equipment that came into contact with the compound.

  • Glove Removal: Remove outer gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[2]

Disposal Plan: Ensuring a Safe End-of-Life

Improper disposal is a serious safety and environmental hazard. This compound waste is classified as hazardous.

Waste Segregation and Collection Workflow:

Waste_Disposal start Generate Waste (Pure compound, contaminated PPE, solutions, etc.) waste_container Place in a Designated, Labeled, Airtight Waste Container 'Halogenated Organic Waste' start->waste_container incompatibles Store Away from Incompatible Materials (Acids, Oxidizers) waste_container->incompatibles full_container Container Full? incompatibles->full_container full_container->start No request_pickup Complete Chemical Collection Request and Arrange for Professional Disposal full_container->request_pickup Yes end End of Waste Cycle request_pickup->end

Caption: Waste disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Collection: All waste materials, including unused compound, contaminated solvents, and disposable PPE, must be collected in a clearly labeled, sealable, and compatible hazardous waste container.[1]

  • Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Compounds" and should list this compound as a constituent.

  • Segregation: This waste stream must be kept separate from non-halogenated waste to facilitate proper disposal, which is typically high-temperature incineration.[8][9]

  • Storage: Store the sealed waste container in a cool, well-ventilated area, away from heat and ignition sources, and segregated from incompatible materials.[1]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour any amount down the drain.[10]

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and safety guidelines.

References

  • Pyridine Standard Operating Procedure. University of Washington. Available at: [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. (2025-03-31). Available at: [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. (2015-09-01). Available at: [Link]

  • General Laboratory Chemical Handling Guidelines. Quora. (2017-12-23). Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. Available at: [Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. (2020-07-29). Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20). Available at: [Link]

  • Laboratory Preparation of Acetylene (C2H2) Gas. YouTube. (2023-03-07). Available at: [Link]

  • Pyridine Safety Data Sheet. Kanto Chemical Co., Inc. (2023-02-01). Available at: [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Synthesis and Reactions of Acetylene. YouTube. (2020-11-09). Available at: [Link]

  • Acetylene Preparation & Tests. Scribd. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). Available at: [Link]

  • Disposal of Waste Solvents. National University of Singapore, Department of Chemistry. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.